molecular formula C7H9IN2 B1381852 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine CAS No. 1450754-38-7

3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

货号: B1381852
CAS 编号: 1450754-38-7
分子量: 248.06 g/mol
InChI 键: XKVWLCIADFSFAP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is a useful research compound. Its molecular formula is C7H9IN2 and its molecular weight is 248.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-but-3-ynyl-3-(2-iodoethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVWLCIADFSFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241931
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450754-38-7
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, reactivity, and applications of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. This heterotrifunctional chemical probe has emerged as a powerful tool in chemical biology and drug discovery, integrating a photoactivatable diazirine for covalent crosslinking, a terminal alkyne for bioorthogonal ligation, and an iodoethyl group as a versatile synthetic handle. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the effective utilization of this versatile molecule. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols for its application in photoaffinity labeling and subsequent target identification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Introduction: The Power of Trifunctionality

In the quest to elucidate the complex web of molecular interactions that govern biological processes, chemical probes serve as indispensable tools. This compound (Figure 1) is a testament to the evolution of probe design, offering three distinct functionalities within a compact molecular architecture.[1] This design paradigm allows for a multi-stage approach to studying biomolecular interactions:

  • Photoaffinity Labeling (PAL): The diazirine moiety, a small, highly strained three-membered ring, can be activated by UV light to generate a highly reactive carbene intermediate.[2] This carbene can then form a covalent bond with nearby molecules, effectively capturing transient interactions, such as those between a drug candidate and its protein target.[3]

  • Bioorthogonal Chemistry: The terminal alkyne group serves as a handle for "click chemistry."[4] This allows for the highly specific and efficient attachment of reporter molecules, such as fluorophores or biotin, for visualization and enrichment of the cross-linked biomolecules.[4]

  • Synthetic Versatility: The iodoethyl group acts as a synthetic handle, enabling the attachment of the probe to a ligand or pharmacophore of interest through nucleophilic substitution reactions.[5] This modularity allows for the creation of customized probes for a wide range of biological targets.

This guide will explore each of these features in detail, providing the necessary information to harness the full potential of this powerful research tool.

Physicochemical and Safety Properties

A thorough understanding of the physicochemical properties of a chemical probe is paramount for its effective use and safe handling.

Physicochemical Data

The key physicochemical properties of this compound are summarized in Table 1. This compound is a colorless to light yellow liquid at room temperature.[6]

PropertyValueSource
CAS Number 1450754-38-7[4][6]
Molecular Formula C₇H₉IN₂[4][6]
Molecular Weight 248.06 g/mol [4][6]
Appearance Colorless to light yellow liquid[6]
Purity ≥95-97%[4][6]
SMILES ICCC1(CCC#C)N=N1[4][6]
Topological Polar Surface Area (TPSA) 24.72 Ų[4]
logP (predicted) 2.387[4]
Spectral Properties
Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety. This compound should be stored at 4°C, protected from light, and under an inert nitrogen atmosphere.[4][6] For long-term storage in solvent, it is recommended to keep it at -80°C for up to six months.[6]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following pictograms:

  • GHS02: Flammable

  • GHS05: Corrosive

The following H-phrases have been reported:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A full Safety Data Sheet (SDS) should be consulted before use.[4]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence from a ketone precursor bearing the butynyl and a hydroxyethyl side chain. This precursor would then undergo a three-step transformation to yield the final product.

Synthetic Pathway Ketone Hept-6-yn-1-ol-3-one Diaziridine 3-(But-3-yn-1-yl)-3-(2-hydroxyethyl)-3H-diaziridine Ketone->Diaziridine 1. NH₃, MeOH 2. Hydroxylamine-O-sulfonic acid Diazirine_OH 3-(But-3-yn-1-yl)-3-(2-hydroxyethyl)-3H-diazirine Diaziridine->Diazirine_OH Oxidation (e.g., I₂, Et₃N) Final_Product This compound Diazirine_OH->Final_Product Iodination (e.g., PPh₃, Imidazole, I₂)

Figure 2. Proposed synthetic pathway for this compound.

Step 1: Diaziridine Formation: The synthesis begins with the reaction of the ketone precursor with ammonia in methanol, followed by the addition of hydroxylamine-O-sulfonic acid to form the diaziridine intermediate.[7]

Step 2: Oxidation to Diazirine: The diaziridine is then oxidized to the more strained and photo-labile diazirine. This can be achieved using various oxidizing agents, such as iodine and triethylamine.[7]

Step 3: Iodination: The terminal hydroxyl group is then converted to an iodide. A common method for this transformation is the Appel reaction, using triphenylphosphine, imidazole, and iodine.[7]

Characterization

The successful synthesis of the final product would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the characteristic peaks for the butynyl, ethyl, and diazirine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the alkyne C≡C and C-H stretches.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would be used to determine the absorption maximum (λmax) of the diazirine chromophore, which is essential for planning photoactivation experiments.

Reactivity and Mechanism of Action

The utility of this compound stems from the distinct reactivity of its three functional groups.

Photochemical Reactivity of the Diazirine Moiety

Upon irradiation with UV light (typically around 350-380 nm), the diazirine ring undergoes irreversible decomposition, extruding a molecule of dinitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[2] This carbene can then undergo a variety of reactions, with the most relevant for photoaffinity labeling being insertion into C-H, O-H, and N-H bonds of nearby molecules.[8]

However, the photochemistry of alkyl diazirines is more complex than a simple carbene insertion mechanism. Upon photoexcitation, the diazirine can also isomerize to a more stable, yet still reactive, linear diazo compound.[9] This diazo intermediate can be protonated in biological systems to form a diazonium ion, which is a potent alkylating agent that preferentially reacts with acidic residues such as aspartate and glutamate.[8][10]

Diazirine Photochemistry Diazirine 3H-Diazirine Excited_Diazirine Excited State Diazirine Diazirine->Excited_Diazirine hν (UV light) Carbene Carbene + N₂ Excited_Diazirine->Carbene Diazo Diazo Isomer Excited_Diazirine->Diazo Insertion_Product Covalent Adduct (C-H, O-H, N-H Insertion) Carbene->Insertion_Product Proximity-driven Covalent Labeling Protonation H⁺ Diazo->Protonation Biological Milieu Alkylation_Product Covalent Adduct (Alkylation of Acidic Residues) Protonation->Alkylation_Product Nucleophilic Attack

Figure 3. Photochemical reaction pathways of alkyl diazirines.

This dual reactivity is a critical consideration in experimental design and data interpretation. While the carbene pathway offers broader reactivity, the diazo pathway can introduce a bias towards labeling acidic residues.[8]

Bioorthogonal Reactivity of the Alkyne Group

The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems. Its primary utility lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[11] This highly efficient and specific reaction forms a stable triazole linkage between the alkyne-tagged probe and an azide-functionalized reporter molecule.[12]

Click_Chemistry cluster_reactants Reactants cluster_product Product Probe Probe-Alkyne Triazole Probe-Triazole-Reporter Probe->Triazole Reporter Reporter-Azide Reporter->Triazole label_reagents Cu(I) catalyst

Figure 4. Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reactivity of the Iodoethyl Group

The iodoethyl group serves as a versatile synthetic handle for attaching the probe to a molecule of interest. As a primary alkyl iodide, it is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, including amines, thiols, and carboxylates.[13] This allows for the straightforward conjugation of the probe to a ligand containing a suitable nucleophilic functional group. Additionally, the iodide can be displaced by other halides or pseudohalides, further expanding its synthetic utility.[13] The iodo group also provides a site for radioiodination, which is useful in radioisotope labeling studies.[5]

Applications in Research and Drug Discovery

The trifunctional nature of this compound makes it a powerful tool for a range of applications, primarily centered around target identification and validation.[14]

Photoaffinity Labeling for Target Identification

A primary application is in the identification of the cellular targets of bioactive small molecules.[15] A probe is synthesized by attaching the diazirine-alkyne-iodide building block to the small molecule of interest. This probe is then introduced to a biological system (e.g., cell lysate or live cells), and upon UV irradiation, it covalently cross-links to its binding partners. Subsequent "clicking" of a biotin-azide reporter allows for the enrichment of the cross-linked proteins on streptavidin beads, followed by identification using mass spectrometry-based proteomics.

Experimental Protocol: Photoaffinity Labeling and Click Chemistry

The following is a generalized protocol for a typical photoaffinity labeling experiment followed by CuAAC.

Materials:

  • Custom-synthesized photoaffinity probe (ligand conjugated to this compound)

  • Biological sample (e.g., cell lysate, purified protein)

  • UV lamp (e.g., 365 nm)

  • Azide-functionalized reporter (e.g., Biotin-Azide, Fluorescent-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)

  • Appropriate buffers and solvents

Workflow:

PAL_Workflow Incubation 1. Incubate Probe with Biological Sample UV_Irradiation 2. UV Irradiation (e.g., 365 nm) to Induce Cross-linking Incubation->UV_Irradiation Click_Reaction 3. Add Click Chemistry Reagents (Azide-Reporter, CuSO₄, Ascorbate, Ligand) UV_Irradiation->Click_Reaction Enrichment 4. Enrichment of Labeled Proteins (if using Biotin-Azide) Click_Reaction->Enrichment Analysis 5. Analysis (e.g., SDS-PAGE, Mass Spectrometry) Enrichment->Analysis

Figure 5. General workflow for photoaffinity labeling and target identification.

Step-by-Step Methodology:

  • Probe Incubation: Incubate the photoaffinity probe with the biological sample in an appropriate buffer. The concentration of the probe and incubation time should be optimized based on the affinity of the ligand for its target.

  • UV Irradiation: Irradiate the sample with UV light (e.g., 365 nm) for a predetermined duration to activate the diazirine and induce covalent cross-linking. This step should be performed on ice to minimize heat-induced damage to the sample.

  • Click Chemistry: To the irradiated sample, add the click chemistry reagents in the following order: azide-reporter, copper(I)-stabilizing ligand, copper(II) sulfate, and freshly prepared sodium ascorbate. The reaction is typically allowed to proceed for 1-2 hours at room temperature.

  • Enrichment (for Biotin-tagged samples): If a biotin-azide reporter was used, the sample is incubated with streptavidin-coated beads to enrich for the biotinylated proteins. The beads are then washed extensively to remove non-specifically bound proteins.

  • Analysis: The labeled proteins can be visualized by in-gel fluorescence if a fluorescent azide was used. For target identification, the enriched proteins are typically eluted from the beads, digested with a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Perspectives

This compound represents a highly versatile and powerful tool for the modern chemical biologist and drug discovery scientist. Its trifunctional nature provides a streamlined approach to the synthesis of customized photoaffinity probes for the identification and characterization of biomolecular interactions. A thorough understanding of its physicochemical properties, synthetic accessibility, and the nuances of its photochemical reactivity is essential for its successful application. As our understanding of complex biological systems continues to grow, so too will the demand for sophisticated chemical probes like the one detailed in this guide. Future advancements may focus on refining the photochemical properties of the diazirine moiety to improve labeling efficiency and reduce off-target effects, as well as developing new bioorthogonal reaction pairs to expand the multiplexing capabilities of such probes.

References

An In-Depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Advanced Chemical Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of the trifunctional chemical probe, 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. We will delve into the strategic design of this molecule, its synthesis, its application in state-of-the-art photoaffinity labeling experiments, and the critical interpretation of the resulting data. This document is intended to serve not merely as a protocol, but as a foundational resource, explaining the causality behind methodological choices to ensure robust and reproducible outcomes in target identification and validation.

Introduction: The Strategic Design of a Trifunctional Probe

In the quest to elucidate the complex network of interactions between small molecules and proteins, chemical probes have become indispensable tools.[1] this compound is a meticulously designed reagent that integrates three key functionalities into a compact molecular scaffold, enabling a powerful workflow for covalently capturing and identifying protein targets within their native biological context.

  • The Diazirine Moiety (Photoreactive Group): As one of the smallest photoactivatable groups, the aliphatic diazirine offers significant advantages.[2] Upon irradiation with long-wave UV light (typically 350-370 nm), it releases nitrogen gas to generate a highly reactive carbene intermediate. This carbene can insert into a wide array of chemical bonds in its immediate vicinity, forming a stable covalent linkage to a target protein.[2][3] This process, known as photoaffinity labeling (PAL), effectively creates a permanent record of a transient interaction.[4]

  • The Terminal Alkyne (Bioorthogonal Handle): The butynyl group provides a terminal alkyne, a critical handle for "click chemistry."[5] Specifically, it enables the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7] This allows for the attachment of reporter tags (e.g., biotin for enrichment or a fluorophore for imaging) after the covalent labeling event, minimizing potential steric hindrance that a bulky tag might otherwise cause during the initial binding interaction.

  • The Iodoethyl Group (Synthetic Handle): The 2-iodoethyl chain serves as a versatile and reactive synthetic handle. As a primary alkyl iodide, it is an excellent electrophile for nucleophilic substitution reactions, allowing for the straightforward conjugation of this probe to a ligand of interest via nucleophiles such as amines, thiols, or carboxylates. This provides a stable and reliable method for creating bespoke photoaffinity probes from a wide range of small molecule ligands.

This trifunctional architecture allows for a sequential, multi-stage experimental design: first, conjugation to a molecule of interest; second, photo-induced covalent capture of the binding partners; and third, bioorthogonal tagging for downstream analysis.

Physicochemical and Safety Data

A clear understanding of the probe's properties is paramount for its effective use and safe handling.

Key Properties
PropertyValueSource
CAS Number 1450754-38-7[2][8][9][10]
Molecular Formula C₇H₉IN₂[2][8][11]
Molecular Weight 248.07 g/mol [2][8][12]
Physical Form Liquid[8][10]
Purity ≥95%[2][8]
Storage Conditions -20°C, protect from light, store under an inert atmosphere (e.g., Nitrogen or Argon)[8][11]
Reaction Suitability Click Chemistry, Nucleophilic Substitution[8]
Safety & Handling

This compound and related compounds require careful handling in a well-ventilated chemical fume hood.

  • Hazards: Classified as a combustible liquid.[8] Diazirine-containing compounds are energetic and can be sensitive to heat, shock, or friction, although aliphatic diazirines are generally more stable than their aryl counterparts. Heating may cause a fire or decomposition.[7]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Solutions should be handled in light-protecting containers (e.g., amber vials or foil-wrapped tubes) to prevent premature photoactivation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthesis of the Trifunctional Probe

While this specific molecule is commercially available, understanding its synthesis is crucial for researchers who may wish to create custom analogues. The following is a representative, multi-step synthesis pathway based on established methods for creating similar aliphatic diazirine probes.[13][14]

Caption: Proposed synthetic pathway for the target molecule.

Detailed Proposed Protocol:
  • Synthesis of the Ketone Precursor (Hept-6-en-3-one): The synthesis would begin with the construction of the asymmetric ketone. This can be achieved through various standard organic chemistry methods, such as the acylation of an appropriate organometallic reagent.

  • Formation of the Diaziridine Ring: The ketone precursor is reacted with liquid ammonia in a sealed tube, followed by the addition of an aminating agent like hydroxylamine-O-sulfonic acid (HOSA). This process first forms an oxime intermediate, which is then converted to the corresponding diaziridine, a three-membered ring containing two nitrogen atoms and one carbon.

  • Oxidation to the Diazirine: The diaziridine intermediate is carefully oxidized to the diazirine. This is a critical step, often performed in the dark to avoid photodecomposition, using an oxidant such as iodine (I₂) or silver oxide (Ag₂O). This oxidation introduces the double bond within the N-N system of the three-membered ring.

  • Functionalization to the Final Product: The ethyl group on the diazirine would be the result of a precursor ketone like hept-6-yn-3-one. To arrive at the iodoethyl group, a precursor ketone with a hydroxyethyl group would be used, which is then converted to the iodide in a final step, for instance, via an Appel reaction (using triphenylphosphine and iodine).

Core Application: Photoaffinity Labeling Workflow

The primary application of this probe is in chemical proteomics to identify the cellular targets of a small molecule ligand. The workflow is rigorous and requires careful planning and execution of appropriate controls.

Caption: Comprehensive workflow for target ID using the trifunctional probe.

Step-by-Step Experimental Protocol:

Phase 1: Probe Synthesis (Ligand Conjugation)

  • Reaction Setup: Dissolve your ligand of interest (containing a suitable nucleophile like a primary amine or thiol) in an appropriate aprotic solvent (e.g., DMF or DMSO). Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) if reacting with an amine to scavenge the HI byproduct.

  • Probe Addition: Add 1.0-1.2 equivalents of this compound to the solution.

  • Reaction: Stir the reaction at room temperature, protected from light. Monitor progress by LC-MS until the starting material is consumed. Alkyl iodides are reactive electrophiles, making this a generally efficient conjugation.[5][15]

  • Purification: Purify the resulting photoaffinity probe using reverse-phase HPLC to ensure high purity for cellular experiments. Confirm the final product by high-resolution mass spectrometry.

Phase 2: Photoaffinity Labeling

  • Cellular Treatment: Treat live cells (or cell lysate) with the purified photoaffinity probe at a predetermined concentration (typically determined via a dose-response experiment).

  • Incubation: Incubate for a period sufficient to allow the probe to engage with its cellular target(s).

  • Control Groups (Essential for Trustworthiness):

    • Competition Control: Pre-incubate cells with an excess (e.g., 50-100 fold) of the unconjugated parent ligand before adding the photoaffinity probe. True targets should show significantly reduced labeling in this group.

    • No UV Control: Treat cells with the probe but do not expose them to UV light. This controls for non-specific binding to the beads or non-photochemical reactivity.

    • DMSO Vehicle Control: Treat cells with the vehicle (e.g., DMSO) alone.

  • Irradiation: Irradiate the samples with UV light, typically at 365 nm, for 5-15 minutes on ice. The optimal time and intensity must be empirically determined to maximize labeling while minimizing cellular damage.

Phase 3: Target Enrichment

  • Lysis: Harvest and lyse the cells in a suitable buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors.

  • Click Reaction: To the clarified lysate, add the click chemistry reagents: a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or BTTAA) to stabilize the Cu(I) and improve efficiency. Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-functionalized magnetic or agarose beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and detergent washes) to remove non-specifically bound proteins.

Phase 4: Protein Identification by Mass Spectrometry

  • Proteolysis: Perform on-bead digestion of the captured proteins using a protease such as trypsin. This releases the peptides into the solution while the biotinylated probe remains attached to the beads.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][8]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired tandem mass spectra against a protein database (e.g., UniProt).

  • Hit Identification: Identify potential targets as proteins that are significantly enriched in the probe-treated sample compared to the control groups (especially the competition control). Quantitative proteomics approaches, such as label-free quantification (LFQ) or isotopic labeling (SILAC, TMT), are essential for robust hit validation.

Interpreting the Data: Beyond the Hit List

The output of a chemical proteomics experiment is a list of potential protein interactors. Rigorous validation is key.

  • Mechanism of Labeling: It is crucial to recognize that aliphatic diazirines can react via two pathways upon photolysis.[16] The primary pathway generates a highly reactive, indiscriminate carbene . A secondary pathway involves rearrangement to a longer-lived diazo intermediate, which is electrophilic and shows a strong preference for reacting with nucleophilic and acidic residues, such as aspartic and glutamic acid.[17] This inherent reactivity bias means that highly acidic proteins or proteins with acidic pockets may be enriched as "off-targets." The experimental design, especially the competition control, is vital to distinguish these from true interactors.

  • Validation: The identified hits from the proteomics screen are candidates. Orthogonal validation is necessary. This can include:

    • Western Blotting: Confirming the enrichment of a top candidate protein.

    • Cellular Thermal Shift Assay (CETSA): Demonstrating direct target engagement of the parent ligand in cells.

    • Functional Assays: Showing that the parent ligand modulates the activity of the candidate protein in vitro or in vivo.

Conclusion: A Powerful Tool for Modern Drug Discovery

This compound is a potent and versatile chemical tool. Its trifunctional design provides a streamlined and effective workflow for the covalent capture and identification of small-molecule binding partners. By understanding the principles behind its design, the nuances of its photochemical reactivity, and the importance of rigorous experimental controls, researchers can confidently deploy this probe to map complex biological interactions, validate new drug targets, and accelerate the pace of discovery.

References

The Architect's Toolkit: An In-depth Technical Guide to Iodo-Diazirine Alkyne Probes for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing Complexity in Drug Discovery

In the intricate landscape of modern drug discovery and chemical biology, the precise identification of a small molecule's biological targets is paramount. This crucial step not only deciphers the mechanism of action but also anticipates potential off-target effects, thereby streamlining the path to therapeutic intervention. Photoaffinity labeling (PAL) has emerged as a powerful strategy to covalently capture and subsequently identify these molecular interactions within a native biological context.[1][2] At the heart of this technique lies the design of sophisticated chemical probes. This guide provides a comprehensive technical overview of a particularly versatile class of these tools: the iodo-diazirine alkyne trifunctional probes. We will dissect their modular architecture, explore their synthesis, and detail their application in robust experimental workflows, offering researchers, scientists, and drug development professionals a practical understanding of their power and utility.

The Trifunctional Probe: A Paradigm of Modular Design

The elegance of the iodo-diazirine alkyne probe lies in its trifunctional nature, where three distinct chemical moieties are strategically integrated into a single molecular scaffold.[3] Each component serves a specific and indispensable purpose in the multi-step process of target identification.

  • The Diazirine Moiety: A Light-Triggered Covalent Trap. The diazirine group is a compact, highly efficient photo-cross-linker.[4][5] Upon irradiation with UV light (typically around 350 nm), this strained three-membered ring irreversibly extrudes nitrogen gas to generate a highly reactive carbene intermediate.[5] This carbene can then rapidly and indiscriminately insert into neighboring C-H, N-H, and O-H bonds of a target protein, forging a stable covalent bond.[5] This "trapping" of the non-covalent ligand-protein interaction is the cornerstone of photoaffinity labeling.

  • The Alkyne Handle: A Gateway for Bioorthogonal Chemistry. The terminal alkyne group serves as a bioorthogonal handle for downstream applications.[6] Its presence allows for the highly specific and efficient covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry."[6][7] This modular approach obviates the need to incorporate bulky reporter groups into the initial probe design, which could otherwise interfere with target binding.

  • The Iodine Atom: A Versatile Synthetic Handle. The iodine atom in these probes primarily functions as a versatile synthetic handle.[3][8] It serves as an excellent leaving group for nucleophilic substitution reactions, enabling the straightforward introduction of the probe onto a ligand or pharmacophore of interest.[9] This synthetic flexibility allows for the custom design of probes tailored to specific biological questions. While UV irradiation of some iodinated aromatic compounds can induce homolytic cleavage of the carbon-iodine bond to generate a reactive phenyl radical capable of cross-linking, in the context of iodo-diazirine alkyne probes, the diazirine moiety is the designated and more efficient photo-cross-linker.[10]

Diagram 1: Modular Structure of an Iodo-Diazirine Alkyne Probe

probe Iodo-Diazirine Alkyne Probe diazirine Diazirine (Photoreactive Group) probe->diazirine Covalent Target Capture (UV Activation) alkyne Alkyne (Bioorthogonal Handle) probe->alkyne Reporter Tag Conjugation (Click Chemistry) iodine Iodine (Synthetic Handle) probe->iodine Ligand Attachment (Synthesis)

Caption: The trifunctional architecture of an iodo-diazirine alkyne probe.

Synthesis of Iodo-Diazirine Alkyne Probes: A Step-by-Step Approach

The synthesis of iodo-diazirine alkyne probes is a multi-step process that requires careful execution. The following is a generalized protocol for the synthesis of a common building block, 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthetic routes.[9]

  • Step 1: Synthesis of the Ketone Precursor. The synthesis typically begins with the construction of a ketone precursor bearing the alkyne and a hydroxyl group. This can be achieved through various organic reactions, such as Grignard reactions or the addition of organolithium reagents to an appropriate ester.

  • Step 2: Formation of the Diaziridine. The ketone precursor is then converted to the corresponding diaziridine. This is commonly achieved by reaction with ammonia in methanol, followed by the addition of hydroxylamine-O-sulfonic acid (HOSA).[9] This step should be performed at low temperatures to ensure stability.

  • Step 3: Oxidation to the Diazirine. The diaziridine is then oxidized to the desired diazirine. This is typically accomplished using an oxidizing agent such as iodine or silver oxide. The reaction should be performed in the dark to prevent premature photoactivation of the diazirine.

  • Step 4: Iodination of the Hydroxyl Group. The final step involves the conversion of the hydroxyl group to an iodide. A common method is the Appel reaction, using triphenylphosphine and iodine.[9] This reaction provides the final iodo-diazirine alkyne probe building block.

Self-Validation and Quality Control:

  • NMR Spectroscopy: 1H and 13C NMR should be used to confirm the structure of the intermediates and the final product at each step.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the final probe.

  • Purity Analysis: The purity of the final compound should be assessed by techniques such as HPLC or GC-MS.

Diagram 2: Generalized Synthetic Pathway

A Ketone Precursor (with Alkyne and Hydroxyl) B Diaziridine Intermediate A->B NH3/MeOH, HOSA C Diazirine Intermediate B->C Oxidation (e.g., I2) D Iodo-Diazirine Alkyne Probe C->D Iodination (e.g., PPh3, I2)

Caption: A simplified schematic of the synthesis of an iodo-diazirine alkyne probe.

Application in Target Identification: A Robust Experimental Workflow

The ultimate utility of iodo-diazirine alkyne probes lies in their application for identifying the cellular targets of a bioactive small molecule. The following workflow outlines the key steps, from probe-labeling to target identification.[1][5]

Experimental Protocol: Target Identification using an Iodo-Diazirine Alkyne Probe

  • Probe Incubation: Treat live cells or cell lysates with the iodo-diazirine alkyne probe. It is crucial to include appropriate controls, such as a vehicle-only control and a competition experiment where cells are pre-incubated with an excess of the parent, unmodified small molecule to demonstrate specific binding.

  • Photo-Cross-linking: Irradiate the samples with UV light (typically 350-365 nm) for a short duration (e.g., 1-5 minutes) on ice to induce covalent cross-linking of the probe to its binding partners.[5] A no-UV control is essential to identify non-covalently bound proteins.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total proteome.

  • Click Chemistry: Perform a CuAAC or SPAAC reaction to attach a biotin-azide reporter tag to the alkyne handle of the probe-protein conjugate.[6]

  • Affinity Purification: Enrich the biotinylated proteins using streptavidin-coated beads. Thorough washing steps are critical to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides directly on the beads using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins are potential targets of the original small molecule. Quantitative proteomics approaches, such as SILAC or TMT labeling, can be employed for more robust target identification by comparing the abundance of proteins enriched in the probe-treated sample versus control samples.

Data Presentation: Summarizing Quantitative Data

Probe Treatment Protein X Abundance (Fold Change vs. Vehicle) p-value Specific Target?
Probe15.2<0.001Yes
Probe + Competitor1.8>0.05No
No UV Control1.1>0.05No

Diagram 3: Experimental Workflow for Target Identification

cluster_0 In-Cell / In-Lysate cluster_1 Biochemical Processing cluster_2 Analysis A Incubate with Probe B UV Irradiation (Photo-Cross-linking) A->B C Cell Lysis B->C D Click Chemistry (Biotin-Azide Tagging) C->D E Streptavidin Affinity Purification D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Target Identification & Validation G->H

Caption: A streamlined workflow for target identification using iodo-diazirine alkyne probes.

Concluding Remarks: A Powerful Tool for Chemical Biology

Iodo-diazirine alkyne probes represent a powerful and versatile class of chemical tools for the identification and validation of protein targets of small molecules. Their modular design allows for synthetic flexibility, while their trifunctional nature enables a robust workflow encompassing photo-cross-linking, bioorthogonal ligation, and affinity purification. As our understanding of complex biological systems deepens, the need for sophisticated chemical probes to dissect these intricate networks will only grow. The iodo-diazirine alkyne probe, with its inherent adaptability and proven efficacy, is poised to remain a cornerstone of the chemical biologist's toolkit for the foreseeable future.

References

An In-depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (CAS 1450754-38-7): A Trifunctional Probe for Advanced Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The identification of a bioactive small molecule's cellular targets is a pivotal yet often rate-limiting step in drug discovery and chemical biology.[1] 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is a meticulously designed trifunctional chemical building block that directly addresses this challenge. It integrates three distinct chemical moieties—a photo-activatable diazirine, a versatile iodoethyl synthetic handle, and a bioorthogonal alkyne tag—into a single, compact molecule.[2][3] This guide provides a comprehensive technical overview of its mechanism, synthesis, applications, and a detailed protocol for its use in photoaffinity labeling (PAL) experiments, designed for researchers and drug development professionals aiming to elucidate complex biological interactions.

Introduction: The Challenge of Target Deconvolution

Modern drug discovery often begins with phenotypic screening, where compounds are identified based on their effect on a cell or organism, rather than on a known protein target. A critical subsequent step is "target deconvolution" or "target identification"—the process of pinpointing the specific biomolecular target(s) responsible for the observed phenotype.[4] Traditional affinity chromatography methods can fail to capture weak or transient interactions. Photoaffinity labeling (PAL) has emerged as a powerful strategy to overcome this by creating a covalent bond between a ligand-derived probe and its target protein directly within a native biological environment.[1][5] The compound this compound is a state-of-the-art reagent engineered to streamline the creation of bespoke photoaffinity probes.[2][6]

Core Functional Anatomy of CAS 1450754-38-7

This molecule's efficacy stems from the independent, sequential action of its three functional groups. This "trifunctional" nature allows for a modular and powerful experimental design.[6][7]

  • 2.1 The Iodoethyl Group (Synthetic Handle): The iodoethyl moiety serves as the primary point of attachment for a molecule of interest (e.g., a drug candidate, ligand, or fragment). Iodine is an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the straightforward coupling of the probe building block to a ligand containing a suitable nucleophile (like an amine, thiol, or alcohol), covalently linking the probe's machinery to the biological activity of the ligand.

  • 2.2 The Diazirine Group (Photo-Crosslinker): The diazirine is a compact and highly efficient photo-crosslinking group.[8] Upon irradiation with UV light (typically ~350-365 nm), the strained three-membered ring irreversibly ejects nitrogen gas (N₂) to generate a highly reactive and indiscriminate carbene intermediate.[9] This carbene exists for only a fleeting moment, during which it will covalently insert into nearby C-H, N-H, or O-H bonds of an interacting protein, effectively "trapping" the binding event.[9][10] The small size of the diazirine ring minimizes the perturbation of the attached ligand's structure and binding properties, a key advantage over bulkier photocrosslinkers like benzophenones.[4][8]

  • 2.3 The Terminal Alkyne (Bioorthogonal Handle): The terminal alkyne is a bioorthogonal handle, meaning it is chemically inert within complex biological systems but can be specifically reacted with a partner group (an azide) through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[9] This allows for a two-step approach: first, the probe is coupled to its target protein inside the cell or lysate, and only after this covalent capture event is a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) "clicked" on.[8] This strategy prevents the bulky reporter tag from interfering with the initial protein-ligand interaction.[9]

cluster_molecule Molecular Structure of CAS 1450754-38-7 C_central Central Quaternary Carbon Diazirine Diazirine Ring (Photo-Crosslinker) C_central->Diazirine Iodoethyl Iodoethyl Arm (Synthetic Handle) C_central->Iodoethyl Alkyne Butynyl Arm (Click Handle) C_central->Alkyne

Caption: Functional domains of the trifunctional probe.

Physicochemical Properties & Handling

Proper storage and handling are critical to maintain the integrity of the reagent, particularly the light-sensitive diazirine moiety.

PropertyValueSource
CAS Number 1450754-38-7[11]
Molecular Formula C₇H₉IN₂[11][12]
Molecular Weight 248.06 g/mol [11][12]
Form Liquid[11]
Assay/Purity ≥95% - ≥97%[11][12]
Storage Conditions -20°C, protect from light, store under inert gas (e.g., Nitrogen)[11][12]
Reaction Suitability Click Chemistry, Photoaffinity Labeling[11]

Safety Note: While the synthesis and handling of diazirines do not typically require extraordinary measures to avoid light, long-term storage should be in the dark to prevent degradation.[8] Standard laboratory personal protective equipment should be worn when handling this compound.

Mechanism of Action in Target Identification

The use of this probe in a target ID experiment follows a logical and powerful workflow, designed to isolate and identify specific protein interactors from a complex proteome.

  • Probe Synthesis: The researcher first couples their ligand of interest to the iodoethyl handle of the probe building block.

  • Incubation: The newly synthesized, complete photoaffinity probe is incubated with a biological system (e.g., living cells, cell lysate, or a purified protein mixture). The probe, guided by the attached ligand, will bind non-covalently to its specific protein target(s).

  • Photo-Activation: The sample is irradiated with UV light (~350 nm). The diazirine group is activated, generating the carbene which rapidly and covalently crosslinks the probe to the target protein at or near the binding site.[9]

  • Lysis & Tagging: The cells are lysed (if necessary) to release the proteins. An azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) is added, along with the necessary CuAAC reagents (a Cu(I) source, and a ligand like TBTA). The click reaction ligates the reporter tag to the alkyne handle on the now protein-bound probe.

  • Enrichment & Analysis: If a biotin tag was used, the entire proteome is passed over a streptavidin-coated resin. Only the biotinylated protein-probe complexes will be captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.

start_node 1. Synthesize Probe (Ligand + CAS 1450754-38-7) incubation 2. Incubate Probe with Biological Sample (e.g., Lysate) start_node->incubation uv_activation 3. UV Irradiation (~350 nm) Covalent Crosslinking incubation->uv_activation lysis_tagging 4. Cell Lysis & Click Chemistry (Add Azide-Biotin & Catalyst) uv_activation->lysis_tagging enrichment 5. Affinity Purification (Streptavidin Enrichment) lysis_tagging->enrichment analysis 6. Elution & Analysis (LC-MS/MS Proteomics) enrichment->analysis result Target Protein(s) Identified analysis->result

Caption: Standard workflow for target identification using the trifunctional probe.

Representative Synthesis Pathway

While the exact proprietary synthesis may vary by supplier, the creation of iodo-functionalized diazirines generally follows established organochemical principles. A plausible route can be adapted from the published synthesis of a closely related analog, 3-(But-3-yn-1-yl)-3-(3-iodopropyl)-3H-diazirine.[13] The key final step involves the conversion of a precursor alcohol to the target iodide.

Final Step: Iodination of Precursor Alcohol A solution of the precursor, 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-ol, would be prepared in a suitable anhydrous solvent like Dichloromethane (DCM) and cooled to 0 °C. To this solution, triphenylphosphine (PPh₃) and imidazole are added, followed by the portion-wise addition of iodine (I₂). The reaction proceeds via the formation of an oxyphosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction to yield the final product. The reaction is typically performed in the dark to prevent unwanted side reactions and quenched with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine before extraction and purification by column chromatography.[13]

Experimental Protocol: General Target Identification Workflow

This protocol provides a generalized framework for using a probe derived from CAS 1450754-38-7. Optimization of concentrations, incubation times, and irradiation conditions is essential for each specific biological system.

Materials:

  • Custom photoaffinity probe (Ligand-linker-diazirine-alkyne)

  • Biological sample: Cell lysate (~1-2 mg/mL total protein) or live cells

  • Buffers: Phosphate-buffered saline (PBS), Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV source: 350-365 nm lamp (e.g., 1000W Hg(Xe) lamp with bandpass filter)[9]

  • Click Chemistry Reagents: Azide-Biotin, Copper(II) sulfate (CuSO₄), a reducing agent (e.g., Sodium Ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Streptavidin-coated agarose or magnetic beads.

  • Elution and Mass Spectrometry buffers.

Methodology:

  • Sample Preparation:

    • For Lysate: Prepare cell lysate and determine total protein concentration. Aliquot 1 mg of protein per experimental condition into clear microcentrifuge tubes.

    • For Live Cells: Plate cells to desired confluency in appropriate culture plates.

  • Probe Incubation:

    • Add the photoaffinity probe to the sample at a final concentration of 1-10 µM (concentration must be optimized).

    • Include control samples: a "no probe" control and a "no UV" control are critical.

    • Incubate for 1 hour at 4°C (for lysate) or 37°C (for live cells) to allow for target binding.

  • Photo-Crosslinking:

    • Place the samples on ice, approximately 5-10 cm from the UV lamp.[9]

    • Irradiate the samples for 1-5 minutes with 350-365 nm UV light. Crucially, keep the "no UV" control sample shielded from light (e.g., wrapped in aluminum foil). [9] Irradiation generates the carbene, which crosslinks the probe to its target.[9]

  • Click Chemistry Ligation:

    • Prepare a "click mix" stock solution containing Azide-Biotin (e.g., 100 µM), TBTA (e.g., 100 µM), CuSO₄ (e.g., 1 mM), and Sodium Ascorbate (e.g., 1 mM).

    • Add the click mix to the irradiated lysate. If using live cells, lyse them first, then add the click mix.

    • Incubate for 1 hour at room temperature with gentle agitation to conjugate biotin to the probe-protein complex.

  • Affinity Enrichment:

    • Add pre-washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C to capture biotinylated complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads using a competitive elution buffer (containing excess free biotin) or a denaturing buffer (like SDS-PAGE sample buffer).

    • Prepare the eluted proteins for mass spectrometry analysis via in-solution or on-bead tryptic digestion.

Data Analysis and Interpretation

The final output will be a list of proteins identified by mass spectrometry. The key to successful analysis is comparing the protein lists from the different experimental conditions:

  • True Targets: Proteins that are significantly enriched in the "+Probe, +UV" sample compared to both the "+Probe, -UV" sample and the "-Probe, +UV" sample.

  • Non-Specific Binders: Proteins that appear in all samples, including the no-probe control, are likely non-specific binders to the streptavidin resin and should be disregarded.

  • UV-Independent Binders: Proteins that appear in both the "+UV" and "-UV" samples may represent proteins that react with the probe without photo-activation or are simply very abundant proteins carried through the workflow. The signal for true targets should be demonstrably UV-dependent.

Conclusion

This compound (CAS 1450754-38-7) is a powerful and elegantly designed chemical tool that significantly lowers the barrier to creating custom photoaffinity probes. Its trifunctional architecture provides a logical and robust workflow for the covalent capture and subsequent identification of small molecule-protein interactions. By enabling researchers to lock transient biological events into stable covalent complexes, this building block serves as a critical asset in the quest to map the complex interactomes that govern cellular function and disease, ultimately accelerating the pace of drug discovery and validation.

References

An In-depth Technical Guide to the Mechanism of Action of Diazirine Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Molecular Interactions with Light

In the intricate world of cellular biology and drug discovery, understanding the transient and often weak interactions between molecules is paramount. Photo-crosslinking has emerged as a powerful technique to "freeze" these interactions, providing a snapshot of molecular partnerships in their native environment. Among the various photo-activatable moieties, diazirines have gained significant traction due to their high efficiency, small size, and versatility.[1] This guide provides a comprehensive overview of the mechanism of action of diazirine photo-crosslinkers, offering insights into their chemistry, experimental application, and data interpretation.

The Diazirine Moiety: A Compact and Potent Tool

Diazirines are three-membered ring structures containing a carbon and two nitrogen atoms.[2] They are relatively stable in the dark and under typical laboratory conditions, a crucial feature for their application in biological systems.[3] The true power of diazirines is unleashed upon exposure to long-wave ultraviolet (UV) light, typically in the range of 330-370 nm.[1][4] This wavelength is less damaging to biological samples compared to the shorter wavelengths required for other photo-crosslinkers like aryl azides.[1]

The Core Mechanism: From Photoactivation to Covalent Crosslinking

The journey from an inert diazirine to a covalent crosslink involves a series of rapid and highly reactive steps. Upon irradiation with UV light, the diazirine molecule undergoes a fascinating transformation, primarily leading to the formation of a highly reactive carbene intermediate.[5][6]

Step 1: Photoactivation and Nitrogen Extrusion

The process begins with the absorption of a photon by the diazirine ring. This energizes the molecule, leading to the irreversible loss of a nitrogen molecule (N₂).[3][5] This extrusion of dinitrogen gas is the driving force behind the generation of the key reactive species: a carbene.

Step 2: The Highly Reactive Carbene Intermediate

A carbene is a neutral chemical species containing a carbon atom with two unshared valence electrons. This makes it an extremely reactive and short-lived intermediate.[3][7] The carbene generated from a diazirine can exist in two electronic states: a singlet state and a triplet state.[2] For most applications in chemical biology, the singlet carbene is the desired species due to its ability to readily insert into a wide variety of chemical bonds.[2][3]

Step 3: Indiscriminate Insertion and Covalent Bond Formation

The hallmark of diazirine-generated carbenes is their ability to insert into strong, typically unreactive, carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds.[1][2] This "indiscriminate" reactivity is a significant advantage, as it allows for the crosslinking of molecules at virtually any proximal site, not just those with specific functional groups. The carbene can also react with oxygen-hydrogen (O-H) and sulfur-hydrogen (S-H) bonds, further expanding its crosslinking potential.[3][6] This broad reactivity enables the capture of interactions with a wide range of amino acid side chains and even the peptide backbone.

dot

Figure 1: Mechanism of diazirine photo-crosslinker activation and subsequent reactions.

An Alternative Pathway: The Diazo Intermediate

Recent studies have revealed a more nuanced picture of the diazirine photoreaction.[1][8][9] Upon UV irradiation, a portion of the diazirine molecules can isomerize to form a linear diazo intermediate.[3][5] This diazo species is also reactive and can participate in crosslinking, although it exhibits a different reactivity profile compared to the carbene. Diazo intermediates show a preference for reacting with acidic residues such as aspartic acid and glutamic acid.[10][11][12] This dual-pathway mechanism contributes to the broad utility of diazirine crosslinkers and can be modulated by factors like irradiation time and power density.[8][9]

Key Advantages of Diazirine Photo-Crosslinkers

The unique mechanism of action of diazirines confers several advantages that make them a preferred choice for many applications:

FeatureAdvantage
Small Size Minimal perturbation to the structure and function of the labeled molecule.[1][6]
High Reactivity The carbene intermediate reacts rapidly and indiscriminately with nearby molecules.[1][3]
Long-Wavelength Activation Activated by UV light in the 330-370 nm range, which is less damaging to biological samples.[1]
Stability Chemically stable in the absence of UV light, allowing for controlled initiation of the crosslinking reaction.[3]
Versatility Can be incorporated into a wide range of molecules, including small molecules, peptides, and amino acid analogs for metabolic labeling.[13]

Experimental Workflow: A Practical Guide

A typical photo-crosslinking experiment using a diazirine-based crosslinker involves several key steps. The following provides a generalized protocol that should be optimized for specific applications.

Step 1: Probe Incubation
  • Prepare the Probe: Dissolve the diazirine-containing probe in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Incubate with Sample: Add the probe to your biological sample (e.g., cell lysate, purified protein, or live cells). The incubation time and temperature should be optimized to allow for binding of the probe to its target.

  • Competition Control (Crucial): In a parallel experiment, pre-incubate the sample with an excess of a non-crosslinking competitor (e.g., the parent compound without the diazirine) before adding the probe. This will help to distinguish specific, target-mediated crosslinking from non-specific interactions.[6]

Step 2: UV Irradiation
  • UV Source: Use a UV lamp that emits light in the 350-365 nm range.[6][14] Avoid using lamps that emit at 254 nm, as this wavelength can cause damage to proteins and nucleic acids.[15][16]

  • Irradiation Conditions: Place the sample in a suitable vessel (e.g., a shallow, uncovered dish) and position it at an optimized distance from the UV lamp.[15][16] The irradiation time will depend on the lamp's power and the specific crosslinker, but typically ranges from 1 to 15 minutes.[6][16] It is important to ensure even irradiation of the sample.[15]

Step 3: Downstream Analysis

Following UV irradiation, the covalently crosslinked complexes can be analyzed using a variety of techniques:

  • SDS-PAGE and Western Blotting: To visualize the formation of higher molecular weight crosslinked species.

  • Mass Spectrometry: To identify the crosslinked proteins and map the specific sites of interaction.

  • Affinity Purification: If the probe contains a tag (e.g., biotin), the crosslinked complexes can be enriched and purified for further analysis.

dot

Figure 2: A generalized experimental workflow for diazirine-based photo-crosslinking.

Conclusion: Illuminating the Interactome

Diazirine photo-crosslinkers have become indispensable tools for elucidating the complex web of molecular interactions that govern cellular processes. Their unique mechanism of action, characterized by the light-induced generation of highly reactive carbenes, enables the covalent capture of interacting partners with high efficiency and spatial resolution. By understanding the principles behind their function and adhering to sound experimental design, researchers can leverage the power of diazirines to shed light on the intricate machinery of life and accelerate the discovery of new therapeutics.

References

Trifunctional Chemical Probes: A Technical Guide to Design, Synthesis, and Application in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The interrogation of protein function within the complex milieu of a living cell represents a formidable challenge in modern biology and drug discovery. Chemical probes have emerged as indispensable tools for navigating this complexity, allowing for the direct assessment of protein activity, interactions, and localization. While bifunctional probes laid the groundwork for techniques like Activity-Based Protein Profiling (ABPP), the development of trifunctional chemical probes has marked a significant technological leap. By integrating three distinct molecular components—a target-binding ligand, a covalent reactive group, and a bioorthogonal handle—these sophisticated tools enable a consolidated and streamlined workflow for target visualization, affinity purification, and mass spectrometry-based identification. This guide provides a comprehensive overview of the core principles, design logic, and practical application of trifunctional probes, offering researchers a technical framework for leveraging these powerful reagents to accelerate target discovery and validation.

Chapter 1: The Molecular Architecture of Trifunctional Probes

The power of a trifunctional probe lies in its modular design, where three distinct chemical moieties are synthetically integrated to perform separate, sequential functions. This architecture overcomes a major limitation of earlier probe designs, which often required parallel experiments with different probes (e.g., one with a fluorophore and another with biotin) to achieve the dual goals of visualization and identification.[1] The synthesis and screening of multiple probe variations are often necessary to optimize target binding and selectivity, as even minor structural changes can have unpredictable effects.

The three core components are:

  • The Connectivity Group/Ligand: This component provides the initial targeting specificity. It can be a known pharmacophore that directs the probe to a specific protein or enzyme family, a small molecule fragment for library screening, or a broad-spectrum reactive group designed for class-selective profiling, as seen in Activity-Based Protein Profiling (ABPP).[2] The modularity of this position allows for the generation of probe libraries from a common trifunctional scaffold, enabling systematic optimization.

  • The Reactive Group ("Warhead"): The warhead is an electrophilic or photoreactive group designed to form a stable, covalent bond with the target protein.[3][4][5] This covalent linkage is critical for capturing both high-affinity and transient, weak-binding interactions that would otherwise be lost during subsequent stringent biochemical purification steps. Common warheads include:

    • Photoaffinity Labels: Groups like diazirines and benzophenones remain inert until activated by UV light, at which point they form a highly reactive carbene or nitrene species that crosslinks with nearby amino acid residues, effectively capturing binding partners.

    • Electrophilic Moieties: These groups target nucleophilic amino acid residues often found in enzyme active sites. Examples include sulfonyl fluorides (targeting serine), chloroacetamides (targeting cysteine), and fluorophosphonates (targeting serine hydrolases).[5][6][7][8]

  • The Bioorthogonal Handle: This moiety serves as a stable, inert chemical handle that does not react with any native biological molecules.[9][10] Its purpose is to allow for a secondary, highly specific chemical reaction—known as a bioorthogonal ligation—to attach a reporter tag after the probe has labeled its protein target.[11] The most prevalent bioorthogonal pair is an alkyne handle on the probe, which reacts with an azide-containing reporter tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), colloquially known as "click chemistry".[9][11][12] This two-step labeling process is advantageous for live-cell experiments where bulky reporter tags might impede cell permeability or target binding.[13]

Trifunctional_Probe_Architecture cluster_probe Trifunctional Probe Ligand Component 1: Connectivity Group (Targeting Ligand) Linker1 Linker Ligand->Linker1 Core Central Scaffold Linker1->Core Linker2 Linker Core->Linker2 Linker3 Linker Core->Linker3 Warhead Component 2: Reactive Group (Warhead) Linker2->Warhead Handle Component 3: Bioorthogonal Handle (e.g., Alkyne) Linker3->Handle

Caption: Core molecular architecture of a trifunctional chemical probe.

Chapter 2: Mechanism of Action: A Consolidated Experimental Workflow

The innovative design of trifunctional probes enables a powerful, multi-step workflow that consolidates target detection, isolation, and identification into a single experiment.[1] This approach significantly accelerates the characterization of protein activities and drug targets.[1]

Step 1: Target Engagement and Covalent Modification The experiment begins by incubating the trifunctional probe with a complex biological sample, such as a cell lysate, living cells, or even a whole organism.[14][15] The probe's connectivity group directs it to its cognate protein target(s). Upon binding, the reactive warhead forms a permanent covalent bond, securely linking the probe to its target.[6][8] Excess, unbound probe is then removed through dialysis, size-exclusion chromatography, or cell pelleting and washing.

Step 2: Bioorthogonal Ligation ("Click" Reaction) The proteome, now containing covalently probe-labeled proteins, is treated with a reporter molecule that contains the complementary bioorthogonal group (e.g., an azide) and a desired reporter tag.[10] This reporter tag is typically either a fluorophore (like rhodamine or a fluorescent dye) for visualization, or an affinity handle (like biotin) for purification. The "click" reaction selectively and efficiently attaches the reporter tag to the bioorthogonal handle on the probe-protein conjugate.[9][11]

Step 3: Bifurcated Downstream Analysis The dual-tagged protein conjugate can now be analyzed in two ways from the same sample:

  • Visualization: If a fluorescent reporter was used, the labeled proteins can be directly visualized by running the sample on an SDS-PAGE gel and using a fluorescence scanner.[1][7] This provides a rapid assessment of the labeling efficiency, selectivity, and the molecular weight of the targeted proteins.

  • Affinity Purification and Identification: If a biotin reporter was used, the labeled proteins are isolated from the complex mixture using streptavidin-coated beads.[14] After stringent washing to remove non-specifically bound proteins, the captured proteins are typically digested into peptides (e.g., with trypsin) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

This consolidated workflow fortifies the critical link between observing differentially expressed enzyme activities and their definitive molecular identification.[1]

Trifunctional_Workflow cluster_path1 Visualization cluster_path2 Identification Proteome Complex Proteome (e.g., Cell Lysate) Labeling Step 1: Covalent Labeling (Probe reacts with Target Protein) Proteome->Labeling Probe Trifunctional Probe (Ligand-Warhead-Alkyne) Probe->Labeling LabeledProteome Probe-Labeled Proteome Labeling->LabeledProteome Click Step 2: Bioorthogonal Ligation ('Click' Reaction) LabeledProteome->Click Reporter Azide-Reporter (Azide-Fluorophore / Azide-Biotin) Reporter->Click TaggedProteome Fully Tagged Proteome Click->TaggedProteome Analysis Step 3: Downstream Analysis TaggedProteome->Analysis Gel In-Gel Fluorescence (SDS-PAGE) Analysis->Gel Enrich Affinity Purification (Streptavidin Beads) Analysis->Enrich Imaging Fluorescence Imaging Gel->Imaging MS LC-MS/MS Identification Enrich->MS

Caption: Consolidated workflow using a trifunctional chemical probe.

Chapter 3: Applications in Drug Discovery and Chemical Biology

The versatility of trifunctional probes has led to their adoption across a wide range of applications, from fundamental biology to preclinical drug development.

  • Target Identification and Validation: A primary application is the deconvolution of the mechanism of action for bioactive small molecules or natural products.[16] By converting a compound of interest into a trifunctional probe, researchers can identify its direct binding partners in a native cellular context, providing crucial evidence for target engagement.

  • Activity-Based Protein Profiling (ABPP): ABPP uses broad-spectrum reactive probes to map the functional state of entire enzyme families.[6][8][15] Trifunctional probes enhance this technique by allowing for the direct identification of enzymes that are differentially active between distinct biological states, such as in healthy versus cancerous cells. For example, a trifunctional phenyl sulfonate probe was used to identify that phosphofructokinase and type II tissue transglutaminase activities were significantly upregulated in invasive breast cancer cell lines compared to non-invasive lines.[1]

  • Mapping Protein-Protein Interactions: Probes incorporating photo-crosslinking warheads can capture not only the direct protein target but also its immediate interaction partners, providing a snapshot of protein complexes within the cell.[17]

  • Glycan Recognition and Profiling: Studying the low-affinity interactions between glycans and glycan-binding proteins (lectins) is a significant challenge.[18][19] Modular trifunctional scaffolds have been developed to enable the late-stage attachment of native oligosaccharides, creating probes to capture and identify specific glycan recognition events.[18][19][20][21]

Application Area Probe Type (Example Warhead) Target Class / Goal Key Outcome Reference(s)
Target ID Diazirine (Photo-crosslinker)Cellular targets of a drug candidateUnbiased identification of direct binding partners,
ABPP Phenyl Sulfonate (Electrophile)Serine/Threonine HydrolasesQuantitative comparison of enzyme activity in disease vs. healthy states[1]
Glycobiology N-alkoxy-amine / AzidocoumarinGlycan-Binding Proteins (Lectins)Capture and identification of low-affinity glycan-protein interactions[20],[18],[19]
Interaction Mapping Benzophenone (Photo-crosslinker)Protein ComplexesIdentification of proximal proteins and interaction networks[17]

Chapter 4: Experimental Protocol: A Representative ABPP Workflow

This section provides a generalized, step-by-step protocol for a competitive ABPP experiment designed to identify the targets of a small molecule inhibitor using a trifunctional probe.

1. Materials

  • Trifunctional Probe (e.g., Alkyne-functionalized fluorophosphonate for serine hydrolase profiling)

  • Cell Lysate (prepared in PBS or Tris buffer without detergents that interfere with labeling)

  • Small Molecule Inhibitor of Interest

  • Azide-Biotin Reporter Tag (e.g., PEG4-Azido-Biotin)

  • Click Chemistry Reagents: CuSO₄, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents, buffers for protein digestion (e.g., urea, DTT, iodoacetamide), and sequencing-grade trypsin

2. Proteome Preparation and Competitive Labeling

  • Quantify protein concentration of cell lysate using a BCA or Bradford assay. Adjust concentration to 1-2 mg/mL.

  • Aliquot 100 µL of lysate into two microcentrifuge tubes.

  • To one tube, add the small molecule inhibitor (e.g., to a final concentration of 1 µM). To the other, add vehicle control (e.g., DMSO). Incubate for 30 minutes at 37 °C.

  • Add the trifunctional ABPP probe to both tubes (e.g., to a final concentration of 1 µM). Incubate for another 30 minutes at 37 °C. The inhibitor will compete with the probe for binding to its target, leading to reduced probe labeling of the true target protein.

3. Bioorthogonal "Click" Reaction

  • Prepare a "click" reaction cocktail. For a 100 µL protein sample, this may consist of: 1 µL of 10 mM Azide-Biotin, 1 µL of 50 mM TCEP, 1 µL of 1.7 mM TBTA in DMSO/t-butanol, and 1 µL of 50 mM CuSO₄. Note: Reagents must be added in this order to prevent precipitation.

  • Add 4 µL of the cocktail to each protein sample. Vortex gently and incubate for 1 hour at room temperature.

4. Affinity Enrichment

  • Pre-wash streptavidin beads with PBS.

  • Add 30 µL of a 50% bead slurry to each labeled proteome sample.

  • Incubate for 1 hour at 4 °C on a rotator to allow the biotinylated proteins to bind to the beads.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 0.1% SDS in PBS, followed by 3x with PBS).

5. On-Bead Digestion for Mass Spectrometry

  • Resuspend the washed beads in a denaturing buffer (e.g., 6 M urea in 100 mM Tris).

  • Reduce disulfide bonds by adding DTT (to 10 mM) and incubating for 30 min at 37 °C.

  • Alkylate cysteines by adding iodoacetamide (to 20 mM) and incubating for 30 min at room temperature in the dark.

  • Dilute the urea concentration to <1 M with 100 mM Tris buffer.

  • Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37 °C to digest the captured proteins into peptides.

  • Collect the supernatant containing the peptides. The beads are discarded.

6. LC-MS/MS Analysis

  • Desalt the peptide samples using a C18 StageTip or equivalent.

  • Analyze the samples by LC-MS/MS.

  • Process the resulting data with a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. The target protein(s) of the inhibitor will be identified by a significant reduction in peptide signal in the inhibitor-treated sample compared to the vehicle control.

Chapter 5: Challenges and Future Directions

Despite their utility, the application of trifunctional probes is not without challenges. The synthesis of these complex molecules can be non-trivial. Furthermore, the probe's structure, particularly the linker and reporter groups, can introduce steric bulk that may alter the binding affinity or selectivity of the parent ligand.[7] For live-cell applications, ensuring cell permeability and minimizing cytotoxicity are paramount considerations.[22]

The future of the field is bright, with several exciting avenues of development:

  • Minimalist Probes: Efforts are underway to design more compact or "minimalist" trifunctional reagents where the spacer between the functional groups is as short as possible, reducing the potential for steric interference.[2]

  • Novel Bioorthogonal Chemistries: The development of new, faster, and mutually orthogonal click reactions will enable more complex, multi-labeling experiments within the same biological system.[9][12]

  • Expanded Proteome Coverage: The design of novel reactive warheads targeting less-studied amino acid residues, such as arginine, will expand the reach of ABPP to new classes of proteins and uncover previously hidden functionality.[6][23]

  • In Vivo Applications: Integrating trifunctional probes with advanced imaging modalities promises to enable the visualization and tracking of protein activity in real-time within living organisms, offering unprecedented insight into dynamic biological processes.[15]

Conclusion

Trifunctional chemical probes represent a powerful convergence of synthetic chemistry, chemical biology, and proteomics. By enabling the consolidated visualization, capture, and identification of protein targets from a single experiment, they provide a streamlined and robust platform for functional proteomics and drug discovery. Their modular design allows for adaptation to a vast array of biological questions, from defining the targets of novel therapeutics to mapping the intricate networks of protein interactions that govern cellular life. As the synthetic and analytical technologies underpinning their use continue to evolve, trifunctional probes are poised to remain at the forefront of efforts to functionally annotate the proteome.

References

3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Photoaffinity Labeling

Executive Summary

Target identification remains a pivotal challenge in contemporary drug discovery and chemical biology. Photoaffinity labeling (PAL) has emerged as a powerful strategy for covalently capturing and subsequently identifying the cellular targets of small molecule ligands.[1][2] This technical guide provides a comprehensive overview of this compound, a versatile trifunctional chemical building block designed for the synthesis of high-efficacy photoaffinity probes. We will explore its fundamental physicochemical properties, delve into the photochemical mechanism of action, present a detailed experimental workflow for its application, and discuss its significance in mapping small molecule-protein interactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage covalent crosslinking technologies for target discovery and validation.

The Strategic Advantage of Diazirine-Based Photoaffinity Labeling

Photoaffinity labeling is a robust method used to convert non-covalent, reversible ligand-protein interactions into stable, covalent bonds through light-induced activation of a photoreactive moiety on the ligand.[3] This enables the isolation and identification of specific binding partners from complex biological mixtures.[4]

While several photoactivatable groups exist, diazirines have become ubiquitous in probe design for several compelling reasons:[2][3]

  • Minimal Size: The diazirine group is exceptionally small, minimizing steric perturbation of the parent ligand's binding affinity and biological activity.[5]

  • Activation Wavelength: They are typically activated by long-wave UV light (350-380 nm), which reduces the potential for photodamage to sensitive biological macromolecules compared to shorter wavelength alternatives.[2][5]

  • High Reactivity: Upon photoactivation, diazirines extrude nitrogen gas to generate a highly reactive carbene species. This carbene can non-specifically insert into a wide range of chemical bonds, including C-H, O-H, and N-H bonds, ensuring efficient labeling of the immediate molecular environment of the binding pocket.[6][7]

  • Dark Stability: Diazirines are generally stable in the dark under typical physiological and synthetic conditions, preventing premature reaction before photo-irradiation.[3][5]

The subject of this guide, this compound, is a trifunctional reagent that capitalizes on these advantages, providing a streamlined tool for advanced chemical biology investigations.

Physicochemical Profile and Functional Anatomy

This compound is engineered with three distinct functionalities, each serving a critical role in the overall experimental workflow.[8][9]

PropertyValueSource(s)
Molecular Formula C₇H₉IN₂[8][10][11]
Molecular Weight 248.06 g/mol [8][10][11]
CAS Number 1450754-38-7[8][9][11]
Appearance Liquid[8]
Storage Conditions -20°C, protect from light, stored under an inert atmosphere (e.g., nitrogen)[8][11]

The strategic arrangement of its functional groups is key to its utility:

  • Iodoethyl Group (Synthetic Handle): The primary iodide serves as a versatile synthetic handle. It can be readily displaced by nucleophiles (e.g., amines, thiols, phenols) on a ligand or pharmacophore of interest, allowing for the straightforward covalent attachment of the diazirine cassette.[8][9]

  • Diazirine Ring (Photoreactive Crosslinker): This is the "warhead" of the molecule. Upon irradiation with UV light, it forms the reactive carbene that covalently crosslinks the probe to its binding target.[7][12]

  • Terminal Alkyne (Bioorthogonal Reporter): The alkyne group is a bioorthogonal handle. It does not react with most biological functionalities, but it can undergo highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the post-labeling attachment of various reporter tags for visualization (e.g., fluorophores) or enrichment (e.g., biotin).[3][8]

Mechanism of Action: Light-Induced Covalent Capture

The covalent labeling process is initiated by irradiating the diazirine-containing probe with UV light. The mechanism proceeds through one of two primary pathways.[5][6]

  • Carbene Pathway: Upon absorbing a photon (~350-380 nm), the diazirine ring enters an excited state and irreversibly eliminates a molecule of dinitrogen (N₂), a thermodynamically favorable process. This generates a highly reactive and short-lived singlet carbene intermediate.[6] This carbene rapidly inserts into proximal C-H, O-H, or N-H bonds within the ligand's binding site, forming a stable covalent bond.[2]

  • Diazo Isomer Pathway: Alternatively, the excited diazirine can isomerize to a linear diazo compound.[6][13] This diazo intermediate can also be involved in labeling. Recent studies suggest that in aqueous environments, the diazo species can be protonated, particularly by acidic amino acid residues (e.g., aspartic acid, glutamic acid), leading to a diazonium ion that subsequently alkylates the residue.[5][14] This pathway can introduce a degree of labeling preference for acidic residues.[5]

Diazirine Photochemistry Figure 1: Photochemical Activation Pathways of Diazirine cluster_0 Core Probe Structure cluster_1 Photoactivation & Intermediates cluster_2 Labeling Outcomes Probe R-Diazirine Excited [R-Diazirine]* (Excited State) Probe->Excited UV Light (hv) ~365 nm Carbene R-Carbene (Highly Reactive) Excited->Carbene - N2 Diazo R-Diazo Isomer Excited->Diazo Isomerization Covalent_Bond Covalent Adduct (Target Labeled) Carbene->Covalent_Bond Insertion into C-H, O-H, N-H Acidic_Labeling Labeled Acidic Residue Diazo->Acidic_Labeling Protonation & Nucleophilic Attack

Caption: Photochemical activation pathways of a diazirine probe.

A Self-Validating Protocol for Target Identification

The following protocol outlines a generalized workflow for using a probe synthesized from this compound. Each stage includes controls to ensure the trustworthiness of the results.

Step 1: Synthesis of the Photoaffinity Probe
  • Objective: To conjugate the diazirine building block to the small molecule of interest (the "ligand").

  • Methodology: The ligand, containing a suitable nucleophile (e.g., an amine or phenol), is reacted with this compound via a nucleophilic substitution reaction. The reaction progress is monitored by LC-MS and the final product is purified by HPLC.

  • Causality & Validation: The purity of the final probe is critical. Impurities could lead to off-target labeling. The biological activity of the final probe should be assayed and compared to the parent ligand to ensure the modification did not abolish its binding affinity. A "mock" probe lacking the diazirine can be synthesized as a negative control.

Step 2: Incubation and Competitive Displacement
  • Objective: To allow the probe to bind to its target protein(s) within a complex biological sample (e.g., cell lysate or intact cells).

  • Methodology: The biological sample is incubated with the photoaffinity probe at a predetermined concentration (typically based on the ligand's known affinity). For a self-validating control, a parallel sample is co-incubated with the probe and a large excess (e.g., 50-100 fold) of the original, unlabeled ligand.

  • Causality & Validation: The competition experiment is crucial. A true binding target will show significantly reduced labeling in the presence of the excess unlabeled ligand, as the competitor will occupy the binding site. Non-specific or background interactions will not be competed away.

Step 3: UV Crosslinking
  • Objective: To covalently link the bound probe to its target protein.

  • Methodology: The samples are irradiated with UV light, typically at 365 nm, on ice for a predetermined duration (e.g., 5-30 minutes) using a UV crosslinker. A control sample is kept in the dark ("-UV control").

  • Causality & Validation: Covalent labeling should only occur in the irradiated samples. The "-UV control" validates that the probe does not react in the dark and that any observed labeling is light-dependent.

Step 4: Bioorthogonal Tagging via Click Chemistry
  • Objective: To attach a reporter tag to the crosslinked proteins via the probe's alkyne handle.

  • Methodology: The cell lysate is treated with the reagents for CuAAC click chemistry: an azide-functionalized reporter tag (e.g., Biotin-Azide), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Causality & Validation: This reaction is highly specific between the alkyne on the probe and the azide on the reporter. This ensures that only proteins covalently modified by the probe will be tagged for downstream analysis.

Step 5: Enrichment and Proteomic Analysis
  • Objective: To isolate the tagged proteins and identify them using mass spectrometry.

  • Methodology: If a biotin tag was used, the lysate is incubated with streptavidin-coated agarose or magnetic beads to enrich the biotinylated proteins. After washing to remove non-specifically bound proteins, the captured proteins are eluted, separated by SDS-PAGE, and subjected to in-gel digestion followed by LC-MS/MS analysis.

  • Causality & Validation: Protein "hits" are identified as those that are significantly enriched in the "+UV" sample compared to the "-UV" and "+competitor" control samples. This multi-layered validation provides high confidence in the identified targets.

PAL Workflow Figure 2: Experimental Workflow for Photoaffinity Labeling cluster_probe Probe Preparation cluster_exp Labeling & Tagging cluster_analysis Analysis cluster_controls Essential Controls Ligand Ligand-Nu Probe Ligand-R-Diazirine-Alkyne (Final Probe) Ligand->Probe Diazirine I-R-Diazirine-Alkyne Diazirine->Probe Incubate 1. Incubate Probe with Cell Lysate Probe->Incubate Irradiate 2. UV Irradiation (365 nm) Incubate->Irradiate Control2 +Competitor Control (Excess Unlabeled Ligand) Incubate->Control2 vs. Click 3. Click Chemistry (+ Biotin-Azide) Irradiate->Click Control1 -UV Control (No Irradiation) Irradiate->Control1 vs. Enrich 4. Streptavidin Enrichment Click->Enrich Analysis 5. SDS-PAGE & LC-MS/MS Enrich->Analysis Target Target Protein Identification Analysis->Target

Caption: A validated experimental workflow for target ID using the trifunctional probe.

Conclusion

This compound represents a sophisticated and enabling tool for chemical biology and drug discovery. Its trifunctional nature provides discrete handles for synthesis, photo-crosslinking, and downstream analysis, streamlining the complex process of target identification. By integrating this reagent into a well-controlled experimental design, researchers can confidently identify and validate the protein targets of small molecules, paving the way for a deeper understanding of drug mechanisms and the development of novel therapeutics.

References

An In-depth Technical Guide to 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine: A Trifunctional Probe for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine, a versatile trifunctional chemical probe. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this reagent, its synthesis, and its application in cutting-edge methodologies such as photoaffinity labeling and bioorthogonal click chemistry.

Introduction: The Power of Trifunctional Probes

In the intricate landscape of chemical biology and drug discovery, understanding the interactions between small molecules and their biological targets is paramount. Trifunctional chemical probes have emerged as indispensable tools for elucidating these interactions.[1][2][3][4][5] These molecular architects possess three key functionalities: a reactive group for covalent target capture, a bioorthogonal handle for downstream detection and enrichment, and a versatile synthetic handle for conjugation to a molecule of interest. This compound embodies this trifunctional design, offering a powerful platform for target identification and validation.[6][7]

Core Attributes of this compound

This probe's utility is rooted in the distinct properties of its three functional moieties: the diazirine ring, the terminal alkyne, and the iodoethyl group.

  • The Diazirine Moiety: A Photoreactive Warhead The 3H-diazirine ring is a compact and highly efficient photo-crosslinker.[8] Upon irradiation with UV light (typically around 350-365 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, and O-H bonds, forming a stable covalent linkage with the target biomolecule.[8] This "photoaffinity labeling" effectively captures even transient or weak interactions.[9]

  • The Terminal Alkyne: A Bioorthogonal Handle for Click Chemistry The but-3-yn-1-yl group provides a terminal alkyne, a key component for bioorthogonal "click chemistry."[10] Specifically, it enables the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10] This allows for the attachment of various reporter tags, such as fluorophores or biotin for visualization and enrichment, respectively, after the probe has covalently bound to its target.

  • The Iodoethyl Group: A Versatile Synthetic Handle The 2-iodoethyl moiety serves as a reactive handle for conjugating the probe to a ligand or pharmacophore of interest. The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for straightforward attachment to molecules containing amine, thiol, or other nucleophilic functional groups. This versatility enables the creation of customized probes for a wide range of biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1450754-38-7[6][11][12][13]
Molecular Formula C₇H₉IN₂[6][11][12][13]
Molecular Weight 248.06 g/mol [11][12][13]
Appearance Liquid
Purity ≥95% - ≥97%[12]
Storage Temperature -20°C

Synthesis of Trifunctional Diazirine Probes

Disclaimer: The following protocol is a representative example based on the synthesis of similar compounds and has not been experimentally validated for the title compound. Appropriate safety precautions and reaction optimization are essential.

The synthesis can be envisioned in two main stages: the formation of the diazirine ring from a suitable ketone precursor and the subsequent introduction of the iodoethyl group.

Part 1: Synthesis of the Diazirine Core

The synthesis of the diazirine ring typically starts from a ketone. A common method involves the reaction of the ketone with ammonia and hydroxylamine-O-sulfonic acid to form a diaziridine intermediate, which is then oxidized to the diazirine.[15]

Experimental Protocol: Representative Synthesis of an Alkyne-Containing Diazirine

  • Diaziridination: A solution of the corresponding ketone precursor (e.g., a ketone with a but-3-yn-1-yl side chain) in methanol is cooled to 0°C.

  • Ammonia gas is bubbled through the solution, or a solution of ammonia in methanol is added.

  • Hydroxylamine-O-sulfonic acid is added portion-wise while maintaining the temperature at 0°C.

  • The reaction is allowed to stir at room temperature overnight.

  • Oxidation: The reaction mixture is cooled, and a solution of iodine and triethylamine in methanol is added dropwise.

  • The reaction is monitored by TLC for the disappearance of the diaziridine intermediate.

  • Work-up and Purification: The reaction is quenched with a solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the alkyne-containing diazirine.

Part 2: Introduction of the Iodoethyl Group

The iodoethyl group can be introduced by converting a precursor alcohol to the corresponding iodide. A common and effective method for this transformation is the Appel reaction, using triphenylphosphine and iodine.[9]

Experimental Protocol: Representative Iodination of a Diazirine-Alcohol Precursor

  • To a solution of the diazirine-alcohol precursor in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, triphenylphosphine and imidazole are added.

  • The mixture is cooled to 0°C, and iodine is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final iodo-alkyne-diazirine probe.

Synthesis_Workflow

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not publicly available, the following are the expected characteristic signals based on its structure and data from analogous compounds.[14]

  • ¹H NMR: Expected signals would include a triplet for the terminal alkyne proton, multiplets for the methylene groups of the butynyl and iodoethyl chains, and potentially a characteristic signal for the protons adjacent to the diazirine ring.

  • ¹³C NMR: Key signals would include those for the two sp-hybridized carbons of the alkyne, the carbon of the diazirine ring, and the carbon bearing the iodine atom.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the N=N stretch of the diazirine ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Applications in Chemical Biology

The trifunctional nature of this probe makes it a powerful tool for a variety of applications in chemical biology and drug discovery.

Photoaffinity Labeling Workflow

The primary application of this probe is in photoaffinity labeling experiments to identify the binding partners of a small molecule of interest.

PAL_Workflow

Experimental Protocol: General Photoaffinity Labeling

  • Probe Incubation: The photoaffinity probe (conjugated to the ligand of interest) is incubated with the biological sample (e.g., cell lysate, purified protein, or live cells).

  • UV Cross-linking: The sample is irradiated with UV light (typically 365 nm) for a short duration to activate the diazirine and induce covalent cross-linking to the target protein.

  • Click Chemistry: The cross-linked sample is then subjected to a copper-catalyzed click reaction with an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent-azide for imaging).

  • Analysis: The labeled proteins are then analyzed. Biotinylated proteins can be enriched using streptavidin beads, followed by SDS-PAGE and identification by mass spectrometry. Fluorescently tagged proteins can be visualized by in-gel fluorescence or microscopy.

Copper-Catalyzed Click Chemistry (CuAAC)

The alkyne handle allows for the specific and efficient labeling of the probe-target complex using the CuAAC reaction.

Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition

  • Reagent Preparation: Prepare stock solutions of CuSO₄, a copper(I)-stabilizing ligand (e.g., TBTA or THPTA), a reducing agent (e.g., sodium ascorbate), and the azide-reporter tag.

  • Reaction Setup: To the sample containing the alkyne-tagged probe-protein complex, add the CuSO₄ and ligand mixture.

  • Add the azide-reporter tag.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Downstream Processing: The sample is now ready for downstream analysis, such as enrichment or visualization.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety and handling procedures when working with this and similar chemical probes.

  • General Precautions: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Light Sensitivity: Diazirine-containing compounds are light-sensitive. Protect from light to prevent premature decomposition. Use amber vials or wrap containers in aluminum foil.

  • Thermal Stability: While generally more stable than other photo-crosslinkers, avoid excessive heat.

  • Storage: Store at the recommended temperature of -20°C under an inert atmosphere.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a potent and versatile trifunctional probe that empowers researchers to investigate complex biological interactions. Its well-defined functionalities for target capture, bioorthogonal labeling, and ligand conjugation provide a robust platform for target identification, validation, and drug discovery. By understanding its chemical properties and employing the appropriate experimental protocols, scientists can effectively harness the power of this molecule to advance our understanding of biology and medicine.

References

Methodological & Application

Forging Covalent Bonds: A Guide to Incorporating 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine into Small Molecules for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery and chemical biology, identifying the precise molecular targets of bioactive small molecules is a critical step. Photoaffinity labeling (PAL) has emerged as a powerful technique to illuminate these interactions by forging a covalent bond between a small molecule probe and its protein partner upon photoactivation.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of a versatile trifunctional chemical probe, 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine , into small molecules of interest. This reagent uniquely combines a photoreactive diazirine, a bioorthogonal alkyne handle for "click" chemistry, and a synthetically versatile iodoethyl group for straightforward conjugation.[2][3]

This document is intended for researchers, scientists, and drug development professionals seeking to design and synthesize potent chemical probes for target identification, validation, and interaction mapping studies.

The Trifunctional Advantage: A Trio of Reactivity

The power of this compound lies in its three distinct functional moieties, each playing a crucial role in the target identification workflow.

  • The Diazirine Moiety: A Light-Triggered Covalent Trap. The diazirine group is a compact and highly efficient photo-crosslinker.[4] Upon irradiation with UV light (typically around 350-365 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate.[4] This carbene can then non-specifically insert into nearby C-H, O-H, or N-H bonds of a target protein, forming a stable covalent adduct.[4] This irreversible capture of the binding event is the cornerstone of photoaffinity labeling.

  • The Alkyne Handle: A Gateway to Detection and Enrichment. The terminal alkyne group serves as a bioorthogonal handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – collectively known as "click chemistry."[5] This allows for the attachment of reporter tags such as fluorophores for imaging or biotin for affinity purification and enrichment of the cross-linked protein-probe complexes, facilitating their identification by mass spectrometry.[5]

  • The Iodoethyl Group: The Synthetic Linchpin. The 2-iodoethyl group provides a reactive handle for the initial conjugation of the trifunctional probe to the small molecule of interest. As a primary alkyl iodide, it is an excellent electrophile for nucleophilic substitution reactions with a variety of functional groups commonly found in small molecules, including amines, hydroxyls, and thiols.

Strategic Incorporation: Attaching the Probe to Your Small Molecule

The successful synthesis of a potent photoaffinity probe hinges on the strategic attachment of the trifunctional reagent to the bioactive small molecule. The goal is to create a conjugate that retains the biological activity of the parent molecule. This is typically achieved by identifying a position on the small molecule that is not critical for its interaction with the target protein, often guided by structure-activity relationship (SAR) data.

The following sections provide detailed protocols for coupling this compound to small molecules bearing amine, hydroxyl, or thiol functionalities.

Protocol 1: Alkylation of Amine-Containing Small Molecules

The reaction of the iodoethyl group with primary or secondary amines proceeds via a standard SN2 mechanism. However, over-alkylation to form tertiary amines and even quaternary ammonium salts can be a competing side reaction.[6] The use of a hindered, non-nucleophilic base can help to minimize these side products by selectively deprotonating the starting amine without competing for the alkyl iodide.

Materials:

  • Amine-containing small molecule

  • This compound (1.1 - 1.5 equivalents)

  • Hindered base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine, 2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS system for reaction monitoring

Procedure:

  • Dissolve the amine-containing small molecule in the chosen anhydrous solvent under an inert atmosphere.

  • Add the hindered base to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography. For basic amine products, it may be beneficial to use an amine-modified silica gel or add a small amount of a competing amine (e.g., triethylamine) to the eluent to improve peak shape and recovery.[5][7]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents that solubilize the reactants and facilitate SN2 reactions.
Base DIPEA or 2,6-lutidineHindered, non-nucleophilic bases that deprotonate the amine without reacting with the alkyl iodide.
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier for the SN2 reaction.
Monitoring TLC, LC-MSTo track the consumption of starting materials and the formation of the desired product.
Purification Flash ChromatographyTo isolate the desired product from unreacted starting materials and byproducts.
Protocol 2: Williamson Ether Synthesis with Hydroxyl-Containing Small Molecules

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[8] The reaction involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic alkoxide, which then displaces the iodide from the probe.

Materials:

  • Hydroxyl-containing small molecule (aliphatic alcohol or phenol)

  • This compound (1.1 - 1.5 equivalents)

  • Base (e.g., Sodium hydride (NaH) for aliphatic alcohols; Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) for phenols)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) for NaH; Acetonitrile or DMF for carbonate bases)

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and developing chamber

  • LC-MS system for reaction monitoring

Procedure for Aliphatic Alcohols:

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the aliphatic alcohol in THF dropwise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add a solution of this compound in THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure for Phenols:

  • To a solution of the phenol in anhydrous acetonitrile or DMF, add K2CO3 or Cs2CO3 (2 equivalents).

  • Add this compound to the suspension.

  • Stir the reaction at room temperature or heat to 50-60 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterAliphatic AlcoholsPhenols
Base Sodium Hydride (NaH)K2CO3 or Cs2CO3
Solvent Anhydrous THFAnhydrous Acetonitrile or DMF
Temperature 0 °C to room temperatureRoom temperature to 60 °C
Workup Aqueous quench and extractionFiltration
Protocol 3: Thiol Alkylation

Thiols are excellent nucleophiles and readily react with alkyl iodides to form thioethers. The reaction is typically fast and can be performed under mild conditions.

Materials:

  • Thiol-containing small molecule

  • This compound (1.1 equivalents)

  • Base (e.g., Triethylamine (TEA) or DIPEA, 1.5-2 equivalents)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates and developing chamber

  • LC-MS system for reaction monitoring

Procedure:

  • Dissolve the thiol-containing small molecule in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base to the solution and stir for 10 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow Visualization

The overall workflow for incorporating the trifunctional probe and its subsequent application in target identification is depicted below.

G cluster_synthesis Probe Synthesis cluster_application Target Identification Small Molecule Small Molecule Coupling Reaction Alkylation (S_N2) Small Molecule->Coupling Reaction Trifunctional Probe 3-(But-3-yn-1-yl)-3- (2-iodoethyl)-3H-diazirine Trifunctional Probe->Coupling Reaction Purified Probe Photoaffinity Probe Coupling Reaction->Purified Probe Incubation Incubate Probe with Proteome Purified Probe->Incubation Photo-crosslinking UV Irradiation (365 nm) Incubation->Photo-crosslinking Covalent Adduct Probe-Protein Covalent Complex Photo-crosslinking->Covalent Adduct Click Chemistry CuAAC or SPAAC with Reporter Tag Covalent Adduct->Click Chemistry Tagged Complex Tagged Probe-Protein Complex Click Chemistry->Tagged Complex Enrichment Affinity Purification (e.g., Streptavidin) Tagged Complex->Enrichment MS Analysis LC-MS/MS Analysis Enrichment->MS Analysis Target ID Target Protein Identification MS Analysis->Target ID

Figure 1. Workflow for the synthesis and application of a photoaffinity probe.

Downstream Applications: From Covalent Capture to Target Identification

Once the photoaffinity probe is synthesized and purified, it can be employed in a series of experiments to identify its cellular targets.

Protocol 4: Photo-Crosslinking in a Biological System

This protocol outlines the general steps for photo-crosslinking a diazirine-alkyne probe to its target proteins in a cell lysate or live cells.

Materials:

  • Photoaffinity probe

  • Cell lysate or cultured cells

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Ice

Procedure:

  • Incubate the photoaffinity probe with the cell lysate or live cells at an appropriate concentration and for a sufficient duration to allow for target binding. This will need to be optimized for each specific probe and biological system.

  • As a negative control, include a sample with a competing ligand to demonstrate target-specific binding.

  • Place the samples on ice and irradiate with a 365 nm UV lamp for a predetermined time (typically 1-15 minutes). The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing UV-induced damage to the biological sample.

  • After irradiation, proceed immediately to the click chemistry reaction or store the samples at -80 °C for later analysis.

Protocol 5: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used click chemistry reaction for attaching a reporter tag (e.g., biotin-azide or a fluorescent azide) to the alkyne handle of the cross-linked probe.

Materials:

  • Photo-cross-linked proteome sample

  • Azide-functionalized reporter tag (e.g., Biotin-PEG-Azide)

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., Sodium ascorbate)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

  • Reaction buffer (e.g., PBS)

Procedure:

  • To the photo-cross-linked proteome sample, add the azide-functionalized reporter tag.

  • Prepare a fresh solution of the copper catalyst by premixing CuSO4 and the THPTA ligand.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-2 hours.

  • The resulting biotinylated or fluorescently-labeled proteins are now ready for enrichment and/or analysis.

Characterization and Analysis

The successful synthesis and application of the photoaffinity probe require rigorous characterization at each step.

  • Probe Synthesis: The structure and purity of the synthesized photoaffinity probe should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

  • Photo-Crosslinking and Labeling: The efficiency of photo-crosslinking and the specificity of labeling can be assessed by in-gel fluorescence scanning (if a fluorescent reporter was used) or by Western blotting with an anti-biotin antibody (if a biotin reporter was used).

  • Target Identification: The enriched and digested protein samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the photoaffinity probe.

Conclusion

The trifunctional reagent this compound offers a powerful and versatile tool for the synthesis of photoaffinity probes. Its straightforward incorporation into small molecules containing common functional groups, coupled with the robust and well-established downstream applications of photo-crosslinking and click chemistry, provides a clear path for researchers to illuminate the molecular targets of their compounds of interest. By following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can confidently design and execute experiments to accelerate their drug discovery and chemical biology research.

References

Downstream Analysis After Crosslinking with Iodo-Diazirine-Alkyne: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodo-diazirine-alkyne (I-DA) probes represent a powerful class of trifunctional chemical tools for photo-affinity labeling (PAL) to investigate protein-ligand and protein-protein interactions in their native cellular environment.[1][2] The successful application of these probes is critically dependent on a robust downstream workflow to enrich and identify the covalently captured proteins. This guide provides a detailed protocol and expert insights for the downstream analysis of I-DA crosslinked samples, covering cell lysis, click chemistry-based biotinylation, streptavidin affinity purification, and on-bead digestion for subsequent mass spectrometry-based protein identification.

Introduction: The Power of Iodo-Diazirine-Alkyne Probes

I-DA probes are meticulously designed with three key chemical motifs:

  • Iodo Group: Enhances the binding affinity of the probe to its target protein.

  • Diazirine Moiety: A compact and highly efficient photo-activatable group that, upon UV irradiation (typically at 350-365 nm), forms a reactive carbene intermediate.[2][3][4] This carbene rapidly and indiscriminately forms a covalent bond with nearby molecules, effectively "trapping" interacting proteins.[1][3][5]

  • Terminal Alkyne: A bioorthogonal handle that allows for the specific and efficient attachment of a reporter tag (e.g., biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][6]

This trifunctional design enables the covalent capture and subsequent enrichment of even transient or weak interactions, providing a powerful tool for target identification and validation in drug discovery and chemical biology.[1][7]

Caption: Workflow for I-DA crosslinking downstream analysis.

Experimental Protocols

Cell Lysis and Protein Solubilization

Rationale: The primary goal of this step is to efficiently lyse the cells and solubilize the proteins while preserving the integrity of the crosslinked protein complexes. The choice of lysis buffer is critical and may require optimization depending on the target protein's localization and the nature of the interaction.

Protocol:

  • Cell Harvesting: Following UV irradiation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any non-crosslinked probe and media components.

  • Lysis: Add a suitable ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[8]

  • Incubation and Sonication: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing. Subsequently, sonicate the lysate to ensure complete cell disruption and to shear genomic DNA, which can interfere with subsequent steps.[8]

  • Clarification: Centrifuge the lysate at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C to pellet insoluble cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This fraction contains the solubilized proteome, including the crosslinked complexes.

Click Chemistry for Biotinylation

Rationale: The alkyne handle on the I-DA probe allows for the covalent attachment of an azide-biotin tag through the highly efficient and specific CuAAC reaction.[6][9][10] This biotin tag will be used for the subsequent affinity purification.

Protocol:

  • Prepare Click Reaction Master Mix: For a 1 mL lysate sample, the following final concentrations are a good starting point, but may require optimization:

    • Azide-PEG-Biotin: 100 µM

    • Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (reducing agent to keep copper in the active Cu(I) state)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA: 100 µM (copper-chelating ligand to improve reaction efficiency and stability).[11]

    • Copper(II) Sulfate (CuSO₄): 1 mM

    • Sodium Ascorbate: 5 mM (freshly prepared)

  • Initiate the Reaction: Add the click chemistry reagents to the clarified cell lysate. It is recommended to add the sodium ascorbate last to initiate the reaction.[9]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end rotation.

  • Removal of Excess Reagents (Optional but Recommended): To minimize non-specific binding in the next step, excess click chemistry reagents can be removed by protein precipitation (e.g., with acetone or methanol/chloroform) or buffer exchange.

Streptavidin-Based Enrichment

Rationale: The strong and highly specific interaction between biotin and streptavidin is exploited to enrich the biotinylated protein complexes from the complex lysate.[8][12][13] Magnetic beads are often preferred for their ease of handling and low non-specific binding.[14][15]

Protocol:

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads (e.g., Pierce™ Streptavidin Magnetic Beads) in a suitable wash buffer (e.g., PBS with 0.05% Tween-20).[14] Wash the beads 2-3 times using a magnetic stand to remove any preservatives.[14]

  • Binding: Add the biotinylated lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: This is a critical step to remove non-specifically bound proteins. Perform a series of stringent washes with buffers of increasing stringency. A typical wash series could be:

    • 2x washes with RIPA buffer.[8]

    • 1x wash with 1 M KCl.[8]

    • 1x wash with 0.1 M Na₂CO₃.[8]

    • 1x wash with 2 M urea in 10 mM Tris-HCl, pH 8.0 (freshly prepared).[8]

    • 2x washes with PBS.

  • Final Wash: Perform a final wash with a mass spectrometry-compatible buffer, such as 50 mM ammonium bicarbonate, to remove any remaining detergents.[16]

On-Bead Digestion for Mass Spectrometry

Rationale: Digesting the enriched proteins directly on the beads minimizes sample loss that can occur during elution steps.[17][18][19] This protocol uses trypsin, which cleaves proteins C-terminal to lysine and arginine residues.

Protocol:

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20-30 minutes to alkylate the reduced cysteine residues.[19][20]

  • Tryptic Digestion:

    • Wash the beads once with 50 mM ammonium bicarbonate to remove excess DTT and iodoacetamide.

    • Resuspend the beads in 50 mM ammonium bicarbonate and add mass spectrometry-grade trypsin (e.g., 1 µg).

    • Incubate overnight at 37°C with gentle shaking.[16][19]

  • Peptide Elution:

    • Pellet the beads using a magnetic stand and carefully transfer the supernatant containing the peptides to a new tube.

    • To maximize peptide recovery, perform a second elution by adding a solution of 50% acetonitrile/0.1% formic acid to the beads, vortexing briefly, and combining this supernatant with the first.

  • Sample Clean-up: Desalt and concentrate the peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.[18][20]

Data Analysis and Interpretation

The resulting peptide mixtures are analyzed by high-resolution mass spectrometry. The acquired data is then searched against a protein database to identify the proteins present in the sample.

Key Considerations for Data Analysis:

ConsiderationRationale
Negative Controls Crucial for distinguishing true interactors from background. Include a "-UV" control and a "no probe" (e.g., DMSO) control.
Replicates Perform a minimum of three biological replicates to ensure statistical power and identify reproducible hits.[18]
Quantitative Proteomics Employ label-free quantification (LFQ) or isotopic labeling (e.g., SILAC) to accurately determine the enrichment of identified proteins compared to controls.
Statistical Analysis Use appropriate statistical tests (e.g., t-test, ANOVA) to identify proteins that are significantly enriched in the I-DA probe sample.
Bioinformatic Analysis Utilize bioinformatics tools to analyze the list of potential interactors for enriched pathways, cellular localizations, and known protein-protein interactions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield after enrichment Inefficient crosslinking, lysis, or click chemistry.Optimize UV irradiation time, lysis buffer composition, and click chemistry reaction conditions.
High background of non-specific proteins Insufficient washing after enrichment.Increase the number and stringency of the wash steps.
Poor sequence coverage in MS analysis Inefficient digestion.Ensure complete reduction and alkylation. Optimize trypsin-to-protein ratio and digestion time.

References

Application Notes & Protocols: Identifying Drug Targets with 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. Photo-affinity labeling (PAL) has emerged as a powerful strategy to covalently capture small molecule-protein interactions within a complex biological milieu.[1][2] This guide provides a detailed overview and experimental protocols for utilizing 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine, a trifunctional chemical probe building block, for robust drug target identification.[3][4] This molecule integrates a photoreactive diazirine, a bioorthogonal alkyne handle, and a versatile iodoethyl synthetic linker, enabling a multi-stage workflow from covalent target capture to downstream enrichment and identification.

Section 1: The Architecture of a Trifunctional Probe

The power of this compound lies in its three distinct functional moieties, each playing a crucial role in the target identification workflow.[3] When appended to a ligand or pharmacophore of interest, this building block transforms the molecule into a potent chemical proteomics tool.

1.1 The Diazirine Moiety: The Photo-Reactive "Anchor"

The diazirine is a compact, three-membered ring containing a carbon and two nitrogen atoms.[5] Its small size minimizes steric perturbation of the parent molecule's binding affinity. Upon exposure to long-wave UV light (typically 330-370 nm), the diazirine ring efficiently releases nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[5][6][7] This carbene has a very short lifetime and will rapidly and indiscriminately insert into nearby chemical bonds, including C-H, N-H, or O-H bonds on a binding protein, forming a stable, covalent link between the probe and its target.[1][6] This process permanently "anchors" the small molecule to its protein partner, capturing even transient or weak binding events.

Recent studies have shown that the photoreaction can also proceed through a diazo intermediate, which preferentially reacts with polar amino acid side chains (e.g., Asp, Glu).[8][9] Modulating irradiation time and power can influence the reactive intermediate, offering a potential strategy for more selective labeling.[9]

1.2 The Alkyne Handle: The Bioorthogonal "Reporter"

The terminal alkyne group is a bioorthogonal handle. This means it is chemically inert within the complex biological environment of a cell but can be specifically reacted with a partner molecule—an azide—in a reaction that does not interfere with native biological processes.[10][11] This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is highly efficient and specific.[11][12][13] After the probe has been covalently crosslinked to its target protein, the alkyne handle allows for the attachment of various reporter tags (e.g., biotin for affinity purification or a fluorophore for imaging) that bear a corresponding azide group.[1][13]

1.3 The Iodoethyl Group: The Versatile "Synthetic Handle"

The iodoethyl group serves primarily as a stable and reactive synthetic handle for conjugating the probe to the small molecule of interest (the "ligand").[4] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoalkanes the most reactive in this class for nucleophilic substitution reactions.[14][15][16] This allows for straightforward coupling to molecules containing nucleophiles like amines (-NH2), thiols (-SH), or hydroxyls (-OH), providing a flexible and reliable method for synthesizing the final photo-affinity probe.

Diagram: Functional Components of the Probe Building Block This diagram illustrates the three key functional groups of the this compound building block and their respective roles in a target identification experiment.

TrifunctionalProbe cluster_probe This compound cluster_function Function Probe Core Structure Diazirine Diazirine Ring (C-N=N) Probe->Diazirine Photo-Crosslinking Alkyne Terminal Alkyne (-C≡CH) Probe->Alkyne Bioorthogonal Tagging Iodoethyl Iodoethyl Group (-CH2CH2I) Probe->Iodoethyl Ligand Conjugation Crosslinking UV-Activated Carbene Formation Covalent Target Capture Diazirine->Crosslinking Tagging Click Chemistry (CuAAC) Reporter Attachment (Biotin/Fluorophore) Alkyne->Tagging Conjugation Nucleophilic Substitution Probe Synthesis Iodoethyl->Conjugation

Caption: Functional components of the trifunctional probe building block.

Section 2: The Photo-Affinity Labeling (PAL) Workflow

Photo-affinity labeling (PAL) is a multi-step process designed to identify the specific protein targets of a bioactive small molecule in a complex mixture, such as a cell lysate or even in live cells.[1][5] The trifunctional probe is central to this workflow.

The process begins with the incubation of the complete photo-affinity probe (ligand + trifunctional linker) with the biological sample. The probe binds non-covalently to its target protein(s). Next, the sample is irradiated with UV light, activating the diazirine group.[7] This generates a reactive carbene that forms an irreversible covalent bond with the target protein.[1][5] After crosslinking, the sample is processed (e.g., cell lysis), and a reporter molecule, such as azide-biotin, is "clicked" onto the alkyne handle of the probe-protein conjugate.[1] This biotin tag allows for the selective enrichment of the labeled proteins using streptavidin-coated beads. Finally, the enriched proteins are identified using high-resolution protein mass spectrometry.[17][18][19]

Diagram: The Complete PAL Target Identification Workflow This flowchart outlines the key experimental stages, from probe incubation to mass spectrometry-based protein identification.

PAL_Workflow A 1. Incubation Probe + Biological Sample (e.g., Live Cells, Lysate) B 2. UV Irradiation (350-365 nm) Photo-Crosslinking A->B C 3. Cell Lysis & Proteome Extraction B->C D 4. Click Chemistry (CuAAC) Attach Azide-Biotin Tag C->D E 5. Affinity Purification Streptavidin Bead Pulldown D->E F 6. On-Bead Digestion (e.g., Trypsin) E->F G 7. LC-MS/MS Analysis Identify Enriched Proteins F->G H 8. Data Analysis & Validation Identify Candidate Targets G->H

Caption: The experimental workflow for photo-affinity labeling.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimization of probe concentration, UV irradiation time, and other parameters is essential for each specific biological system and probe-ligand conjugate.

Protocol 3.1: Photo-Affinity Labeling in Live Cells

Causality: Performing the labeling in live cells provides the most physiologically relevant context, as proteins are in their native conformation and localization.

  • Cell Culture: Plate cells of interest at an appropriate density and grow to 70-80% confluency.

  • Probe Incubation: Replace the culture medium with serum-free medium. Add the photo-affinity probe to the desired final concentration (typically 1-10 µM). Incubate for a time sufficient to allow target engagement (e.g., 1-4 hours at 37°C).

  • Control Groups (Crucial for Trustworthiness):

    • No UV Control: A sample treated with the probe but not exposed to UV light. This controls for non-covalent binders that may stick to beads.

    • Competition Control: A sample pre-incubated with a 50-100 fold excess of the unmodified parent drug before adding the photo-affinity probe. This demonstrates that labeling is specific to the intended binding site.

    • No Probe Control: A sample that undergoes the entire workflow without the addition of the probe to identify proteins that non-specifically bind to the affinity resin.

  • UV Irradiation: Wash the cells once with cold PBS to remove the unbound probe. Place the culture plate on a cold surface (e.g., an ice-water bath) and irradiate with a long-wave UV lamp (350-365 nm) for 5-30 minutes. The optimal time and distance from the lamp must be determined empirically.[1]

  • Cell Harvest: After irradiation, immediately scrape the cells into cold PBS, centrifuge, and proceed to cell lysis.

Protocol 3.2: Cell Lysis and Click Chemistry Tagging

Causality: The goal is to solubilize proteins while preserving the covalent probe-protein adduct for subsequent reaction. The CuAAC reaction specifically and efficiently attaches the biotin tag for purification.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Sonicate or vortex vigorously to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (proteome) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA). Normalize all samples to the same protein concentration.

  • Click Reaction (CuAAC):

    • To 1 mg of protein lysate, add the following reagents in order:

      • Azide-PEG3-Biotin (100 µM final concentration).

      • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration, freshly prepared). Causality: TCEP is a reducing agent that keeps the copper in its active Cu(I) state.

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration). Causality: TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.

      • Copper(II) Sulfate (CuSO₄) (1 mM final concentration).

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

Protocol 3.3: Enrichment and Mass Spectrometry Preparation

Causality: Streptavidin has an extremely high affinity for biotin, allowing for highly specific purification of the labeled proteins away from the vast excess of unlabeled proteins in the lysate.[1]

  • Bead Preparation: Add high-capacity streptavidin agarose beads to the reaction mixture. Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might be:

    • 2x with 1% SDS in PBS.

    • 2x with 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • 2x with PBS.

  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add a reducing agent like DTT (10 mM) and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add an alkylating agent like iodoacetamide (20 mM). Incubate in the dark for 30 minutes.

    • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Sample Cleanup: Collect the supernatant containing the peptides. Elute any remaining peptides from the beads. Desalt the pooled peptide sample using a C18 StageTip or similar device.

  • LC-MS/MS Analysis: Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

Section 4: Data Presentation and Interpretation

The output from the mass spectrometer will be a list of identified proteins for each sample. The key to identifying true targets is quantitative comparison across the experimental and control groups.

Table 1: Hypothetical Quantitative Proteomics Data

Protein IDSpectral Counts (Probe + UV)Spectral Counts (Competition)Spectral Counts (No UV)Fold Enrichment (Probe+UV / Competition)
P123451505230.0
Q6789012511011.1
A1B2C3807501.07
R4S5T6 95 2 1 47.5
X7Y8Z910891.25
  • Interpretation: In this hypothetical dataset, Protein P12345 and R4S5T6 are strong candidates for being true targets. They are highly enriched in the "+UV" sample and this enrichment is significantly reduced in the competition control, indicating specific, binding-site-directed labeling. Protein Q67890 and A1B2C3 are likely non-specific binders, as their presence is not competed away by the excess free drug.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Photoaffinity Labeling Experiments with Diazirine Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for photoaffinity labeling (PAL) using diazirine-based probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your PAL workflows for robust and reproducible results.

Introduction to Diazirine-Based Photoaffinity Labeling

Photoaffinity labeling is a cornerstone technique for identifying and characterizing non-covalent molecular interactions, particularly in the complex environment of a living cell.[1][2][3] The strategy involves a specially designed chemical probe that contains three key components: a moiety that recognizes the target of interest, a photoreactive group, and a reporter tag for downstream detection and enrichment.[2]

Diazirines have emerged as a photophore of choice due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their activation by long-wavelength UV light (typically 350-370 nm), which reduces the risk of photodamage to proteins and other biomolecules.[4][5][6] Upon UV irradiation, the diazirine ring efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate.[4][6][7] This carbene can then rapidly and indiscriminately insert into nearby C-H, N-H, and O-H bonds, forming a stable covalent linkage with the target protein.[4][6]

However, the journey from a well-designed probe to validated target identification is often fraught with challenges. This guide will address the most common issues encountered during diazirine PAL experiments, providing both diagnostic questions and actionable solutions.

Experimental Workflow Overview

A typical PAL experiment with a diazirine probe follows a series of critical steps. Understanding this workflow is essential for pinpointing where problems may arise.

PAL_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Probe_Incubation 1. Probe Incubation (with cells, lysate, or purified protein) UV_Irradiation 2. UV Irradiation (350-370 nm) Probe_Incubation->UV_Irradiation Binding Equilibrium Lysis 3. Cell Lysis (if applicable) UV_Irradiation->Lysis Covalent Crosslinking Click_Chemistry 4. Click Chemistry (conjugation to reporter tag) Lysis->Click_Chemistry Enrichment 5. Affinity Purification (e.g., streptavidin beads) Click_Chemistry->Enrichment Detection 6. Detection/Identification (SDS-PAGE, Western Blot, Mass Spec) Enrichment->Detection Competition_Assay cluster_control Control (No Competitor) cluster_competition Competition Experiment Target1 Target Protein UV1 UV Light Probe1 Diazirine Probe Probe1->Target1 Binds Labeled1 Labeled Target UV1->Labeled1 Covalent Bond Target2 Target Protein Probe2 Diazirine Probe Target2->Probe2 Binding Blocked UV2 UV Light Competitor Excess Competitor Competitor->Target2 Occupies Site Unlabeled2 Unlabeled Target UV2->Unlabeled2 No Labeling

References

Technical Support Center: Optimizing UV Exposure for Iodo-Diazirine Alkyne Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for iodo-diazirine alkyne crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your photo-crosslinking experiments. Here, we will delve into the critical parameters of UV exposure to help you achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of UV exposure time for iodo-diazirine alkyne crosslinking.

Q1: What is the optimal UV wavelength for activating iodo-diazirine crosslinkers?

The optimal UV wavelength for activating iodo-diazirine, and diazirine-based crosslinkers in general, is in the long-wave UV range, typically between 350-370 nm.[1][2] The peak activation wavelength for many commercially available diazirine reagents is approximately 345-355 nm.[1][3][4] It is crucial to use a UV lamp that emits in this range to ensure efficient activation of the diazirine moiety while minimizing potential damage to biological samples.[1][3]

Q2: Why is it important to avoid shorter UV wavelengths, such as 254 nm?

UV light at shorter wavelengths, like 254 nm, can cause significant photodamage to proteins and nucleic acids, leading to non-specific crosslinking and degradation of your sample.[1][3] Therefore, it is strongly recommended to use UV sources that specifically emit in the 350-370 nm range or to use filters to remove wavelengths below 300 nm, especially when working with high-power lamps like mercury vapor lamps.[1][3]

Q3: How does the power of the UV lamp affect the exposure time?

The power (wattage) of the UV lamp is inversely proportional to the required exposure time. High-wattage lamps are more effective and necessitate shorter exposure times compared to low-wattage lamps.[3] For instance, a 1000W Hg(Xe) lamp might only require an irradiation time of less than a minute, whereas a lower-wattage handheld lamp (e.g., 6-8 watts) may require several minutes to achieve similar crosslinking efficiency.[3][4][5]

Q4: What is the underlying mechanism of iodo-diazirine photo-activation?

Upon irradiation with UV light (~350-370 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[4][5][6] This carbene can then rapidly and non-specifically insert into various chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds, forming a stable covalent crosslink.[2][4][6] Recent research has also highlighted the formation of a diazo intermediate, which shows a preference for reacting with acidic residues like aspartic acid and glutamic acid.[2][7][8]

Q5: How can I quantify the efficiency of my crosslinking reaction?

Crosslinking efficiency can be assessed using several methods:

  • SDS-PAGE and Western Blotting: A shift in the molecular weight of the target protein or the appearance of higher molecular weight bands indicates successful crosslinking. This can be visualized by Coomassie staining or, for more specific detection, by Western blotting using an antibody against the protein of interest.

  • Click Chemistry and Fluorescence/Biotin Detection: Since your crosslinker contains an alkyne group, you can use a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a reporter tag (e.g., a fluorophore or biotin) to the crosslinked complex.[4] The signal from the reporter can then be quantified.

  • Mass Spectrometry: This is a powerful technique for identifying the specific sites of crosslinking and quantifying the abundance of crosslinked peptides.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during iodo-diazirine alkyne crosslinking experiments.

Problem Possible Cause(s) Recommended Solution(s)
No or low crosslinking efficiency Incorrect UV wavelength: The UV lamp is not emitting in the optimal 320-370 nm range.[1][3]Verify the emission spectrum of your UV lamp. Use a lamp specifically designed for photochemical crosslinking with a peak emission around 365 nm.
Insufficient UV exposure time or intensity: The total energy delivered to the sample is too low.[4]Increase the irradiation time in a step-wise manner (e.g., 1, 2, 5, 10, 15 minutes) to determine the optimal duration.[4] Alternatively, decrease the distance between the UV source and the sample, as irradiation efficiency decreases with distance.[1][3] For low-power lamps, a distance of 1 cm may be necessary.[1][3]
Degraded crosslinker: The iodo-diazirine reagent has been improperly stored or handled, leading to its degradation.Store the crosslinker in a cool, dark place, ideally in a freezer at -20°C.[10] Avoid repeated freeze-thaw cycles and protect it from light and heat.[10]
High background or non-specific crosslinking Excess unreacted crosslinker: Residual, non-conjugated crosslinker is present during the UV activation step.It is crucial to remove any excess and hydrolyzed crosslinker after the initial labeling step and before UV irradiation.[1] This can be achieved through methods like gel filtration or dialysis.[1][3]
Over-exposure to UV light: Prolonged irradiation can lead to non-specific reactions and sample damage.Perform a time-course experiment to find the shortest exposure time that yields sufficient crosslinking. For live cells, total irradiation time should generally not exceed 15 minutes.[3]
Poor reproducibility Inconsistent UV lamp output: The intensity of the UV lamp may degrade over time.Use a UV crosslinker instrument with a sensor that measures and controls the total UV energy delivered to the sample.[11] If using a simple UV lamp, periodically check its output with a UV meter.
Variable sample geometry: Changes in the distance from the lamp, sample volume, or vessel type can alter the effective UV dose.Maintain a consistent experimental setup for all samples. Use a shallow, uncovered reaction vessel for maximum and even irradiation.[1][3] Consider rotating the sample if the UV source is not uniform.[1]

Experimental Protocols

Protocol 1: Optimization of UV Exposure Time

This protocol provides a systematic approach to determine the optimal UV irradiation time for your specific experimental setup.

  • Prepare a series of identical samples containing your target molecule(s) and the iodo-diazirine alkyne crosslinker. Include a no-UV control sample.

  • Place the samples on a pre-chilled surface (e.g., an ice block) to minimize heat-induced artifacts during irradiation.

  • Position the UV lamp at a fixed distance from the samples. A typical distance for a 15-watt lamp is 3-5 cm.[1][3]

  • Irradiate the samples for varying amounts of time. A good starting range would be 0, 1, 2, 5, 10, and 15 minutes. Protect the no-UV control from light.

  • Quench the reaction (if necessary for your downstream application) and prepare the samples for analysis.

  • Analyze the crosslinking efficiency for each time point using your chosen method (e.g., SDS-PAGE, Western blot, or click chemistry followed by fluorescence imaging).

  • Plot the crosslinking efficiency versus the irradiation time to identify the optimal exposure duration that provides a high signal with minimal background.

Protocol 2: Typical Iodo-Diazirine Alkyne Crosslinking Experiment

This protocol outlines a general workflow for a photo-crosslinking experiment.

  • Incubate your biological sample (e.g., purified proteins, cell lysate, or live cells) with the iodo-diazirine alkyne crosslinker to allow for binding to the target.

  • Remove any unbound crosslinker using an appropriate method such as spin desalting columns for purified proteins or washing for cells.[3] This step is critical to reduce non-specific crosslinking.

  • Expose the sample to UV light (350-370 nm) for the predetermined optimal time. Ensure the sample is kept cool during this step.

  • Proceed with downstream analysis. This may involve cell lysis, protein denaturation, and subsequent detection of the crosslinked products via click chemistry with an azide-functionalized reporter molecule, followed by SDS-PAGE and in-gel fluorescence scanning or streptavidin blotting (if using a biotin-azide).

Visualizations

Mechanism of Iodo-Diazirine Photo-Activation

Iodo-Diazirine Activation Iodo-Diazirine Photo-Activation Pathway cluster_0 UV Irradiation (350-370 nm) cluster_1 Reactive Intermediates Iodo-Diazirine Iodo-Diazirine Excited State Excited State Iodo-Diazirine->Excited State hv Carbene Carbene Excited State->Carbene - N2 Diazo Isomer Diazo Isomer Excited State->Diazo Isomer Isomerization Crosslinked Product Crosslinked Product Carbene->Crosslinked Product Insertion (C-H, N-H, O-H) Diazo Isomer->Crosslinked Product Reaction with Acidic Residues

Caption: Photo-activation of iodo-diazirine by UV light generates highly reactive carbene and diazo intermediates that form covalent crosslinks.

Experimental Workflow for Optimizing UV Exposure

UV Optimization Workflow Workflow for UV Exposure Optimization Sample_Prep Prepare Identical Samples + Crosslinker UV_Exposure Irradiate at Different Time Points (0, 1, 2, 5, 10, 15 min) Sample_Prep->UV_Exposure Analysis Analyze Crosslinking Efficiency (SDS-PAGE, Western Blot, Click Chemistry) UV_Exposure->Analysis Data_Plotting Plot Efficiency vs. Time Analysis->Data_Plotting Optimal_Time Determine Optimal Exposure Time Data_Plotting->Optimal_Time

Caption: A systematic workflow for determining the optimal UV exposure time for iodo-diazirine crosslinking experiments.

References

Technical Support Center: Optimizing Specificity with 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine Probes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support center for the trifunctional photo-affinity probe, 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and maximize the specificity of their photo-affinity labeling (PAL) experiments. This versatile molecule incorporates three key functionalities: a photo-activatable diazirine for covalent crosslinking, a terminal alkyne for downstream bioorthogonal ligation (e.g., "click chemistry"), and an iodoethyl group which, while useful as a synthetic handle, can be a source of non-specific binding.[1][2][3][4]

This document provides in-depth, experience-driven advice to help you navigate the complexities of using this probe, ensuring reliable and reproducible results.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Q1: I'm observing significant protein labeling in my negative control samples that were not exposed to UV light. What is the likely cause and how can I fix it?

A1: Cause and Elucidation

This is a classic sign of light-independent, non-specific labeling , and with this specific probe, the primary culprit is the iodoethyl group . The iodine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by residues on the protein surface. Amino acids with strong nucleophilic side chains, such as cysteine (thiol group) and to a lesser extent histidine and lysine, can react with the probe in an SN2 reaction, forming a stable covalent bond without any UV activation.[5][6] This reactivity is a known challenge with iodine-containing reagents in proteomics workflows.[6][7]

Solutions & Mitigation Strategies:

  • Introduce a Quenching Agent: Before cell lysis, add a small-molecule thiol-containing reagent to your media or buffer to scavenge any unreacted probe.

    • Recommended Quenchers: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at low millimolar concentrations (e.g., 1-5 mM).

    • Mechanism: These agents are potent nucleophiles and will react with the iodoethyl group on the probe, effectively neutralizing it before it can label proteins non-specifically.

  • Reduce Incubation Time: Minimize the time the probe is incubated with your cells or lysate before UV activation. The longer the incubation, the more opportunity for this light-independent reaction to occur. Titrate your incubation time from as short as 15 minutes up to a few hours to find the optimal window that maximizes specific (light-dependent) labeling while minimizing non-specific background.

  • Optimize Probe Concentration: Use the lowest concentration of the probe that still yields a detectable signal for your target of interest. High probe concentrations increase the likelihood of all binding events, both specific and non-specific. Perform a dose-response experiment to determine the optimal concentration.

  • Consider a Probe Analogue: If non-specific alkylation remains an intractable problem, consider synthesizing or acquiring an analogue of your probe where the iodoethyl group is replaced with a more stable linker, assuming it is not essential for the binding interaction you are studying.

Q2: My western blot or gel shows high background across all lanes, even after UV activation. How can I improve my signal-to-noise ratio?

A2: Cause and Elucidation

High background after UV activation suggests that the highly reactive carbene, generated from the diazirine, is labeling indiscriminately.[8][9][10] While carbenes are intended to react with molecules in close proximity, several factors can exacerbate non-specific labeling with abundant proteins or hydrophobic interactions with membranes and surfaces.

Solutions & Mitigation Strategies:

  • Optimize Washing Steps: Insufficient washing is a common cause of high background. After probe incubation and UV crosslinking, implement a series of stringent washes to remove unbound and non-specifically associated probes.

    • Buffer Composition: Use buffers containing detergents and varying salt concentrations to disrupt weak, non-specific interactions. See the buffer composition table in Section 3 for recommendations.[11]

    • Number of Washes: Perform at least 3-5 washes, ensuring complete aspiration of the buffer between each step.

  • Add Blocking Agents: Incorporate blocking agents into your buffers to saturate non-specific binding sites on your proteins and reaction vessels.

    • Recommended Blockers: Bovine Serum Albumin (BSA) at 1% or the use of non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.05-0.1%) can significantly reduce background.[11]

  • Titrate UV Energy: Both insufficient and excessive UV energy can be problematic.

    • Too little UV: Leads to low crosslinking efficiency and a weak specific signal.

    • Too much UV: Can cause protein damage and aggregation, which can trap the probe and increase background.[12]

    • Optimization: Perform a titration of UV energy (measured in mJ/cm²) or time to find the optimal dose that maximizes the signal from your target while keeping the background low. A common starting point for diazirines is 365 nm UV light.[12][13]

  • Probe Aggregation: The probe itself may be aggregating at the concentration used. Try preparing the probe stock in a compatible organic solvent like DMSO and ensure it is fully dissolved before diluting into your aqueous experimental buffer. Sonication of the stock solution can sometimes help.

Q3: My target protein is labeled, but I also see strong bands for known "sticky" proteins like actin, tubulin, or heat shock proteins. How can I validate true interactors?

A3: Cause and Elucidation

Photo-affinity probes can non-specifically crosslink to highly abundant proteins or proteins known to have "sticky" surfaces.[14] Differentiating these from genuine, specific binding partners is a critical step in any PAL experiment.

Solutions & Mitigation Strategies:

  • Competition Experiments: This is the gold standard for validating specific interactions.[14][15] By pre-incubating your sample with an excess of an unlabeled, unmodified competitor ligand (the "parent" compound your probe is based on), you can prevent the probe from binding to its specific target.

    • Procedure: Run parallel experiments where one sample is treated with the photo-affinity probe alone, and another is pre-incubated with a 50-100 fold molar excess of the competitor ligand for 30-60 minutes before adding the probe.[16][17]

    • Expected Outcome: A true binding partner will show a significant, dose-dependent decrease in labeling in the presence of the competitor.[14][16] Non-specific interactors will be labeled equally in both conditions.

  • Orthogonal Validation: Use a different, independent method to confirm the interaction. This could include:

    • Co-immunoprecipitation (Co-IP)

    • Surface Plasmon Resonance (SPR)

    • Isothermal Titration Calorimetry (ITC)

  • Quantitative Proteomics: Employ quantitative mass spectrometry techniques (e.g., SILAC, TMT) combined with competition experiments. This allows for a global, unbiased assessment of which proteins are specifically competed away, providing much higher confidence than gel-based methods alone.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the dual mechanism of action for this probe and how does it lead to covalent labeling?

A1: This trifunctional probe has two distinct chemical functionalities that can lead to covalent labeling.

  • Photo-activated Crosslinking (Light-Dependent): The 3H-diazirine ring is stable in the dark but, upon irradiation with UV light (typically ~365 nm), it expels nitrogen gas (N₂) to generate a highly reactive and short-lived singlet carbene .[8][9] This carbene can rapidly insert into nearby C-H, O-H, and N-H bonds, forming a stable covalent crosslink to interacting molecules, such as the binding pocket of a target protein.[9][10][18] A fraction of the diazirine may also isomerize to a linear diazo compound, which can also generate a carbene.[8][14]

  • Nucleophilic Alkylation (Light-Independent): The 2-iodoethyl group acts as an electrophile. Nucleophilic amino acid side chains, particularly the thiol group of cysteine, can attack the carbon atom bonded to iodine, displacing the iodide ion and forming a covalent thioether bond.[5][6][19] This reaction does not require light.

G cluster_0 Dual Reactivity of the Probe cluster_1 UV-Activated Pathway cluster_2 Light-Independent Pathway Probe Probe UV UV Light (~365 nm) Probe->UV Nucleophile Protein Nucleophile (e.g., Cys-SH) Probe->Nucleophile Carbene Reactive Carbene Intermediate UV->Carbene - N₂ Covalent_UV Covalent Bond (C-H, O-H, N-H Insertion) Carbene->Covalent_UV Proximity-driven crosslinking Covalent_Alk Covalent Bond (Alkylation) Nucleophile->Covalent_Alk Sₙ2 Attack

Caption: Dual reactivity pathways of the trifunctional probe.
Q2: What are the absolutely essential experimental controls I must include?

A2: To ensure your results are interpretable and valid, the following controls are non-negotiable:

  • No UV Control (-UV): This is the most critical control for this specific probe. A sample prepared identically but not exposed to UV light will reveal the extent of non-specific labeling caused by the iodoethyl group.[14]

  • No Probe Control (-Probe): A sample that goes through the entire workflow (including UV irradiation and click chemistry) but without the addition of the probe. This control identifies any artifacts or background signal from your detection reagents (e.g., fluorescent azide, streptavidin).

  • Competition Control (+Competitor): As described in Q3 of the troubleshooting section, this control validates the specificity of the probe's interaction with its intended target.[14][15] A dose-dependent reduction in signal confirms a specific binding event.[16]

Q3: How should I properly store and handle this reagent?

A3:

  • Storage: Store the reagent at -20°C, protected from light.[3] Diazirines are sensitive to light and can degrade over time if not stored properly.

  • Handling: Prepare stock solutions in an anhydrous solvent like DMSO or DMF. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When working with the probe, minimize its exposure to ambient light by working in a dimly lit room or by covering tubes with aluminum foil.

Q4: What are the optimal UV irradiation conditions?

A4: The optimal conditions depend on your specific experimental setup (e.g., cell type, plate format, distance from the lamp).

  • Wavelength: Diazirines are most efficiently activated by UV-A light, typically at a wavelength of 350-365 nm .[8][12] This longer wavelength is less damaging to cells and proteins compared to shorter UV wavelengths (e.g., 254 nm).[14]

  • Energy/Time: The total energy delivered is crucial. This is a parameter that must be optimized. Start with a dose around 100-400 mJ/cm².[20][21] If you do not have a UV crosslinker with a radiometer, you will need to perform a time-course experiment (e.g., 5, 10, 15, 20 minutes) to determine the optimal exposure time.

  • Temperature: Perform the irradiation on ice or a pre-chilled cooling block.[20] This minimizes heat-related protein degradation and helps to preserve the integrity of your sample.

Section 3: Protocols & Methodologies

Protocol 1: General Workflow for Photo-Affinity Labeling in Adherent Cells

This protocol provides a general framework. Concentrations, incubation times, and buffer compositions should be optimized for your specific system.

G start 1. Cell Culture (Adherent cells, ~80% confluency) step1 2. Probe Incubation Treat cells with probe in serum-free media. (Optional: Pre-incubate with competitor) start->step1 step2 3. Wash Aspirate media, wash 1x with cold PBS to remove unbound probe. step1->step2 step3 4. UV Crosslinking Place plate on ice, remove lid. Irradiate with 365 nm UV light. step2->step3 step4 5. Cell Lysis Wash 2x with cold PBS. Lyse cells in appropriate buffer (e.g., RIPA with protease inhibitors). step3->step4 step5 6. Click Chemistry Add Azide-Fluorophore/Biotin, CuSO₄, and a reducing agent (e.g., Ascorbate). step4->step5 step6 7. Analysis / Enrichment SDS-PAGE, Western Blot, or Streptavidin pulldown for MS. step5->step6 end Results step6->end

Caption: General experimental workflow for photo-affinity labeling.
Table 1: Recommended Starting Conditions & Buffer Compositions

ParameterRecommended Starting RangeNotes & Considerations
Probe Concentration 1 - 50 µMPerform a dose-response curve to find the optimal concentration.
Incubation Time 15 - 120 minutesShorter times may reduce light-independent alkylation.
UV Wavelength 365 nmMinimizes cellular damage compared to shorter wavelengths.[12]
UV Energy 100 - 400 mJ/cm²Titrate to maximize signal-to-noise.[20][21] Keep samples on ice during irradiation.[20]
Competitor Conc. 50-100x molar excessAdd 30-60 min before the probe to ensure target saturation.[16][17]
Buffer TypeCompositionPrimary Use
Gentle Wash Buffer PBS + 0.1% Tween-20Removing unbound probe after incubation.
Stringent Wash Buffer PBS + 0.5% Triton X-100 + 300 mM NaClPost-lysis washes to remove non-specific interactors.
RIPA Lysis Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, Protease InhibitorsEfficiently solubilizes most cellular proteins for analysis.
Click Reaction Buffer PBS or Tris-based buffer (pH 7-8)Must be compatible with copper-catalyzed click chemistry.[22]

References

Technical Support Center: 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (CAS 1450754-38-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, frequently asked questions, and troubleshooting advice for experiments involving this trifunctional chemical probe.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?

This compound is a versatile, trifunctional chemical building block designed for use in chemical biology and drug discovery.[1][2] It features three key functional groups:

  • A light-activated diazirine: Upon irradiation with UV light (typically ~350-365 nm), this group expels nitrogen gas to form a highly reactive carbene intermediate.[3][4] This carbene can then covalently bind to nearby molecules by inserting into C-H, N-H, or O-H bonds, making it an excellent tool for photoaffinity labeling (PAL).[3][5]

  • An alkyne tag: The terminal alkyne serves as a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the subsequent attachment of reporter molecules like fluorophores or biotin for visualization or enrichment.

  • An iodoethyl synthetic handle: The iodine atom provides a reactive site for further chemical modification, such as radioiodination for use in radioisotope labeling studies or as a participant in cross-coupling reactions.[1][6]

Its primary application is in the synthesis of chemical probes to identify protein-protein or protein-small molecule interactions.[7] A ligand or pharmacophore can be appended via the iodoethyl group, allowing the resulting probe to covalently modify a biological target upon UV activation, with the alkyne tag enabling downstream detection.[1]

Q2: How should I properly store and handle this compound?

Proper storage is critical to maintain the integrity of the diazirine moiety. Diazirines are sensitive to light and can be thermally labile.

Parameter Recommendation Rationale
Temperature Store at -20°C for long-term storage.[1]Minimizes thermal decomposition pathways.
Light Protect from light at all times. Use amber vials or wrap containers in foil.[8]The diazirine group is photolabile and will decompose upon exposure to UV light, leading to premature activation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[8]Prevents potential oxidative degradation of the alkyne or other parts of the molecule.
Handling Prepare solutions fresh whenever possible. If storing solutions, aliquot and freeze at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.Ensures maximum activity and prevents degradation in solution.
Q3: What is the mechanism of photo-cross-linking with this diazirine?

The process is initiated by photolysis. Upon irradiation with UV light (λ ≈ 350-365 nm), the diazirine ring absorbs energy, leading to the irreversible expulsion of nitrogen gas (N₂).[4][5] This generates a highly reactive and short-lived carbene intermediate. This carbene can then non-specifically insert into adjacent C-H, O-H, and N-H bonds of a target protein or other biomolecule, forming a stable covalent bond.[3] This proximity-dependent labeling is the foundation of its use in identifying binding partners.[3]

Mechanism_of_Action Diazirine Diazirine Probe (in proximity to target) Carbene Reactive Carbene Intermediate Diazirine->Carbene UV Light (350-365 nm) - N₂ Covalent Covalently Labeled Target Protein Carbene->Covalent C-H, N-H, O-H Insertion Troubleshooting_Workflow Start Low / No Labeling Observed CheckCompound Check Compound Integrity (Fresh aliquot? Proper storage?) Start->CheckCompound CheckUV Verify UV Activation Setup (Wavelength? Intensity? Time?) CheckCompound->CheckUV Compound OK CheckBuffer Analyze Reaction Buffer (Any quenching agents?) CheckUV->CheckBuffer UV Setup OK CheckBinding Confirm Probe-Target Binding (Affinity? Positioning?) CheckBuffer->CheckBinding Buffer OK

References

Technical Support Center: Navigating the Challenges in Trifunctional Crosslinker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center for the synthesis of trifunctional crosslinkers. These versatile molecules are instrumental in fields ranging from chemical biology and proteomics to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[1][2][3] Their synthesis, however, presents a unique set of challenges that require careful planning and execution. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles in your experimental workflows.

I. Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that often arise during the design and synthesis of trifunctional crosslinkers.

Q1: What are trifunctional crosslinkers and why are they important?

A1: Trifunctional crosslinkers are chemical reagents that possess three distinct reactive groups, allowing for the covalent linkage of three different molecules or molecular components.[3] This multi-functionality is crucial for constructing complex molecular architectures. For instance, in the field of ADCs, a trifunctional linker can be used to attach a targeting antibody, a cytotoxic payload, and a third component, such as a solubility enhancer or a second, distinct drug molecule.[1][4] This capability opens the door to creating dual-drug ADCs that can potentially overcome drug resistance and achieve synergistic therapeutic effects.[1][4] Beyond ADCs, trifunctional crosslinkers are valuable tools in proteomics for mapping protein-protein interactions and studying protein conformations.[5][6]

Q2: What is an orthogonal protecting group strategy, and why is it critical for trifunctional linker synthesis?

A2: An orthogonal protecting group strategy is a synthetic approach that allows for the selective removal of one protecting group in the presence of others within the same molecule.[7] This is achieved by using protecting groups that are labile under different and non-interfering chemical conditions.[7] For trifunctional linkers, which have three reactive sites that need to be addressed sequentially, this strategy is indispensable. It ensures the controlled, stepwise introduction of different functionalities without unintended side reactions.[7]

Q3: What are some common orthogonal protecting group sets used in trifunctional linker synthesis?

A3: A widely employed and effective orthogonal set for trifunctional linkers is the combination of Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl), and Alloc (allyloxycarbonyl) protecting groups.[7] Each of these groups can be removed under distinct conditions:

  • Fmoc: Cleaved under basic conditions, typically using piperidine in DMF.[7]

  • Boc: Cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA).[7]

  • Alloc: Cleaved using a palladium(0) catalyst and a scavenger.[7]

The distinct removal conditions for these groups allow for precise, sequential deprotection and functionalization of the linker.

Q4: What are the key considerations when choosing reactive functional groups for a trifunctional crosslinker?

A4: The choice of reactive groups is dictated by the target biomolecules and the desired conjugation chemistry. Common reactive groups and their targets include:

  • Amine-reactive groups: N-hydroxysuccinimide (NHS) esters and isothiocyanates are frequently used to target primary amines (e.g., the side chain of lysine residues in proteins).[8][9][10]

  • Sulfhydryl-reactive groups: Maleimides and iodoacetamides are highly selective for thiol groups (e.g., from cysteine residues).[8][10]

  • Carboxylic acid-reactive groups: Carbodiimides like EDC are used to activate carboxyl groups for reaction with primary amines.[8]

  • Bio-orthogonal groups: Azides and alkynes are often incorporated for use in "click chemistry" reactions, which are highly specific and efficient.[11][12]

  • Photoreactive groups: Aryl azides can be activated by UV light to form highly reactive nitrenes that can react non-specifically with nearby molecules.[8][13]

The selection should ensure that the reactivity of each group is orthogonal to the others to allow for sequential and specific conjugation.

II. Troubleshooting Guide

This section provides practical advice for overcoming common experimental challenges encountered during the synthesis of trifunctional crosslinkers.

Problem Potential Cause Troubleshooting & Optimization
Low Reaction Yield Incomplete reaction; Side reactions; Poor solubility of reactants.- Monitor reaction progress closely using TLC or LC-MS to determine the optimal reaction time. - Ensure the use of high-purity, anhydrous solvents and reagents to minimize side reactions. - If solubility is an issue, try using a co-solvent or increasing the reaction temperature. Ensure vigorous stirring.[7]
Incomplete Deprotection Insufficient deprotection reagent; Inadequate reaction time; Inactivated deprotection reagent.- Increase the equivalents of the deprotection reagent. - Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. - Use fresh deprotection reagents, especially for moisture-sensitive compounds.
Premature Cleavage of Another Protecting Group Lack of complete orthogonality in the protecting group set.- Re-evaluate the chosen protecting groups. For instance, some benzyl-based protecting groups may show partial cleavage under the strongly acidic conditions used for Boc removal.[7] - Consider using milder deprotection conditions or selecting a more robust protecting group.
Difficulty in Purifying Intermediates or Final Product Similar polarity of the desired product and byproducts or unreacted starting materials.- Optimize the chromatographic purification method. This may involve trying different solvent systems (e.g., gradients of ethyl acetate/hexanes, methanol/dichloromethane) or using a different stationary phase (e.g., alumina instead of silica gel). - Consider reverse-phase chromatography for more polar compounds.
Cross-reactivity of Reagents The deprotection or coupling reagents are not completely specific for the target functional group.- Carefully review the compatibility of all functional groups present in your molecule with the reaction conditions. - For example, strong acids or bases used for deprotection could potentially degrade sensitive moieties on the linker backbone or attached cargo molecules.[7]
Hydrolysis of Reactive Groups Water-labile functional groups (e.g., NHS esters) are sensitive to moisture.- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Prepare stock solutions of moisture-sensitive reagents immediately before use.[14]
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in trifunctional crosslinker synthesis.

Caption: A workflow for troubleshooting common synthesis issues.

III. Experimental Protocols

Here we provide a generalized, step-by-step protocol for the sequential deprotection and functionalization of a trifunctional linker, illustrating the practical application of an orthogonal protecting group strategy.

Protocol: Sequential Deprotection and Conjugation of a Trifunctional Linker

This protocol assumes a trifunctional linker with Fmoc, Boc, and Alloc protecting groups.

Step 1: Fmoc Deprotection

  • Dissolve the Fmoc-protected linker in anhydrous dimethylformamide (DMF).

  • Add 20% piperidine in DMF to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the resulting amine by flash column chromatography.

Step 2: First Conjugation

  • Dissolve the purified amine in a suitable anhydrous solvent (e.g., DMF or dichloromethane (DCM)).

  • Add the first molecule to be conjugated (e.g., an activated ester of a drug) and a suitable coupling agent if necessary (e.g., HBTU, HATU) along with a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work up the reaction and purify the product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (typically 20-50% in DCM).

  • Stir the reaction at room temperature for 1-4 hours, monitoring for completion.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the resulting amine.

Step 4: Second Conjugation

  • Repeat the conjugation procedure as described in Step 2, using the second molecule of interest.

Step 5: Alloc Deprotection

  • Dissolve the Alloc-protected intermediate in anhydrous DCM.

  • Add a palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), and a scavenger like phenylsilane or dimedone.[7]

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring for completion.

  • Dilute the reaction mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amine.[7]

Step 6: Third Conjugation

  • Perform the final conjugation as described in Step 2.

Visualizing the Sequential Deprotection and Conjugation Workflow

The following diagram illustrates the sequential nature of the deprotection and conjugation steps.

Caption: Sequential deprotection and conjugation workflow.

IV. Characterization of Trifunctional Crosslinkers

Proper characterization of the intermediates and the final trifunctional crosslinker is essential to confirm the success of the synthesis. A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the presence or absence of protecting groups and the successful incorporation of conjugated molecules.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds at each step. High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compounds and can be used to monitor reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of specific functional groups.[15]

By understanding the key challenges and employing systematic troubleshooting and characterization strategies, researchers can successfully synthesize complex trifunctional crosslinkers for a wide range of applications.

V. References

  • BenchChem. (n.d.). Technical Support Center: Orthogonal Protecting Group Strategies for Trifunctional Linkers. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads | Request PDF. Retrieved from --INVALID-LINK--

  • Luo, X., et al. (2017). Versatile Platform for the Synthesis of Orthogonally Cleavable Heteromultifunctional Cross-Linkers. Bioconjugate Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1 Synthesis of trifunctional linkers L1 and L2. Shown is the.... Retrieved from --INVALID-LINK--

  • Tan, D., et al. (2016). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. eLife. --INVALID-LINK--

  • eLife. (2016). Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to Heterotrifunctional Crosslinker Synthesis and Applications. Retrieved from --INVALID-LINK--

  • Fournet, G., et al. (2014). A Novel Bio-Orthogonal Cross-Linker for Improved Protein/Protein Interaction Analysis. Analytical Chemistry. --INVALID-LINK--

  • PubMed. (2015). A novel bio-orthogonal cross-linker for improved protein/protein interaction analysis. Retrieved from --INVALID-LINK--

  • Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. Retrieved from --INVALID-LINK--

  • Kalkhof, S., & Sinz, A. (2008). Mapping protein interfaces by a trifunctional cross-linker combined with MALDI-TOF and ESI-FTICR mass spectrometry. Analytical Chemistry. --INVALID-LINK--

  • The Lei Group. (n.d.). Trifunctional Cross-Linker for Mapping Protein-Protein Interaction Networks and Comparing Protein Conformational States. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. Retrieved from --INVALID-LINK--

  • Vreulz, B., et al. (2025). A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates. RSC Chemical Biology. --INVALID-LINK--

  • RSC Publishing. (2025). Synthesis of triamine-functionalized rigid crosslinkers for materials science. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Trifunctional cross linker. Retrieved from --INVALID-LINK--

  • Trester-Zedlitz, M., et al. (2003). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society. --INVALID-LINK--

  • ACS Publications. (2025). Development and Characterization of a Fluorinated MS-Cleavable Cross-Linker for Structural Proteomics. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Synthesis of tri-functional allyl-endcapped triphenylmethane crosslinker and evaluation of crosslinking effect on properties of high-density polyethylene | Request PDF. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2017081069A1 - Tri-functional crosslinking reagents. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Trifunctional Crosslinkers. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Crosslinking technology. Retrieved from --INVALID-LINK--

  • bioRxiv. (2024). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Crosslinkers Selection Guide. Retrieved from --INVALID-LINK--

  • bioRxiv. (2024). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Retrieved from --INVALID-LINK--

References

purification methods for 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The compound 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine is a trifunctional building block crucial for the synthesis of photoaffinity probes. These probes, which are adducts formed by attaching this building block to a ligand or pharmacophore, are instrumental in chemical biology for identifying protein-small molecule interactions through photoaffinity labeling (PAL).[1][2][3] The diazirine group allows for light-induced covalent crosslinking to target proteins, while the alkyne handle enables downstream detection or enrichment via click chemistry.[1]

Achieving high purity of the final diazirine probe adduct is paramount for successful and unambiguous experimental outcomes. Impurities can lead to non-specific labeling, interfere with biological assays, or complicate data analysis. This guide provides a comprehensive resource for researchers facing challenges in the purification of these specialized molecules, offering troubleshooting advice and detailed protocols in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for diazirine-containing adducts during purification and storage?

A1: Diazirine moieties have specific stability profiles that must be respected throughout the purification and handling process.

  • Light Sensitivity: The 3H-diazirine ring is photoreactive and can be activated by UV light (~350 nm) to form a highly reactive carbene intermediate.[1][4] It is also sensitive to ambient laboratory light, which can lead to gradual decomposition or rearrangement into a linear diazo isomer, reducing yield and purity.[5] All purification steps should be performed in minimized light conditions, for example, by wrapping glassware in aluminum foil.

  • Chemical Stability: Alkyl diazirines are generally stable under both acidic and basic conditions, making them compatible with a wide range of chromatographic solvents and additives.[1] However, strong reducing agents should be avoided.

  • Storage: For long-term stability, purified diazirine adducts should be stored at low temperatures (-20°C is common) in the dark, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[6]

Q2: What is the most common method for purifying these types of adducts?

A2: Flash column chromatography on silica gel is the most widely reported and effective method for the purification of small-molecule diazirine probes and their adducts.[7][8][9] This technique offers a good balance of resolution, speed, and scalability for typical lab-scale syntheses. For very demanding applications requiring exceptionally high purity, High-Performance Liquid Chromatography (HPLC) may be used as a secondary polishing step.[10]

Q3: How do I choose the right solvent system (mobile phase) for flash chromatography?

A3: The choice of solvent depends on the polarity of your specific adduct. The core this compound structure is relatively non-polar. The polarity of your final adduct will be influenced by the ligand you have attached.

  • Start with TLC: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good system will give your product an Rf value of ~0.2-0.4.

  • Common Systems: Non-polar to moderately polar systems are typical. Common starting points include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[7][8][9]

  • Additives: For adducts with acidic or basic functional groups, adding a small amount of modifier like acetic acid or triethylamine (~0.1-1%) to the mobile phase can improve peak shape and prevent streaking on the column.[7]

Section 2: Standard Purification Protocol: Flash Column Chromatography

This protocol provides a generalized workflow for purifying a diazirine adduct. Conditions must be optimized for each specific compound using TLC analysis first.

Methodology:

  • Sample Preparation:

    • Concentrate the crude reaction mixture in vacuo to remove bulk solvent.

    • Adsorb the crude material onto a small amount of silica gel (this is known as "dry loading"). To do this, dissolve the crude oil/solid in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel (typically 2-3 times the mass of the crude product), and concentrate in vacuo until a fine, free-flowing powder is obtained. Dry loading generally results in better separation than loading the sample as a solution ("wet load").

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Pack the column with silica gel using the initial, low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes) as a slurry. Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Gently add a small layer of sand on top to prevent disturbance of the sample layer during solvent addition.

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase according to the gradient determined from your initial TLC analysis (e.g., increase the percentage of ethyl acetate). A slow, shallow gradient generally provides the best resolution.[8]

  • Fraction Collection and Analysis:

    • Collect fractions in an array of test tubes or vials.

    • Monitor the elution of compounds using TLC. Spot every few fractions on a TLC plate and visualize under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or ninhydrin if applicable).

    • Combine the fractions that contain the pure product.

  • Product Recovery:

    • Concentrate the combined pure fractions using a rotary evaporator.

    • Place the final product under high vacuum for several hours to remove any residual solvent.

    • Obtain the final mass and calculate the yield. Confirm purity and identity using analytical techniques such as NMR and Mass Spectrometry.[7][8]

Typical Chromatography Conditions Summary
ParameterCommon SelectionRationale & Notes
Stationary Phase Silica Gel 60 (35–70 μm)Standard choice for small organic molecule purification.
Mobile Phase Ethyl Acetate / HexanesExcellent for non-polar to moderately polar compounds.[8][9]
Dichloromethane / MethanolSuitable for more polar adducts.[7]
Gradient Profile Step or Linear GradientStart with low polarity to elute non-polar impurities, then increase polarity to elute the product and finally any highly polar impurities.
Detection TLC with UV (254 nm) / StainingDiazirine adducts often have UV-active components. Stains help visualize non-UV active compounds.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the purification of diazirine adducts in a Q&A format.

Purification Workflow Diagram

G cluster_0 Purification & Analysis Workflow Crude Crude Product Mixture TLC TLC Method Development Crude->TLC Flash Flash Column Chromatography TLC->Flash Optimized Conditions Analysis Analyze Fractions (TLC) Flash->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Solvent Solvent Removal Combine->Solvent QC Purity Check (NMR, LC-MS) Solvent->QC Final Final Product QC->Final Purity Confirmed

Caption: General workflow for purification and analysis.

Q: Problem: My yield is very low after purification.

  • Potential Cause 1: Product Degradation on Silica.

    • Explanation: While generally stable, some complex or sensitive adducts might degrade on acidic silica gel. The extended contact time during a slow chromatography run can exacerbate this.

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel by flushing the packed column with a solvent mixture containing 1% triethylamine before loading your sample. This neutralizes acidic sites.

      • Use a Different Stationary Phase: Consider using neutral alumina or a C18-functionalized (reverse-phase) silica gel if degradation is severe.

      • Minimize Time: Work efficiently to minimize the time the compound spends on the column.

  • Potential Cause 2: Light-Induced Decomposition.

    • Explanation: As mentioned, diazirines are light-sensitive.[5] Exposure to strong overhead lab lights during a lengthy purification can significantly reduce yield.

    • Solution: Wrap the entire column, solvent reservoir, and fraction collection rack with aluminum foil to protect the compound from light.

  • Potential Cause 3: Irreversible Adsorption.

    • Explanation: Very polar adducts might bind too strongly to the silica gel and fail to elute even with a high-polarity mobile phase.

    • Solution: Ensure your mobile phase polarity is high enough. For very polar compounds, a system like Dichloromethane/Methanol with a small amount of ammonium hydroxide might be necessary.

Q: Problem: My purified product is still contaminated with impurities.

  • Potential Cause 1: Poor Separation (Co-elution).

    • Explanation: The impurity has a polarity very similar to your product, causing their bands to overlap on the column.

    • Solution:

      • Optimize the Mobile Phase: Re-run TLC screens with different solvent systems (e.g., substitute ethyl acetate with ether, or hexanes with toluene) to find one that provides better separation between the spots.

      • Use a Slower Gradient: A shallower, more gradual increase in solvent polarity during elution can improve the resolution between closely-eluting compounds.

      • Reduce Load: Do not overload the column. Too much crude material leads to broad bands and poor separation. Use a higher ratio of silica to sample (e.g., 100:1).

  • Potential Cause 2: A New Impurity Formed During Purification.

    • Explanation: This points to on-column degradation. The "impurity" might be a breakdown product.

    • Solution: Refer to the solutions for "Product Degradation on Silica" above. Run a quick TLC of your crude material and compare it to the TLC of the final purified product to see if new spots have appeared.

Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Solutions Start Poor Purification Outcome Degrade Degradation on Column Start->Degrade Light Light Exposure Start->Light CoElute Co-elution of Impurity Start->CoElute NewImp New Impurity Formed Start->NewImp Sol_Deactivate Deactivate Silica (Et3N) Degrade->Sol_Deactivate Sol_Wrap Wrap in Foil Light->Sol_Wrap Sol_Gradient Use Shallower Gradient CoElute->Sol_Gradient Sol_Solvent Change Solvent System CoElute->Sol_Solvent NewImp->Sol_Deactivate (Same as degradation)

Caption: Troubleshooting common purification issues.

Q: Problem: The product is streaking or tailing on the TLC plate and column.

  • Potential Cause: Ionizable Functional Groups.

    • Explanation: If your adduct contains an acidic (e.g., carboxylic acid) or basic (e.g., amine) group, it can interact inconsistently with the silica gel, leading to poor peak shape.

    • Solution:

      • For acidic compounds: Add a small amount (0.1-1%) of acetic acid to your mobile phase.[7]

      • For basic compounds: Add a small amount (0.1-1%) of triethylamine or pyridine to your mobile phase. This will saturate the interactive sites on the silica and allow your compound to travel as a sharp band.

References

Technical Support Center: Enhancing the Efficiency of Click Reactions with Alkyne-Tagged Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize click reactions involving alkyne-tagged probes. As Senior Application Scientists, we've compiled this resource based on extensive in-house expertise and peer-reviewed literature to help you overcome common challenges and achieve high-efficiency conjugations.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your click chemistry experiments in a question-and-answer format.

I. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Issues

Question 1: Why is my CuAAC reaction showing low or no product yield?

Answer:

Low yield in CuAAC reactions is a common issue with several potential root causes. Systematically investigating each possibility is key to identifying and resolving the problem.

  • Inactive Copper Catalyst: The catalytically active species in CuAAC is Copper(I) (Cu⁺).[1] Cu⁺ is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Additionally, certain buffers or components in your reaction mixture can chelate copper, rendering it inactive.

    • Solution:

      • Fresh Reducing Agent: Always use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ.[2][3][4]

      • Use of Ligands: Employ a copper-chelating ligand to stabilize the Cu(I) oxidation state and enhance reaction kinetics.[1][5][6][7][8] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended for aqueous bioconjugation reactions.[1][2][9] Pre-mixing the copper salt with the ligand before adding it to the reaction mixture is a crucial step.[10][11]

      • Degas Solvents: For reactions sensitive to oxygen, degassing your solvents can help minimize the oxidation of Cu(I).[2]

      • Avoid Problematic Buffers: Buffers containing strong chelating agents, such as Tris, can inhibit the reaction by binding to copper.[10] Phosphate buffers can sometimes cause precipitation of copper salts, but this can often be avoided by pre-complexing the copper with a ligand.[10] HEPES and MOPS are generally suitable alternatives.[10]

  • Reagent Quality and Stoichiometry: The purity and concentration of your alkyne probe, azide partner, and other reagents are critical.

    • Solution:

      • High-Purity Reagents: Ensure you are using high-purity alkyne and azide reagents. Impurities can interfere with the reaction.[2]

      • Optimize Stoichiometry: While a 1:1 ratio of alkyne to azide is theoretically sufficient, using a slight excess (1.1 to 2-fold) of one of the components can often drive the reaction to completion.[2]

      • Fresh Sodium Ascorbate: Sodium ascorbate solutions can degrade over time, so it's best to prepare them fresh for each experiment.[2]

  • Substrate-Specific Issues: The chemical environment of your alkyne-tagged probe can significantly impact its accessibility and reactivity.

    • Solution:

      • Steric Hindrance: If your alkyne tag is in a sterically hindered position, the reaction may proceed slowly or not at all. Increasing the reaction time or temperature (if your biomolecule is stable) can sometimes help.

      • Hydrophobicity and Aggregation: Hydrophobic alkyne-tagged molecules may aggregate in aqueous solutions, making the alkyne group inaccessible.[10] Adding a co-solvent like DMSO can help to solvate the reactants and improve reaction efficiency.[10]

      • Side Reactions: In complex biological samples, side reactions can occur. For instance, free thiols from cysteine residues can sometimes react with alkyne probes.[12][13]

Question 2: I'm observing a precipitate in my CuAAC reaction. What is it and how can I prevent it?

Answer:

Precipitation during a CuAAC reaction can be due to several factors:

  • Copper Salt Insolubility: As mentioned, copper-phosphate complexes can be insoluble.[10] Pre-complexing your CuSO₄ with a ligand like THPTA before adding it to a phosphate-containing buffer can prevent this.[10]

  • Reagent Insolubility: One or both of your reaction partners (alkyne or azide) may have poor solubility in the chosen solvent system. Adding a co-solvent such as DMSO or t-BuOH can improve solubility.

  • Biomolecule Aggregation: The reaction conditions, such as changes in pH or the addition of organic co-solvents, might cause your biomolecule to precipitate. Ensure your buffer is appropriate for maintaining the stability of your biomolecule.

  • Propiolic Acid-Copper Complex: When using propiolic acid as the alkyne, a red or purple precipitate can form due to a reaction with copper(I).[14] This can be mitigated by using an acetonitrile/water solvent system, as acetonitrile can stabilize the copper(I) by coordination.[14]

II. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Issues

Question 3: My SPAAC reaction is slow or incomplete. How can I improve the efficiency?

Answer:

While SPAAC avoids the need for a copper catalyst, its efficiency is highly dependent on the reactivity of the strained alkyne.[15][16][17][18]

  • Choice of Cyclooctyne: The structure of the cyclooctyne is the primary determinant of the reaction rate.[17]

    • Solution:

      • Higher Reactivity Cyclooctynes: If you are observing slow kinetics, consider switching to a more reactive cyclooctyne. For example, dibenzocyclooctynes (DBCO) are known for their rapid reaction rates.[18][19] Electron-withdrawing groups on the cyclooctyne ring can also increase reactivity.[20]

      • Stability vs. Reactivity Trade-off: Be aware that there is often a trade-off between the reactivity and stability of cyclooctynes.[17] Highly reactive cyclooctynes may be less stable over long-term storage or in certain biological environments.

  • Reaction Conditions:

    • Solution:

      • Concentration: The rate of a bimolecular reaction like SPAAC is dependent on the concentration of the reactants. Increasing the concentration of one or both components can accelerate the reaction.[19]

      • Temperature: While SPAAC proceeds at physiological temperatures, gently increasing the temperature (e.g., to 37°C) can enhance the reaction rate, provided your biomolecules are stable under these conditions.[19]

      • Micellar Catalysis: For hydrophobic reactants, the use of surfactants to form micelles can significantly accelerate the SPAAC reaction.[21]

  • Probe Stability and Side Reactions:

    • Solution:

      • Probe Stability in Biological Media: Some cyclooctynes can exhibit reduced reactivity in complex media like serum due to interactions with proteins such as albumin.[22][23] It is important to choose a cyclooctyne that is stable and reactive in your specific experimental context.

      • Thiol Reactivity: Certain cyclooctynes have been reported to react with free thiols.[13] If your sample contains a high concentration of free thiols, consider using a thiol-blocking agent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between CuAAC and SPAAC?

A1: The primary difference lies in the requirement for a catalyst. CuAAC utilizes a copper(I) catalyst to facilitate the cycloaddition between a terminal alkyne and an azide.[1][4][7][24] In contrast, SPAAC employs a strained cyclooctyne, where the ring strain lowers the activation energy of the reaction, allowing it to proceed efficiently without a catalyst.[15][17][25] This makes SPAAC particularly suitable for in vivo and live-cell applications where the cytotoxicity of copper is a concern.[15][25]

Q2: How do I choose the right ligand for my CuAAC reaction?

A2: The choice of ligand depends on your specific application and reaction conditions. Key factors to consider include solubility, biocompatibility, and reaction kinetics.

LigandKey PropertiesRecommended Applications
THPTA High water solubility, moderate reaction kinetics, moderate biocompatibility.[1]Aqueous bioconjugations, labeling of oligonucleotides and DNA.[4][9]
BTTAA Very high reaction kinetics, very high biocompatibility, very low cytotoxicity.[1]In vivo and in vitro applications requiring high efficiency and low toxicity.[1]
BTTES High water solubility, high reaction kinetics, very high biocompatibility.[1]Aqueous synthesis, in vivo and in vitro applications.[1]
TBTA High organic solubility, very high reaction kinetics, low biocompatibility.[1]Organic synthesis.[1][9]

Q3: Can I use "click chemistry" for in-cell labeling?

A3: Yes, both CuAAC and SPAAC can be used for in-cell labeling. However, due to the cytotoxicity of copper, SPAAC is generally the preferred method for live-cell imaging and in vivo applications.[15][18][25] If CuAAC is used for cellular applications, it is crucial to use a biocompatible ligand like BTTAA or THPTA to minimize copper-induced toxicity and to carefully optimize the copper concentration.[1][9]

Q4: How do I purify my alkyne-tagged probe after the click reaction?

A4: The purification method will depend on the nature of your probe and the scale of your reaction. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Useful for separating larger biomolecules from smaller, unreacted reagents.

  • Affinity Chromatography: If your probe or its reaction partner has an affinity tag (e.g., biotin, His-tag), you can use affinity chromatography for purification.[26][27]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is suitable for a wide range of molecules.

  • Ethanol Precipitation: Commonly used for purifying labeled oligonucleotides and DNA.[4][9]

Part 3: Experimental Protocols and Visualizations

Optimized Protocol for CuAAC Bioconjugation

This protocol is a general guideline for labeling a biomolecule with an alkyne tag.

  • Prepare Stock Solutions:

    • Biomolecule-alkyne in a suitable buffer (e.g., PBS, HEPES).

    • Azide-cargo (e.g., a fluorescent dye) in DMSO or water.

    • CuSO₄ in water (e.g., 20 mM).

    • Ligand (e.g., THPTA) in water (e.g., 100 mM).[4]

    • Sodium Ascorbate in water (e.g., 300 mM, prepare fresh ).[4]

  • Reaction Setup (Example for a 100 µL reaction):

    • In a microcentrifuge tube, combine:

      • 50 µL of protein lysate (1-5 mg/mL) containing the alkyne-tagged protein.[4]

      • Adjust volume with buffer (e.g., PBS) as needed.

      • Add the desired amount of azide-cargo solution.

    • Add 10 µL of 100 mM THPTA solution and vortex briefly.[4]

    • Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[4]

    • Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex briefly.[4]

  • Incubation:

    • Protect the reaction from light if using a fluorescent dye.

    • Incubate at room temperature for 30-60 minutes.[4][9]

  • Purification:

    • Proceed with the appropriate purification method for your biomolecule.

Workflow for Troubleshooting Low CuAAC Yield

CuAAC_Troubleshooting start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes catalyst_sol Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents. Use a stabilizing ligand. catalyst->catalyst_sol No conditions Are Reaction Conditions Optimal? reagents->conditions Yes reagents_sol Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). reagents->reagents_sol No substrate Are there Substrate-Specific Issues? conditions->substrate Yes conditions_sol Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. conditions->conditions_sol No substrate_sol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate->substrate_sol Yes

Caption: A flowchart for troubleshooting low yield in CuAAC reactions.

General Protocol for SPAAC Bioconjugation

  • Prepare Solutions:

    • Azide-functionalized biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS) at a concentration of 5-10 mg/mL.[15]

    • Strained alkyne-probe (e.g., DBCO-drug linker) stock solution in an organic solvent like DMSO.

  • SPAAC Conjugation:

    • To the azide-functionalized biomolecule solution, add a 5- to 20-fold molar excess of the strained alkyne-probe stock solution.[15]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept below 10% to maintain the integrity of the biomolecule.[15]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[15]

  • Purification:

    • Remove excess, unreacted alkyne-probe using a desalting column equilibrated with the appropriate buffer.[15]

    • If necessary, concentrate the purified conjugate using a protein concentrator.[15]

Experimental Workflow for a SPAAC Bioconjugation Reaction

SPAAC_Workflow A Prepare Azide-Functionalized Biomolecule in Buffer C Combine Reactants (5-20 fold excess of alkyne) A->C B Prepare Strained Alkyne-Probe Stock Solution (e.g., in DMSO) B->C D Incubate (4-24h at 4°C or RT) C->D E Purify Conjugate (e.g., Desalting Column) D->E F Characterize Product E->F

Caption: A general experimental workflow for a SPAAC bioconjugation reaction.

References

storage conditions for 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive resource for the handling and application of the photoaffinity probe building block, 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine . As Senior Application Scientists, our goal is to bridge the gap between product specifications and successful experimental outcomes by explaining the causality behind each recommendation.

Frequently Asked Questions (FAQs)

Storage, Handling, and Stability

Q: What are the ideal ?

This is the most critical factor for ensuring the reagent's performance. Diazirines are sensitive to both light and heat. Improper storage is the primary cause of probe inactivation and experimental failure.

A: For long-term storage, the compound must be stored at -20°C, protected from light. Some suppliers may recommend 4°C, but -20°C is the consensus for preserving maximum activity over time.[1] The vial should be sealed tightly, and for optimal stability, the headspace should be purged with an inert gas like argon or nitrogen before sealing.[1]

  • Causality: The 3H-diazirine ring is a high-energy, strained system. While it is more stable than its linear diazo isomer, it can degrade via thermal or photochemical pathways.[2][3] Storing it cold minimizes the kinetic energy available for thermal decomposition. Protecting it from light is essential because the diazirine moiety is specifically designed to be photolabile, absorbing UV light to generate the reactive carbene needed for crosslinking.[4][5][6]

Parameter Recommendation Rationale
Temperature -20°C (Long-term)Minimizes thermal decomposition of the strained diazirine ring.
4°C (Short-term, per some suppliers)[1]Acceptable for brief periods, but -20°C is preferred.
Light Store in the dark (e.g., amber vial, wrapped in foil)[1]Prevents premature photoactivation and degradation. The molecule is designed to react to UV light.
Atmosphere Store under inert gas (Nitrogen or Argon)[1]Displaces oxygen and moisture, preventing potential side reactions and degradation.

Q: I received the compound at room temperature. Is it still viable?

A: Yes. Most suppliers have conducted stability tests demonstrating that shipping at ambient temperature for several days does not compromise the compound's integrity.[1][7] However, upon receipt, you should immediately transfer it to the recommended long-term storage conditions (-20°C, in the dark).

Q: How should I handle the compound when preparing for an experiment?

A: Proper handling is crucial to prevent degradation from atmospheric moisture.

  • Remove the vial from the -20°C freezer.

  • Crucially, allow the vial to warm completely to room temperature before opening. This step prevents atmospheric water from condensing on the cold compound, which can lead to hydrolysis or quenching of the reactive carbene during the experiment.[8]

  • Once at room temperature, briefly centrifuge the vial to ensure all the liquid is at the bottom.

  • If you are not using the entire amount, dispense what you need and then purge the vial with a gentle stream of inert gas (argon or nitrogen) before re-sealing tightly.

  • Return the stock vial to -20°C storage promptly.

Experimental Design & Protocols

Q: What is the primary application of this compound?

A: This molecule is a trifunctional chemical probe building block used primarily for Photoaffinity Labeling (PAL) .[9][10] Its three key components enable a powerful workflow for identifying unknown protein targets of a ligand or mapping binding sites:[11]

  • Diazirine: A photoreactive group that, upon UV irradiation (~350-380 nm), forms a covalent bond with nearby molecules.[6]

  • Alkyne: A bioorthogonal handle for "clicking" on a reporter tag (like biotin or a fluorophore) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for subsequent enrichment or visualization.[9]

  • Iodoethyl: A versatile functional group that can be used for further chemical modification or as a site for radioiodination.[11]

Q: Can you provide a general protocol for a photoaffinity labeling experiment?

A: The following is a generalized workflow. Specific concentrations, incubation times, and irradiation parameters must be optimized for each biological system.

Step-by-Step Experimental Workflow

  • Probe Incubation: Treat your sample (e.g., live cells, cell lysate) with your diazirine-alkyne probe (which you have synthesized from this building block). Allow sufficient time for the probe to bind to its biological target(s). This step should be performed in the dark.

  • UV Irradiation: Expose the sample to UV light (typically 350-365 nm) to activate the diazirine. This triggers the release of N₂ gas and generates a highly reactive carbene, which covalently crosslinks the probe to its binding partner.[4][10]

  • Cell Lysis (if applicable): If working with whole cells, lyse them to release the protein contents.

  • Click Chemistry: Add the reporter tag azide (e.g., Azide-Biotin, Azide-Fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA) to the lysate. This will "click" the reporter tag onto the alkyne handle of your now-crosslinked probe.

  • Enrichment/Purification: If using a biotin tag, use streptavidin-coated beads to pull down your probe-protein complexes, separating them from the rest of the proteome.

  • Analysis: Elute the captured proteins from the beads and identify them using methods like mass spectrometry (LC-MS/MS).

G

Troubleshooting

Q: I am seeing very low or no labeling of my target protein. What could be wrong?

A: This is a common issue with several potential causes:

  • Probe Inactivity: The most likely culprit is degraded probe due to improper storage (see FAQ 1). Always use a fresh aliquot of a properly stored compound.

  • Inefficient Photocrosslinking:

    • Wavelength: Ensure your UV lamp is emitting at the correct wavelength (~350-365 nm).

    • Irradiation Time/Distance: You may need to optimize the duration and intensity of UV exposure. Too little will result in low crosslinking efficiency; too much can cause sample damage.

    • Quenching: The reactive carbene intermediate is short-lived and can be quenched by water.[6] While this reduces non-specific labeling, it can also lower overall yield. Ensure your experimental buffers are appropriate.

  • Poor Target Engagement: The probe may not be binding to the target with sufficient affinity or for a long enough duration. Consider optimizing incubation time and probe concentration.

Q: I am getting high background or non-specific labeling. How can I reduce this?

A: While diazirines are known for minimizing non-specific labeling compared to other photoprobes, it can still occur.[4]

  • Reduce Irradiation Time: Over-exposure to UV light can lead to non-specific crosslinking. Titrate your irradiation time to find the optimal balance between specific labeling and background.

  • Include Control Experiments: Always run parallel experiments:

    • No UV Control: A sample that is incubated with the probe but not irradiated. This will show proteins that bind non-covalently to the probe or beads.

    • Competition Control: A sample pre-incubated with an excess of the parent ligand (without the diazirine/alkyne) before adding the probe. A true target's labeling should be significantly reduced in this condition.

Mechanism of Action

Q: How does the diazirine group work?

A: The diazirine group is a "photo-triggered warhead."

  • Ground State: In the dark, the 3H-diazirine, a strained three-membered ring, is relatively stable.[5]

  • Photoactivation: Upon absorbing a photon of UV light (~350-365 nm), the molecule is promoted to an excited state.

  • Nitrogen Extrusion: From this excited state, it rapidly and irreversibly expels a molecule of dinitrogen (N₂), which is a very stable leaving group.[2]

  • Carbene Generation: The loss of N₂ generates a highly reactive and electrophilic intermediate called a carbene .[4][6] This process can sometimes proceed through a transient diazo intermediate.[12][13]

  • Covalent Insertion: This carbene has a very short lifetime (picoseconds) and will react almost indiscriminately with any chemical bond in its immediate vicinity, including the C-H, O-H, and N-H bonds found on amino acid side chains of a target protein, forming a stable, covalent bond.[4][5][6]

G

References

Validation & Comparative

comparing 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine to other crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Trifunctional Crosslinkers: The Case of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

For researchers, scientists, and drug development professionals, the elucidation of molecular interactions is paramount to understanding biological systems and designing effective therapeutics. Chemical crosslinkers are indispensable tools for this purpose, providing covalent snapshots of protein-protein, protein-ligand, and protein-nucleic acid interactions. While traditional bifunctional crosslinkers have been the workhorses of the field, the emergence of multi-functional probes offers unprecedented versatility and experimental control.

This guide provides an in-depth comparison of a novel trifunctional crosslinker, This compound , against established crosslinking technologies. We will dissect its unique chemical architecture, explore its mechanistic advantages, and provide objective comparisons with common alternatives, supported by experimental frameworks.

The Power of Three: Deconstructing the Biyne-Iodo Diazirine (BID) Probe

The subject of our guide, which we will refer to as Biyne-Iodo Diazirine or BID, is a compact molecule engineered with three distinct functional moieties, each serving a unique and orthogonal purpose in a chemical biology workflow.[1][2][3][4] This trifecta of reactivity allows for multi-stage experiments, including covalent capture, target-specific installation, and downstream bioorthogonal labeling.

The three core components are:

  • A Photoreactive Diazirine: This small, three-membered ring is the engine of covalent capture. Upon activation with long-wave UV light (~350-370 nm), it extrudes nitrogen gas to form a highly reactive carbene intermediate.[5][6] This carbene can then insert into a wide array of proximal C-H, N-H, and O-H bonds, forming a stable covalent link to interacting biomolecules. The key advantages of diazirines are their small size, which minimizes steric perturbation, and their high reactivity, which enables the capture of transient or weak interactions.[5][7]

  • An Electrophilic Iodoethyl Group: This functional group acts as a potent alkylating agent, primarily targeting nucleophilic amino acid residues. Its reactivity is analogous to the well-characterized iodoacetamide, which shows high selectivity for the thiol group of cysteine residues, forming a stable and irreversible thioether bond.[8][9][10] This provides a chemoselective handle for either tethering the probe to a specific cysteine on a protein of interest or for reacting with a cysteine in a binding pocket.

  • A Bioorthogonal Alkyne Handle: The terminal alkyne serves as a versatile tag for downstream applications via "click chemistry".[11] This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the highly efficient and specific ligation of an azide-containing reporter molecule, such as biotin for affinity purification or a fluorophore for imaging.[12][13][14]

G cluster_BID Biyne-Iodo Diazirine (BID) Core cluster_arms Orthogonal Reactive Arms cluster_reactions Reaction & Application BID C₇H₉IN₂ Diazirine Diazirine (Photo-crosslinking) BID->Diazirine Iodoethyl Iodoethyl (Electrophilic Alkylation) BID->Iodoethyl Alkyne Alkyne (Bioorthogonal Ligation) BID->Alkyne UV UV Light (350-370nm) -> Carbene Insertion -> Covalent Capture Diazirine->UV Activation Cysteine Nucleophiles (e.g., Cys-SH) -> Thioether Bond -> Probe Conjugation Iodoethyl->Cysteine Reaction Click Azide-Reporter (e.g., Biotin) -> Click Chemistry -> Enrichment/Visualization Alkyne->Click Ligation

Caption: Functional components of the Biyne-Iodo Diazirine (BID) probe.

A Proposed Experimental Workflow for Target Identification

The trifunctional nature of BID enables a powerful workflow for identifying the binding partners of a ligand of interest. This multi-step process provides layers of specificity and reduces background noise, which is a common challenge in proteomics.

G cluster_prep Step 1: Probe Synthesis cluster_bio Step 2: Biological Interaction & Capture cluster_analysis Step 3: Enrichment & Analysis A Ligand with Nucleophile C Ligand-BID Conjugate A->C Alkylation via Iodoethyl Group B BID Probe B->C D Incubate Ligand-BID with Cell Lysate/Live Cells C->D E UV Irradiation (350-370nm) D->E F Covalent Crosslink to Target Protein(s) E->F G Add Azide-Biotin F->G H Click Reaction G->H Cu(I) Catalyst I Streptavidin Bead Enrichment H->I J On-Bead Digestion I->J K LC-MS/MS Analysis J->K

Caption: A multi-step workflow for target ID using the BID probe.

Comparative Analysis: BID vs. Conventional Crosslinkers

The choice of crosslinker is dictated by the experimental goal. BID's unique combination of features gives it distinct advantages over conventional tools in specific applications.

FeatureBiyne-Iodo Diazirine (BID) Benzophenones NHS Esters Maleimides
Class Trifunctional (Photoactivatable, Electrophilic, Bioorthogonal)PhotoactivatableChemoselective (Amine-reactive)Chemoselective (Thiol-reactive)
Activation UV Light (~350-370 nm) for diazirine; ambient for iodoethylUV Light (~350 nm)Physiological pH (7.2-8.5)Near-neutral pH (6.5-7.5)
Primary Target(s) Proximal C-H, N-H, O-H bonds (diazirine); Cysteine thiols (iodoethyl)C-H bonds, with a preference for hydrophobic residuesPrimary amines (Lysine, N-terminus)Thiol/Sulfhydryl groups (Cysteine)
Reaction Product Stable C-C, C-N, C-O bonds; Stable thioether bondStable C-C bondStable amide bondStable thioether bond
Key Advantages Multi-step experimental control; high-resolution capture; bioorthogonal handle for enrichment.[1][6][15]Established chemistry; provides complementary data to diazirines.[5][16]High reactivity and efficiency; forms very stable bonds.[17][18]Highly selective for cysteines; fast reaction kinetics.[19][]
Key Disadvantages Novel chemistry requires specific experimental design.Lower cross-linking efficiency than diazirines; potential for side reactions.[5][21]Susceptible to hydrolysis at higher pH; reacts with abundant lysine residues.[17][22]Can react with amines at pH >7.5; potential for retro-Michael reaction in vivo.[23][24]
In-Depth Comparison
  • vs. Benzophenones: Both diazirines and benzophenones are photoactivatable. However, diazirines form highly reactive carbenes, while benzophenones form a triplet diradical that abstracts a hydrogen atom from a C-H bond to form a C-C crosslink.[25] Diazirines typically exhibit higher crosslinking efficiency and can be activated at wavelengths that are less damaging to biological samples.[5]

  • vs. NHS Esters: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive crosslinkers, targeting the abundant lysine residues on protein surfaces.[26][27] This makes them excellent for general protein conjugation but can be a drawback when specificity is required. The iodoethyl group of BID provides an orthogonal reactivity, targeting the much less abundant cysteine residues, allowing for more site-specific labeling strategies.

  • vs. Maleimides: Maleimides are the gold standard for cysteine-specific modification.[19][28] They react quickly and selectively with thiols at near-neutral pH. The iodoethyl group of BID offers a similar targeting profile but forms an irreversible thioether bond without the potential for a retro-Michael reaction, which can sometimes be a concern for the stability of maleimide-derived conjugates in reducing intracellular environments.[29]

Experimental Protocols

To provide a practical context for this comparison, we outline two distinct experimental protocols. The first is a hypothetical procedure for using BID in a target identification study. The second describes a classic protein-protein conjugation using a standard heterobifunctional crosslinker.

Protocol 1: Target Identification using Biyne-Iodo Diazirine (BID)

Objective: To identify the protein binding partners of a small molecule ligand using photoaffinity labeling, click chemistry, and mass spectrometry.

Materials:

  • Small molecule ligand with a suitable nucleophile (e.g., -SH, -NH2).

  • Biyne-Iodo Diazirine (BID) probe.

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Azide-PEG4-Biotin.

  • Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium Ascorbate.

  • Streptavidin magnetic beads.

  • Wash Buffers (e.g., PBS with varying concentrations of SDS and Urea).

  • Mass spectrometry-grade trypsin.

Methodology:

  • Probe Conjugation (Dark Conditions):

    • Dissolve the ligand to 10 mM in DMSO.

    • Dissolve BID to 20 mM in DMSO.

    • In the Reaction Buffer, combine the ligand (final concentration 1 mM) with a 2-fold molar excess of BID.

    • Incubate at room temperature for 2-4 hours to allow the iodoethyl group to alkylate the ligand.

    • Causality: This step tethers the photoreactive and bioorthogonal functionalities of BID to the molecule that will be used to "fish" for binding partners. The reaction is performed in the dark to prevent premature activation of the diazirine.

  • Photo-Crosslinking:

    • Add the Ligand-BID conjugate to the biological sample (e.g., cell lysate) to a final concentration of 10-50 µM. Include a negative control with unconjugated ligand or DMSO.

    • Incubate for 1 hour at 4°C to allow for binding to target proteins.

    • Transfer the sample to a petri dish on ice and irradiate with a UV lamp at 365 nm for 10-20 minutes.

    • Causality: The UV irradiation triggers the diazirine to form a carbene, which covalently crosslinks the ligand to any protein in very close proximity (i.e., its direct binding partner).

  • Click Chemistry for Biotinylation (Dark Conditions):

    • Prepare a fresh "click cocktail": 1.7 mM Sodium Ascorbate, 1 mM CuSO₄, and 0.1 mM THPTA in water.

    • Add Azide-PEG4-Biotin to the crosslinked lysate (final concentration 100 µM).

    • Add the click cocktail to the lysate and incubate for 1 hour at room temperature with gentle rotation.

    • Causality: This step attaches a biotin handle to the crosslinked complex via the alkyne on the BID probe, enabling subsequent affinity purification.

  • Enrichment and Sample Preparation for MS:

    • Add pre-washed streptavidin magnetic beads to the biotinylated lysate and incubate for 1 hour at 4°C.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specific protein binders.

    • Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight at 37°C.

    • Collect the supernatant containing the digested peptides, desalt using a C18 StageTip, and analyze by LC-MS/MS.

    • Causality: This enrichment and digestion process isolates the crosslinked target proteins and their peptides for confident identification by mass spectrometry.

Protocol 2: Protein-Protein Conjugation using SMCC (NHS-Maleimide Crosslinker)

Objective: To covalently link Protein A (containing primary amines) to Protein B (containing free thiols).

Materials:

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Protein A and Protein B.

  • Amine-Free Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2.

  • Thiol-Reactive Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.8.

  • Desalting column.

Methodology:

  • Step 1: Activation of Protein A with SMCC:

    • Dissolve Protein A in the Amine-Free Reaction Buffer to a concentration of 2-5 mg/mL.

    • Dissolve SMCC in DMSO to 10 mM.

    • Add a 20-fold molar excess of SMCC to the Protein A solution.

    • Incubate for 30-60 minutes at room temperature.

    • Causality: The NHS ester of SMCC reacts with primary amines (lysines) on Protein A, attaching the maleimide functionality to it. An amine-free buffer is crucial to prevent the buffer from competing with the reaction.

  • Removal of Excess Crosslinker:

    • Immediately after incubation, pass the reaction mixture through a desalting column equilibrated with Thiol-Reactive Buffer.

    • Collect the protein fractions containing the maleimide-activated Protein A.

    • Causality: This is a critical step. Removing unreacted SMCC prevents it from reacting with Protein B in the next step, which would block the desired conjugation.

  • Step 2: Conjugation to Protein B:

    • Ensure Protein B has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reagent like TCEP and subsequently remove the reducing agent.

    • Combine the maleimide-activated Protein A with Protein B in the Thiol-Reactive Buffer at a desired molar ratio (e.g., 1:1).

    • Incubate for 1-2 hours at room temperature.

    • Causality: The maleimide groups on Protein A react specifically with the free thiols on Protein B, forming a stable thioether bond and linking the two proteins. The slightly acidic pH optimizes the thiol-maleimide reaction while minimizing reaction with amines.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or beta-mercaptoethanol.

    • Purify the final conjugate using size-exclusion chromatography to separate the desired A-B conjugate from unreacted A and B.

Conclusion

The trifunctional crosslinker this compound represents a sophisticated evolution in the field of chemical biology probes. Its combination of photo-activated capture, chemoselective alkylation, and bioorthogonal tagging within a single, compact scaffold provides researchers with a powerful tool for dissecting complex molecular interactions. While established crosslinkers like NHS esters and maleimides remain invaluable for specific applications, the multi-faceted nature of BID opens the door to more intricate and controlled experimental designs, particularly in the challenging arenas of target identification and validation. Understanding the distinct mechanisms and comparative strengths of these reagents is crucial for selecting the optimal tool to answer complex biological questions.

References

A Head-to-Head Comparison: Diazirine Probes Outshine Benzophenones in Modern Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Right Photocrosslinker

For researchers, scientists, and drug development professionals, the precise identification of molecular interactions is the bedrock of discovery. Photoaffinity labeling (PAL) is a cornerstone technique, offering the power to forge a covalent link between a ligand and its protein target, capturing even transient interactions in the complex milieu of a cell. The choice of the photoactivatable group is the most critical parameter for success. While benzophenones have long been a workhorse in the field, a newer generation of probes built around the diazirine moiety has emerged, offering significant and demonstrable advantages in efficiency, specificity, and biological compatibility.

This guide provides an in-depth, evidence-based comparison of diazirine and benzophenone probes. We will move beyond a simple list of features to explain the fundamental chemical principles that drive their performance differences, empowering you to make a truly informed decision for your next target identification experiment.

The Decisive Difference: Mechanism of Action

The divergent performance of these two probes stems directly from the distinct reactive intermediates they generate upon UV irradiation.

  • Benzophenones: A Stable Radical with a Tendency to Wander Upon activation with UV light (typically ~350-360 nm), a benzophenone enters a triplet diradical state. This species is relatively long-lived and reacts by abstracting a hydrogen atom, primarily from C-H bonds, to form a new C-C bond.[1] While effective, its longer lifetime increases the probability of diffusion from the binding site, which can lead to non-specific labeling of abundant, nearby proteins rather than the true, lower-affinity target.[1]

  • Diazirines: A Fleeting Carbene for a Precise Snapshot In contrast, diazirines, when irradiated with similar UV wavelengths (~350-380 nm), rapidly extrude nitrogen gas to form a highly energetic and short-lived carbene intermediate.[2][3][4] This carbene is exceptionally reactive, inserting indiscriminately into any nearby C-H, N-H, or O-H bonds.[1] Its lifetime is measured in nanoseconds, meaning it reacts almost instantaneously, providing a high-fidelity "snapshot" of the authentic binding interaction with minimal opportunity for diffusion.[5]

Photoactivation_Mechanisms Figure 1: Contrasting Photochemical Activation Pathways cluster_BP Benzophenone Pathway cluster_DZ Diazirine Pathway BP Benzophenone (Ground State) Triplet Triplet Diradical (Long-lived) BP->Triplet Intersystem Crossing UV_light_BP UV Light (~350-360 nm) UV_light_BP->Triplet Covalent_BP Covalent Adduct (C-C Bond) Triplet->Covalent_BP H-atom Abstraction Target_BP Target Protein (C-H Bond) Target_BP->Covalent_BP DZ Diazirine (Ground State) Carbene Carbene (Short-lived) DZ->Carbene N₂ Extrusion UV_light_DZ UV Light (~350-380 nm) UV_light_DZ->Carbene Covalent_DZ Covalent Adduct (Insertion) Carbene->Covalent_DZ Indiscriminate Insertion Target_DZ Target Protein (C-H, N-H, O-H Bonds) Target_DZ->Covalent_DZ

Caption: Contrasting photochemical activation pathways of benzophenone and diazirine probes.

Key Performance Advantages of Diazirine Probes

The fundamental mechanistic differences give rise to several tangible experimental advantages for diazirine-based probes.

  • Superior Labeling Efficiency: The highly reactive nature of the carbene allows it to engage with a broader range of amino acid side chains and even the peptide backbone, not just C-H bonds.[3] This translates directly to higher crosslinking yields, a critical factor when dealing with low-abundance targets or weak interactions. Experimental data consistently supports this; for example, in a study targeting the 'reader' protein SPIN1, diazirine-based probes achieved labeling yields of 49-59%, whereas a comparable benzophenone probe yielded only 16%.[6][7]

  • Minimal Steric Perturbation: The diazirine moiety is significantly smaller than the bulky, two-ring benzophenone group.[1][8][9] This is a crucial design principle in chemical biology. A smaller photoreactive group is less likely to sterically hinder or artificially alter the natural binding pose of the small molecule probe, ensuring that the interaction being studied is authentic.

  • Enhanced Specificity: The extremely short lifetime of the carbene intermediate is a major asset for specificity.[2] It effectively "locks down" the interaction at the precise binding site. The longer-lived benzophenone diradical can diffuse and sample the local environment, increasing the risk of crosslinking to proteins that are merely proximal, not true binders.[1]

  • Reduced Background and Phototoxicity: Benzophenones are known photosensitizers that can generate reactive oxygen species (ROS), leading to cellular damage and higher background signal.[10][11][12] Diazirines generally require shorter irradiation times and their rapid reaction pathway minimizes such off-target phototoxicity, resulting in cleaner data and better-preserved biological samples.[2][13]

Quantitative Performance Comparison

FeatureDiazirine ProbesBenzophenone ProbesSupporting Rationale & References
Reactive Intermediate Carbene (highly reactive)Triplet Diradical (moderately reactive)The carbene's high energy allows for a wider range of bond insertions.[2][3][4]
Reaction Kinetics Extremely Fast (nanoseconds)Slower (microseconds)The short lifetime of the carbene minimizes diffusion and off-target labeling.[5]
Labeling Efficiency Generally HigherOften LowerDirect comparative studies show significantly improved yields with diazirines.[6][7]
Probe Size Small, minimally perturbingBulky, potential for steric hindranceThe compact nature of diazirines is less likely to disrupt native ligand-protein interactions.[1][8][9]
Bond Reactivity C-H, N-H, O-H insertionC-H abstractionBroader reactivity increases the probability of a successful crosslinking event.[1]
Specificity HigherPotentially LowerRapid kinetics favor labeling of the primary target over proximal non-binders.[1]
Phototoxicity LowerHigherBenzophenones are known photosensitizers; shorter irradiation times for diazirines reduce cell damage.[10][13]

Experimental Protocol: Photoaffinity Labeling Workflow

This protocol provides a generalized workflow for an in-cell PAL experiment, highlighting critical considerations for both probe types.

PAL_Experimental_Workflow Figure 2: General Experimental Workflow for Photoaffinity Labeling A 1. Probe Incubation Treat live cells with the diazirine or benzophenone probe B 2. UV Irradiation Expose cells to 350-365 nm UV light on ice to initiate crosslinking A->B Allow probe to engage targets C 3. Cell Lysis Harvest and lyse cells to solubilize proteins B->C Covalent bond forms D 4. Reporter Tag Conjugation Use 'Click Chemistry' to attach a biotin or fluorescent tag to the probe C->D Prepare for detection E 5. Affinity Purification (for Biotinylated Probes) Enrich crosslinked proteins using streptavidin beads D->E Isolate targets F 6. Downstream Analysis - In-gel Fluorescence Scanning - Western Blot - Mass Spectrometry for Target ID D->F Direct analysis E->F

Caption: General experimental workflow for photoaffinity labeling from probe incubation to target analysis.

Detailed Step-by-Step Methodology:

  • Probe Incubation:

    • Culture your cells of interest to the desired confluency.

    • Treat the cells with your photoaffinity probe at a pre-determined optimal concentration. Include negative controls, such as a vehicle-only control and a competition control where cells are pre-treated with an excess of the non-probe parent compound.

    • Expertise & Experience: The incubation time and probe concentration are critical. These should be optimized based on the ligand's known binding kinetics and cell permeability. The goal is to achieve target saturation without causing off-target or cytotoxic effects.

  • UV Irradiation:

    • Wash the cells with cold PBS to remove any unbound probe.

    • Place the culture plate on an ice-cold surface and irradiate with UV light. A common setup is a UV crosslinker with 365 nm bulbs.

    • Causality Behind Choices:

      • Diazirines: Typically require shorter irradiation times (e.g., 1-5 minutes) due to their higher quantum efficiency.[13]

      • Benzophenones: Often require longer irradiation periods (e.g., 15-30 minutes) to achieve sufficient crosslinking, which increases the risk of cellular damage.[9]

      • Irradiation on ice is crucial to quench cellular metabolism and minimize protein trafficking, ensuring the captured interactions are relevant to the initial state.

  • Cell Lysis and Proteome Preparation:

    • Immediately after irradiation, harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Reporter Tag Conjugation (Click Chemistry):

    • Most modern probes are synthesized with a bioorthogonal handle, typically a terminal alkyne.

    • To this lysate, add the click chemistry reagents: an azide-functionalized reporter tag (e.g., Azide-Biotin, Azide-Fluorophore), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Analysis of Labeled Proteins:

    • In-gel Fluorescence: If a fluorescent reporter was used, you can directly analyze the proteome. Separate the proteins by SDS-PAGE and visualize the labeled proteins using a gel scanner. This provides a direct readout of labeling efficiency and specificity.

    • Affinity Purification & Western Blot: If a biotin reporter was used, incubate the lysate with streptavidin-coated beads to enrich the crosslinked proteins. After washing, elute the proteins and analyze by Western blot to confirm the labeling of a suspected target.

    • Mass Spectrometry for Target Identification: For unbiased discovery, the enriched proteins are digested (e.g., with trypsin) and analyzed by LC-MS/MS. This allows for the definitive identification of the protein targets captured by the probe.

Conclusion and Recommendation

While benzophenone probes have a legacy of utility, the evidence strongly supports the superiority of diazirine-based probes for most modern photoaffinity labeling applications. Their smaller size, faster kinetics, and higher reactivity lead to more efficient and specific capture of protein-ligand interactions. This results in cleaner datasets, a higher probability of identifying low-abundance or transiently interacting targets, and greater confidence in the biological relevance of the findings. For researchers seeking to push the boundaries of target discovery and validation, embracing the advantages of diazirine chemistry is not just an option, but a strategic imperative.

References

A Senior Application Scientist's Guide to the Validation of Protein Targets Identified with Iodo-Diazirine Alkyne Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, identifying the specific protein targets of a bioactive small molecule is a pivotal step.[1] Photoaffinity labeling (PAL), particularly with trifunctional probes like iodo-diazirine alkynes, has emerged as a powerful strategy for covalently capturing these interactions within a native cellular environment.[2][3] These probes feature a diazirine group, a small photoreactive moiety that forms a covalent bond with nearby proteins upon UV activation; a bioorthogonal alkyne handle for downstream detection via "click chemistry"; and a synthetic handle like an iodo group for probe synthesis.[2][4][5]

However, the list of proteins identified through a PAL experiment is merely the starting point. It represents a pool of potential interactors, which can include true targets, abundant non-specific binders, and artifacts of the technique itself.[6][7] Rigorous, multi-faceted validation is therefore not just a subsequent step but an absolute necessity to confirm that an observed biological effect is a direct consequence of the small molecule binding to a specific protein.[6][8]

This guide provides an in-depth comparison of orthogonal validation strategies, offering the causality behind experimental choices and field-proven protocols to build a robust body of evidence for true target engagement.

The Iodo-Diazirine Alkyne Workflow: From Hypothesis to Hit List

The core principle of this technique is to convert a transient, non-covalent protein-ligand interaction into a permanent, covalent bond, enabling subsequent enrichment and identification.[3]

G cluster_workflow Iodo-Diazirine Alkyne Workflow A 1. Probe Incubation (Live Cells or Lysate) B 2. UV Irradiation (350-360 nm) (Covalent Cross-linking) A->B C 3. Cell Lysis & Solubilization B->C D 4. Click Chemistry (Attach Biotin-Azide) C->D E 5. Enrichment (Streptavidin Affinity Purification) D->E F 6. On-Bead Digestion E->F G 7. LC-MS/MS Analysis (Protein Identification) F->G H Candidate Target List G->H

Caption: Workflow for target identification using diazirine-alkyne probes.

This process yields a list of proteins that were in close proximity to the probe upon photoactivation. The critical question remains: which of these are functionally relevant targets? To answer this, we must turn to orthogonal validation methods—independent assays that confirm the interaction through different physical principles.[6]

A Comparative Framework for Orthogonal Target Validation

No single method is sufficient to validate a protein target.[1] A robust validation strategy integrates evidence from multiple, distinct categories of assays. The primary methods can be broadly classified as biophysical, biochemical, cell-based, and genetic.

Method Category Core Question Answered Key Techniques Throughput Context
Biophysical Does the compound bind directly to the purified protein? What are the binding kinetics and affinity?CETSA, SPR, ITC, MSTLow to MediumIn vitro / In situ
Biochemical Does the compound modulate the protein's function (e.g., enzymatic activity)?Enzyme Inhibition, Pull-down AssaysMedium to HighIn vitro
Cell-Based Does the compound engage the target in live cells and affect its downstream pathway?Target/Pathway Engagement AssaysMedium to HighIn vivo (Cellular)
Genetic Is the protein required for the compound's cellular effect?CRISPR/Cas9, siRNA/shRNAHigh (for screens)In vivo (Cellular)

Biophysical Methods: Quantifying Direct Interaction

Biophysical assays provide quantitative evidence of a direct interaction between the small molecule and the candidate protein, reducing the system to a bimolecular event.[9] They are crucial for confirming direct binding and ruling out artifacts from the PAL chemistry itself.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context, including intact cells and tissues.[10]

  • Principle: The binding of a ligand typically increases the thermal stability of its target protein. CETSA measures the extent to which a compound protects its target protein from heat-induced denaturation.[11] A positive result—an increase in the amount of soluble protein at elevated temperatures in the presence of the compound—is strong evidence of target engagement in a physiological environment.[10][11]

G cluster_cetsa CETSA Workflow A Treat cells/lysate with compound vs. vehicle B Heat shock aliquots across a temperature gradient A->B C Lyse cells & separate soluble/aggregated fractions B->C D Quantify soluble protein (e.g., Western Blot, ELISA) C->D E Plot melt curves & determine thermal shift (ΔTm) D->E G cluster_crispr CRISPR Validation Workflow cluster_wt Wild-Type Cells cluster_ko Target Knockout Cells (CRISPR) A Treat with Compound B Observe Phenotype A->B Result Validation B->Result requires target C Treat with Compound D Phenotype is Abolished/Reduced C->D D->Result confirms

References

mass spectrometry analysis of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine crosslinked peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine Crosslinked Peptides

For researchers, structural biologists, and drug development professionals, understanding the three-dimensional architecture of protein-protein interactions (PPIs) is paramount. Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique to map these interactions by providing distance constraints that illuminate protein topologies. This guide provides an in-depth comparison of mass spectrometry strategies for analyzing peptides modified by the trifunctional crosslinker, this compound, a sophisticated tool for capturing protein interactions with high precision.

The this compound is not a standard crosslinker. Its power lies in its three distinct functional groups, each serving a specific purpose in a modern chemical biology workflow.[1][2]

  • Photo-activatable Diazirine: This small, highly stable group remains inert until activated by UV light (typically ~350 nm).[3] Upon activation, it forms a highly reactive carbene intermediate that can insert into any proximal C-H, N-H, or O-H bond, effectively capturing interactions that might be missed by traditional amino-acid-specific crosslinkers.[3][4] Unlike NHS-ester crosslinkers that primarily target lysines, the diazirine's broad reactivity provides a more unbiased snapshot of protein interfaces.[5][6]

  • Terminal Alkyne: This bioorthogonal handle is the key to downstream applications. It allows for the use of "click chemistry," most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach reporter tags. This could be a biotin tag for affinity purification and enrichment of low-abundance crosslinked peptides or a fluorescent tag for imaging.[7]

  • Iodoethyl Group: This serves as a versatile synthetic handle, allowing chemists to conjugate the crosslinker to a specific molecule of interest, such as a drug candidate or a modified amino acid, to probe its direct binding partners in a complex biological system.[1]

Workflow start 1. Protein Crosslinking (UV Activation) click 2. Click Reaction (Optional, for Enrichment) start->click digest 3. Reduction, Alkylation & Trypsin Digestion click->digest enrich 4. Enrichment (SEC or Affinity Purification) digest->enrich lcms 5. LC-MS/MS Analysis (HCD/EThcD) enrich->lcms data 6. Data Analysis (Specialized Software) lcms->data

References

A Senior Scientist's Guide to Target Deconvolution: Comparing Modern Alternatives to Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: January 2026

The journey from a promising bioactive small molecule to a clinically effective drug is fundamentally dependent on one critical step: identifying its molecular target. Understanding how a compound exerts its effect at the protein level is paramount for mechanism of action (MoA) studies, lead optimization, and predicting potential off-target effects. For decades, Photoaffinity Labeling (PAL) has been a cornerstone of this process.[1] PAL involves chemically modifying a compound with a photoreactive group and an enrichment tag.[2] Upon UV irradiation, the probe covalently crosslinks to its binding partners, which are then isolated and identified.[1][3]

However, PAL is not without its challenges. The requisite chemical modifications can alter the compound's intrinsic bioactivity, and the high reactivity of the photo-generated species can lead to non-specific labeling and low yields.[3][4] Fortunately, the field of chemical biology has evolved, offering a sophisticated toolkit of alternative and complementary approaches that circumvent many of PAL's limitations.

This guide provides an in-depth comparison of the leading modern methods for small-molecule target identification. We will move beyond simple procedural lists to explore the causal science behind each technique, offering field-proven insights to help researchers, scientists, and drug development professionals select the optimal strategy for their specific scientific questions.

Chapter 1: Stability-Based Methods: Ligand Binding as a Shield

A fundamental principle in biochemistry is that the binding of a ligand, such as a small molecule drug, often stabilizes the three-dimensional structure of its target protein. This increased stability can be exploited to differentiate the target protein from the rest of the proteome when challenged with a denaturing stress like heat, proteolysis, or chemical agents.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that measures drug-target engagement directly in living cells and tissues.[5][6] The technique is predicated on the observation that a ligand-bound protein is more resistant to thermal denaturation than its unbound counterpart.[7][8] Consequently, the target protein's apparent melting temperature (Tagg) increases upon compound binding.[9][10]

Core Advantages:

  • Label-Free: Requires no modification to the small molecule, preserving its native activity.[5]

  • Physiologically Relevant: Can be performed in intact cells, cell lysates, and even tissue samples, maintaining the native cellular environment.[6][8]

  • Versatile Readout: Target engagement can be quantified using various methods, including Western blotting for specific targets or mass spectrometry (Thermal Proteome Profiling, TPP) for proteome-wide discovery.[11]

Limitations:

  • Target protein must be soluble and exhibit a clear thermal melt profile.

  • Requires a specific antibody for Western blot analysis or sophisticated mass spectrometry instrumentation for proteome-wide studies.[9]

The general workflow involves treating cells with the compound, heating the samples across a temperature gradient, separating soluble proteins from aggregated ones, and detecting the amount of soluble target protein remaining at each temperature.[12][13]

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Fractionation & Analysis cluster_3 Data Interpretation cells Intact Cells or Lysate compound Add Compound (or DMSO control) cells->compound heat Heat aliquots across a temperature gradient compound->heat lyse Cell Lysis (if using intact cells) heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated proteins lyse->centrifuge detect Detect soluble target protein (Western Blot or Mass Spec) centrifuge->detect plot Plot Melt Curve (% Soluble vs. Temperature) detect->plot shift Identify Thermal Shift (ΔTagg) indicating target engagement plot->shift

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

This protocol describes the process for generating a CETSA melt curve for a specific protein of interest in intact cells.[9][14]

  • Cell Culture & Treatment:

    • Culture cells to an appropriate density (~80% confluency).

    • Treat cells with the small molecule of interest or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a defined period (e.g., 1-2 hours).

  • Harvesting and Aliquoting:

    • Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension (e.g., 100 µL) into PCR tubes, with one tube for each temperature point for both the treated and control groups.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient block.

    • Heat the samples for a short duration (e.g., 3-8 minutes) across a range of temperatures selected to span the melting point of the target protein (e.g., 40°C to 70°C).[10]

    • After heating, cool the samples to room temperature for 3 minutes.[14]

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).[14]

    • Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.[14]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the data to the lowest temperature point (e.g., 40°C), which is set to 100% soluble protein.[10]

    • Plot the percentage of soluble protein versus temperature for both the treated and control samples to visualize the thermal shift.

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a similar principle to CETSA but uses enzymatic digestion instead of heat as the denaturing stress. The binding of a small molecule protects its target protein from proteolysis.[15][16] This method is particularly useful as it is technically straightforward and requires standard laboratory equipment.[7]

Core Advantages:

  • Unmodified Compound: Like CETSA, DARTS uses the native small molecule.[15][17]

  • Simple Procedure: The experimental workflow is simple and can be performed with basic laboratory equipment.[7]

  • Broad Applicability: The method is independent of the drug's mechanism of action and can be used with various cell or tissue lysates.[15]

Limitations:

  • Binding affinity can be a limiting factor; lower-affinity interactions may not provide sufficient protection.[15]

  • Some proteins are intrinsically resistant to the chosen protease, which can lead to false negatives.[15]

  • The readout is typically by gel electrophoresis, which may lack the sensitivity to detect low-abundance targets.

This protocol outlines the core steps for a DARTS experiment using cell lysate and analysis by SDS-PAGE.[16][18]

  • Lysate Preparation:

    • Prepare a cell lysate using a suitable lysis buffer (e.g., M-PER or a custom TNC buffer) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation (e.g., 18,000 x g for 10 minutes at 4°C) to remove cell debris.

    • Determine the protein concentration of the lysate.[18]

  • Compound Incubation:

    • Aliquot the lysate into two tubes. To one tube, add the small molecule of interest to the desired final concentration. To the other, add an equivalent volume of vehicle (DMSO) as a control.

    • Incubate the samples for a set time (e.g., 30-60 minutes) at room temperature to allow for binding.[18]

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to both the compound-treated and control lysates. The optimal protease and concentration must be determined empirically.

    • Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for digestion.

  • Stopping the Reaction:

    • Stop the digestion by adding a broad-spectrum protease inhibitor cocktail or by adding SDS-PAGE loading buffer and immediately boiling the samples.[18]

  • Analysis:

    • Separate the protein digests by SDS-PAGE.

    • Visualize the proteins using a total protein stain like Coomassie Blue or silver stain.

  • Hit Identification:

    • Compare the band patterns between the compound-treated and control lanes.

    • Protein bands that are present or more intense in the compound-treated lane represent potential targets that were protected from proteolysis.

    • Excise these differential bands from the gel and identify the proteins using mass spectrometry.

Stability of Proteins from Rates of Oxidation (SPROX)

SPROX is a more complex, mass spectrometry-based technique that measures changes in protein stability by monitoring the oxidation of methionine residues.[19] In SPROX, protein samples are exposed to a chemical denaturant gradient (e.g., guanidine hydrochloride) and a fixed amount of an oxidizing agent (hydrogen peroxide).[20] Unfolded proteins are more susceptible to oxidation. Ligand binding stabilizes the protein, resulting in a different oxidation profile compared to the unbound state.[21]

Core Advantages:

  • Provides Thermodynamic Data: Can be used to measure protein folding free energy and ligand binding affinities (Kd).[19]

  • Proteome-Wide: Can be coupled with quantitative proteomics (e.g., using isobaric mass tags) to screen for targets across the entire proteome.[19][21]

  • Domain-Specific Information: As the readout is at the peptide level, it can sometimes provide information on the stability of specific protein domains.[11]

Limitations:

  • In Vitro Only: The use of chemical denaturants means the technique cannot be applied to living cells.[20]

  • Methionine-Dependent: The primary readout relies on the oxidation of methionine residues, so it may not be suitable for proteins lacking accessible methionines.[20]

  • Complex Workflow: Requires expertise in quantitative mass spectrometry and complex data analysis.

Chapter 2: Proximity-Dependent Labeling: Identifying the Molecular Neighborhood

Proximity-dependent labeling methods identify proteins that are in the immediate vicinity of a protein of interest (the "bait"). While often used to map protein-protein interaction networks, these techniques can be adapted for target deconvolution, for example, by using a known target as bait to identify other members of the signaling complex that are affected by a drug.

BioID and TurboID

These methods utilize a promiscuous biotin ligase (BirA* in BioID, or the engineered, highly active TurboID and miniTurbo variants) fused to a bait protein.[22] In the presence of biotin, the ligase generates reactive biotin-AMP, which diffuses a short distance (~10 nm) and covalently attaches to primary amines (lysine residues) of nearby proteins.[23] These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry.

The key difference is speed: BioID requires a long labeling period (18-24 hours), while TurboID can achieve robust labeling in as little as 10 minutes.[22][24] This speed makes TurboID ideal for capturing more transient interactions.[25]

Core Advantages:

  • In Vivo Labeling: Works effectively in living cells and whole organisms, capturing interactions in their native context.[23][24]

  • Captures Weak/Transient Interactions: The covalent nature of the biotin tag allows for the identification of interactions that might be lost during traditional co-immunoprecipitation.

  • High Temporal Resolution (TurboID): The rapid labeling kinetics of TurboID allow for time-resolved studies of dynamic protein complexes.[25]

Limitations:

  • Requires Genetic Modification: The bait protein must be genetically fused to the ligase, which can be a significant experimental undertaking.[22]

  • Indirect Identification: Identifies proximal proteins, which are not necessarily direct binders. Careful controls are essential to distinguish true interactors from bystanders.

  • Background Labeling: TurboID's high activity can sometimes lead to persistent biotinylation even without the addition of exogenous biotin, requiring careful optimization.[22][26]

G cluster_0 Construct & Expression cluster_1 Labeling & Lysis cluster_2 Enrichment & Identification clone Clone Bait-Ligase Fusion Construct express Express Fusion Protein in Cells clone->express biotin Add Biotin to Culture Media (10 min for TurboID, 18h for BioID) express->biotin lyse Lyse Cells under Denaturing Conditions biotin->lyse strep Affinity Purification of Biotinylated Proteins (Streptavidin Beads) lyse->strep digest On-Bead Trypsin Digestion strep->digest ms LC-MS/MS Analysis digest->ms

Caption: A streamlined workflow for proximity labeling using BioID or TurboID.

Chapter 3: Other Affinity-Driven Approaches

This category includes methods that, like PAL, use a modified small molecule to capture targets but do not rely on photoactivation.

Targeted Covalent Inhibitors (TCIs)

The rational design of targeted covalent inhibitors has seen a resurgence in drug discovery.[27] These molecules contain a moderately reactive electrophilic group (a "warhead") that forms a stable covalent bond with a nucleophilic amino acid residue (commonly cysteine) on the target protein.[28][29] For target identification, the TCI can be derivatized with an enrichment tag (e.g., an alkyne for click chemistry).[30] Cells are treated with this probe, and the covalently modified targets are subsequently enriched and identified by mass spectrometry.

Core Advantages:

  • High Potency and Durability: The covalent bond leads to sustained target inhibition.[29]

  • High Selectivity: Can be designed to target a nucleophile that is not present in closely related proteins, achieving high selectivity.[28]

  • Direct Target Engagement: Provides direct evidence of a covalent interaction.

Limitations:

  • Requires a Reactive Residue: The target protein must possess a suitably located nucleophilic residue.

  • Potential for Off-Target Reactivity: The inherent reactivity of the warhead can lead to modification of unintended proteins, which can cause toxicity.[30][31]

  • Requires Chemical Synthesis: The compound must be modified to include both the warhead and an enrichment tag.

Phage Display

Phage display is a powerful in vitro selection technique used to identify peptides or proteins that bind to a target of interest.[32] For target deconvolution, a purified protein target is immobilized, and a library of bacteriophages, each displaying a unique peptide sequence on its surface, is applied.[33] Phages that display peptides with binding affinity are retained, while non-binders are washed away. The bound phages are then eluted, amplified in bacteria, and the process is repeated for several rounds to enrich for high-affinity binders.[34][35]

Core Advantages:

  • Massive Diversity: Can be used to screen libraries containing billions of different peptide variants.[34]

  • Identifies Binding Motifs: The sequences of the selected peptides can reveal consensus binding motifs.

  • No Compound Modification Needed: The target protein is used as the bait.

Limitations:

  • In Vitro Method: The interactions are identified under artificial, in vitro conditions and may not reflect the cellular context.

  • Peptide Mimics: The identified peptides are mimics of a binding interaction and may not correspond perfectly to an endogenous protein partner.[33]

Chapter 4: Comparative Analysis and Method Selection

Choosing the right target identification strategy depends on a multitude of factors, including the nature of the small molecule, the biological question, and available resources. The table below provides a high-level comparison to guide this decision-making process.

FeaturePhotoaffinity Labeling (PAL)Cellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Stability of Proteins from Rates of Oxidation (SPROX)Proximity Labeling (TurboID)Targeted Covalent Inhibitors (TCIs)
Core Principle UV-induced covalent crosslinkingLigand-induced thermal stabilizationLigand-induced protease resistanceLigand-induced stability against chemical oxidationEnzymatic biotinylation of proximal proteinsElectrophile-nucleophile covalent bond formation
Works in Live Cells? Yes[4]YesNo (Lysates)[7]No (Lysates)[20]Yes[24]Yes[30]
Compound Modification? Yes (Required)[1][2]No[6]NoNoNo (Bait protein is modified)Yes (Tagging required for ID)[30]
Genetic Engineering? NoNoNoNoYes (Required)[22]No
Typical Readout Mass SpectrometryWestern Blot / Mass SpecSDS-PAGE / Mass SpecMass SpectrometryMass SpectrometryMass Spectrometry
Key Advantage Captures direct binding interactionsPhysiologically relevant, label-freeSimple, accessible workflowProvides thermodynamic dataHigh temporal resolution, in vivoHigh potency, direct engagement
Key Limitation Modification may alter activity; UV damageNot all proteins melt cleanlyLow affinity/abundance can be missedIn vitro only, methionine-dependent[20]Indirect, requires genetic modificationRequires reactive residue, potential off-targets[31]
Guiding Your Decision:
  • If you have an unmodified compound and want to confirm target engagement in intact cells: CETSA is the gold standard.[5][6]

  • If you need a rapid, straightforward method using cell lysates and basic equipment: DARTS is an excellent starting point.[7][15]

  • If you require detailed thermodynamic data and have access to advanced proteomics: SPROX offers deep mechanistic insights.[11][19]

  • If you know the target and want to map its interaction network in living cells: Proximity labeling with TurboID is the state-of-the-art method.[23][25]

  • If you are intentionally designing a covalent drug: Using a tagged version of your inhibitor is the most direct path to identifying its covalent targets and off-targets.[30]

Conclusion

The landscape of small molecule target identification has expanded far beyond the classical photoaffinity labeling approach. Modern methods based on protein stability, proximity labeling, and covalent chemistry offer a diverse and powerful arsenal for today's drug discovery challenges. By understanding the fundamental principles, advantages, and limitations of each technique, researchers can design more robust, physiologically relevant experiments. The optimal strategy is rarely a single method but often a combination of orthogonal approaches—for instance, using a proteome-wide stability method like TPP (CETSA-MS) for initial discovery, followed by Western blot-based CETSA or DARTS for validation. This multi-faceted approach provides the highest confidence in target identification, paving the way for a deeper understanding of drug action and accelerating the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Assessing the Binding Specificity of Trifunctional Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Specificity in Covalent Labeling

In the nuanced field of chemical biology and drug discovery, photo-affinity labeling (PAL) stands as a powerful technique to elucidate the intricate dance between small molecules and their protein targets.[1][2] By employing a chemical probe equipped with a photoreactive group, researchers can initiate a light-induced covalent bond, effectively trapping and identifying transient biological interactions.[1][3] The probe at the center of our discussion, 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine, is a trifunctional tool designed for this purpose. It contains:

  • A diazirine moiety, a compact and highly reactive photophore.[4][5][6]

  • An alkyne handle for downstream bioorthogonal conjugation via "click" chemistry.[7][8][9]

  • An iodoethyl group, serving as a versatile synthetic handle for attaching a ligand of interest.[10][11]

The Competitive Landscape: Choosing the Right Photoreactive Group

The diazirine moiety is prized for its small size, which minimizes perturbation of the parent molecule's bioactivity, and its generation of a highly reactive carbene intermediate upon UV irradiation (~350-370 nm).[4][13][14] This carbene can insert into any proximal C-H or heteroatom-H bond, making it an unbiased crosslinker.[1][15] However, it is not the only option. Understanding its characteristics in comparison to other common photophores is critical for experimental design.

Photoreactive GroupActivating WavelengthReactive IntermediateKey AdvantagesKey Disadvantages
Aliphatic Diazirine ~350-370 nmCarbeneSmall size, minimal perturbation; high reactivity; activated by less-damaging long-wave UV.[13][14]High reactivity can lead to quenching by water, potentially lowering yields.[1]
Benzophenone ~350 nmTriplet DiradicalMore stable than carbenes; less reactive with water, leading to higher labeling efficiency.[16]Larger and bulkier, may significantly alter ligand binding; can prefer insertion into C-H bonds of hydrophobic residues.[15]
Aryl Azide ~260-300 nmNitreneHistorically widely used.Shorter, more protein-damaging UV wavelength required for activation; prone to intramolecular rearrangement, reducing crosslinking efficiency.[1][14]

This comparison underscores that while diazirines offer significant advantages in minimizing steric hindrance, their high reactivity necessitates stringent controls to differentiate specific, ligand-directed labeling from stochastic, non-specific events.

A Multi-Pronged Strategy for Specificity Assessment

A robust assessment of binding specificity cannot rely on a single experiment. It requires a tiered approach, moving from a simplified in vitro system to the complexity of the cellular environment. This strategy is built on a foundation of carefully designed controls to systematically eliminate sources of artifactual binding.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Tiered workflow for specificity assessment."

Tier 1: In Vitro Target Engagement with Purified Protein

Principle: The first and most fundamental test is to confirm that the photo-affinity probe can successfully label its intended target in a clean, controlled environment. This experiment validates the fundamental reactivity of the probe and its ability to recognize the purified target protein.

Experimental Protocol:

  • Reagents: Purified target protein, photo-affinity probe (e.g., your ligand conjugated to the this compound linker), and a reporter tag (e.g., Azide-Biotin or Azide-Fluorophore).

  • Incubation: Incubate the purified target protein with the photo-affinity probe in a suitable buffer. Include the following essential controls:

    • No UV Control: Protein + Probe, but kept in the dark.

    • No Probe Control: Protein + UV irradiation, but no probe.

  • Photo-Crosslinking: Irradiate the samples (except the No UV control) with UV light at 365 nm on ice for an optimized duration (e.g., 15-30 minutes).[17]

  • Click Chemistry: Add the azide-functionalized reporter tag (e.g., Biotin-Azide), CuSO₄, and a reducing agent (e.g., Sodium Ascorbate) to catalyze the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.[3][7] This attaches the reporter tag to the cross-linked probe.

  • Analysis: Separate the proteins by SDS-PAGE. Analyze the gel for the presence of the reporter tag via:

    • Western Blot: If using a Biotin tag, probe with Streptavidin-HRP.

    • Fluorescence Imaging: If using a fluorescent tag.

  • Expected Outcome: A distinct band corresponding to the molecular weight of the target protein should appear only in the sample that received both the probe and UV irradiation. The control lanes should be clean.

Tier 2: Competitive Binding Assays in Complex Proteomes

Principle: This is the cornerstone of specificity validation.[18][19][20] If the probe's binding to its target is specific, then pre-incubating the proteome with an excess of the unmodified, parent ligand should prevent the probe from binding to the target's active site.[1][21] This results in a significant reduction in the labeling signal for the true target.

Experimental Protocol:

  • Sample Preparation: Use a complex biological sample, such as a cell lysate.

  • Competition Setup: Prepare multiple tubes of the cell lysate.

    • Test Sample: Add the photo-affinity probe.

    • Competition Control: First, pre-incubate the lysate with a 50-100 fold molar excess of the parent (unmodified) ligand for 30-60 minutes, then add the photo-affinity probe.[14]

    • No UV Control: Lysate + Probe, kept in the dark.

  • Photo-Crosslinking & Click Chemistry: Proceed as described in Tier 1.

  • Analysis: Analyze the samples by SDS-PAGE and Western Blot/Fluorescence.

  • Expected Outcome: The band corresponding to the target protein should be strong in the test sample but significantly diminished or absent in the competition control lane. Non-specific "sticky" proteins will be labeled in both the test and competition lanes, as their interaction is not dependent on the specific binding site of the ligand.[1]

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for competitive binding assay."

Tier 3: Quantitative Mass Spectrometry for Proteome-Wide Off-Target Profiling

Principle: While gel-based methods are excellent for validating a known target, they lack the resolution to identify unknown off-targets across the entire proteome.[12] Quantitative proteomics, often using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or label-free quantification, provides an unbiased, global view of the probe's interactome.[22][23]

Experimental Protocol:

  • Experimental Design (SILAC example):

    • Grow one population of cells in "heavy" isotope-labeled media and another in "light" media.

    • Treat the "heavy" cells with the photo-affinity probe.

    • Treat the "light" cells with the photo-affinity probe after pre-incubation with an excess of the parent ligand (competition).

  • In-Cell Crosslinking: Incubate live cells with the respective compounds, followed by UV irradiation.

  • Lysis and Enrichment: Combine the "heavy" and "light" cell populations. Lyse the cells, perform click chemistry with Biotin-Azide, and enrich for biotinylated proteins using streptavidin beads.

  • Mass Spectrometry: Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the "heavy" vs. "light" peptides.

    • Specific Targets: Proteins that are highly enriched in the "heavy" channel compared to the "light" channel (high H/L ratio) are specific interactors. Their binding was competed away by the parent ligand.

    • Non-Specific Binders: Proteins with an H/L ratio near 1 are non-specific binders. They were captured under both conditions.

  • Expected Outcome: A plot of protein enrichment ratios will clearly separate a small number of high-confidence, specific targets from a larger background of non-specific interactors.

dot graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Proteomics workflow for off-target profiling."

Conclusion: A Commitment to Rigor

Assessing the specificity of a trifunctional photo-crosslinker like this compound is not a single step but a systematic campaign. By progressing through in vitro validation, competitive binding in complex mixtures, and culminating in an unbiased proteome-wide analysis, researchers can build a robust and convincing case for the specificity of their chemical probe. Each tier of this strategy incorporates essential controls that serve to validate the methodology and expose non-specific interactions. Adhering to this rigorous, multi-pronged approach ensures that the targets identified are biologically relevant, providing a solid foundation for subsequent drug discovery and mechanistic studies.

References

A Senior Application Scientist's Guide to Trifunctional Photoaffinity Probes: A Comparative Analysis Centered on 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of target identification and validation, the selection of the appropriate chemical probe is paramount to experimental success. This guide provides an in-depth technical comparison of photoaffinity probes, with a central focus on the versatile trifunctional building block, 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine. We will explore its application in the context of a real-world research case study and objectively compare its performance against other prevalent photoaffinity labeling technologies, supported by experimental data and detailed protocols. Our aim is to equip you with the critical knowledge to make informed decisions in the design and execution of your chemical biology and drug discovery research.

The Power of Three: Deconstructing this compound

The elegance of this compound lies in its trifunctional architecture, a design that streamlines the complex workflow of target identification.[1] This single, compact molecule houses three key functionalities:

  • A Diazirine Moiety: A small, highly efficient photo-activatable group. Upon irradiation with UV light (typically ~350-380 nm), it extrudes nitrogen gas to generate a highly reactive carbene intermediate.[2][3] This carbene can then covalently crosslink with nearby molecules, effectively capturing transient interactions.[2]

  • A Terminal Alkyne: This bioorthogonal handle is the gateway to a plethora of downstream applications. Through the Nobel Prize-winning "click chemistry" (specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC), it allows for the attachment of reporter tags such as fluorophores for imaging or biotin for affinity purification and enrichment of labeled proteins.[2]

  • An Iodoethyl Group: This serves as a versatile synthetic handle, enabling the straightforward attachment of a ligand or pharmacophore of interest through nucleophilic substitution reactions.[4]

This trifunctional design allows for a modular and efficient approach to probe synthesis and application, making it a valuable tool for chemical biologists.[1]

Case Study: Profiling Kinase Inhibitors with "Minimalist" Diazirine-Alkyne Probes

While a specific publication detailing the use of the exact this compound building block remains to be highlighted in literature, the seminal work by Yao and colleagues on "minimalist" terminal alkyne-containing diazirine photo-crosslinkers provides an exemplary case study of its direct structural and functional analogues.[5][6][7][8] Their research showcases the power of this class of probes in the complex milieu of cell- and tissue-based proteome profiling of kinase inhibitors.

The central hypothesis of their work was that a "minimalist" design, where the photo-crosslinker and bioorthogonal handle are compact, would minimize perturbation to the binding affinity and selectivity of the parent kinase inhibitor. This is a critical consideration, as bulky reporter groups can sterically hinder the probe's interaction with its target.[2]

Experimental Workflow: From Probe Synthesis to Target Identification

The overall workflow can be broken down into three key stages: probe synthesis, photoaffinity labeling, and target enrichment and identification.

G cluster_0 Probe Synthesis cluster_1 Photoaffinity Labeling cluster_2 Target Enrichment & Identification A Kinase Inhibitor with Reactive Handle (e.g., -NH2, -OH) B Couple with This compound A->B C Purified Kinase Inhibitor Probe B->C D Incubate Probe with Cell Lysate or Live Cells C->D E UV Irradiation (~365 nm) D->E F Covalent Crosslinking to Target Proteins E->F G Click Chemistry: Add Biotin-Azide F->G H Streptavidin Affinity Purification G->H I On-Bead Digestion H->I J LC-MS/MS Analysis I->J K Target Protein Identification J->K

Figure 1: General workflow for target identification using a trifunctional diazirine probe.
Key Experimental Protocols

Below are detailed, step-by-step methodologies representative of the experiments conducted in the field.

Protocol 1: Synthesis of a Kinase Inhibitor Photoaffinity Probe

This protocol outlines the general steps for coupling a kinase inhibitor to the iodo-diazirine-alkyne linker.

  • Solubilization: Dissolve the kinase inhibitor (containing a nucleophilic group like an amine or alcohol) in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Deprotonation: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the nucleophilic group on the kinase inhibitor, enhancing its reactivity.

  • Coupling Reaction: Add a molar excess of this compound to the reaction mixture. The iodide will undergo nucleophilic substitution by the activated kinase inhibitor.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and salts. Purify the resulting probe using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized probe using NMR spectroscopy and high-resolution mass spectrometry.

Protocol 2: Photoaffinity Labeling of Cellular Proteomes

This protocol describes the labeling of target proteins in a complex biological sample.

  • Cell Culture and Lysis: Culture the cells of interest to the desired confluency. Harvest the cells and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Probe Incubation: Add the synthesized photoaffinity probe to the cell lysate at a predetermined optimal concentration. Incubate the mixture for a specific duration (e.g., 1 hour) at 4°C to allow for binding to target proteins.

  • UV Irradiation: Transfer the lysate-probe mixture to a non-UV-absorbing plate (e.g., quartz or certain plastics). Irradiate the sample with UV light at ~365 nm for a short duration (typically 1-5 minutes) on ice. This activates the diazirine and induces covalent crosslinking.[3]

  • Quenching (Optional): The reaction is effectively quenched by the short lifetime of the carbene intermediate.

Protocol 3: Target Enrichment and Identification via Click Chemistry and Mass Spectrometry

This protocol details the isolation and identification of the labeled proteins.

  • Click Chemistry: To the photo-labeled lysate, add the click chemistry reagents: a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex), and a copper-chelating ligand (e.g., TBTA). Allow the reaction to proceed for 1-2 hours at room temperature.

  • Protein Precipitation: Precipitate the proteins from the reaction mixture using a method such as acetone or TCA precipitation to remove excess click chemistry reagents.

  • Affinity Purification: Resuspend the protein pellet in a buffer compatible with streptavidin affinity chromatography. Add streptavidin-coated magnetic beads or resin and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add a protease (e.g., trypsin). Incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the captured proteins.

Comparative Analysis: Diazirine Probes vs. The Alternatives

The choice of a photo-activatable group is a critical decision in probe design. Here, we compare the performance of diazirines with other commonly used photoaffinity probes.

G cluster_0 Photoaffinity Probe Selection cluster_1 Key Performance Metrics A Diazirines F Size & Steric Hindrance A->F Smallest G Reactive Intermediate & Half-life A->G Carbene (highly reactive, short-lived) H Activation Wavelength & Photodamage A->H ~350-380 nm (less damaging) I Labeling Efficiency & Selectivity A->I High efficiency, can show preference for acidic residues J Chemical Stability A->J Generally good, some sensitive to acids B Benzophenones B->F Bulky B->G Triplet Diradical (longer-lived) B->H ~350-365 nm (less damaging) B->I Moderate efficiency, prefers C-H bonds B->J Very stable C Aryl Azides C->F Intermediate C->G Nitrene (highly reactive, short-lived) C->H <300 nm (more damaging) C->I Lower efficiency, prone to rearrangement C->J Less stable, can react in the dark D 2-Aryl-5-carboxytetrazoles (ACTs) D->F Intermediate D->G Carboxynitrile Imine (selective for nucleophiles) D->H ~302 nm D->I High efficiency with nucleophilic residues D->J Good stability E o-Nitrobenzyl alcohols (oNBAs) E->F Intermediate E->G o-Quinone Methide (selective for amines) E->H ~365 nm E->I High efficiency with primary amines E->J Good stability

Figure 2: Comparison of different photoaffinity probe characteristics.
Quantitative Performance Comparison

FeatureDiazirinesBenzophenonesAryl Azides2-Aryl-5-carboxytetrazoles (ACTs)o-Nitrobenzyl alcohols (oNBAs)
Size SmallestBulkyIntermediateIntermediateIntermediate
Activation λ ~350-380 nm~350-365 nm<300 nm~302 nm~365 nm
Reactive Species CarbeneTriplet DiradicalNitreneCarboxynitrile Imineo-Quinone Methide
Half-life Very short (ps-ns)Longer (ns-µs)Very short (ns)Longer-livedIntermediate
Reactivity Inserts into C-H, N-H, O-H bondsH-abstraction from C-H bondsInserts into various bonds, prone to rearrangementReacts with proximal nucleophilesReacts with primary amines
Labeling Yield Generally highModerateLowerHigh (with nucleophiles)High (with amines)
Selectivity Can show preference for acidic residuesPrefers C-H bondsLess selectiveSelective for nucleophilesSelective for primary amines
Photodamage Risk LowerLowerHigherModerateLower
Stability GoodExcellentModerate (can be light sensitive)GoodGood
In-Depth Comparison

Diazirines vs. Benzophenones: This is a classic comparison in photoaffinity labeling.[9] Diazirines are significantly smaller than benzophenones, which is a major advantage when trying to minimize the perturbation of a ligand's binding to its target.[2] The carbene generated from a diazirine is also more reactive than the triplet diradical from a benzophenone, often leading to higher labeling yields with shorter irradiation times.[10] However, the high reactivity of the carbene can also be a double-edged sword, as it is more readily quenched by water, which can reduce labeling efficiency in aqueous environments.[10] Benzophenones, being more stable, can be irradiated for longer periods, which can sometimes compensate for their lower quantum yield.[2]

Aryl Azides: While historically important, aryl azides are now less commonly used. Their activation requires shorter wavelength UV light (<300 nm), which can cause significant damage to proteins and other biomolecules.[3] The generated nitrene is also prone to intramolecular rearrangement, which can lead to lower crosslinking efficiency.[3]

Newer Alternatives: ACTs and oNBAs:

  • 2-Aryl-5-carboxytetrazoles (ACTs): Upon photoactivation, ACTs generate a carboxynitrile imine intermediate.[11][12] This species is more stable than a carbene or nitrene and exhibits a preference for reacting with nucleophilic amino acid residues (e.g., lysine, cysteine, histidine).[11][12] This can be advantageous in providing more specific labeling within a binding pocket. Studies have shown that ACT-based probes can have higher photo-cross-linking yields compared to diazirine and benzophenone probes in certain contexts.[11][12]

  • o-Nitrobenzyl alcohols (oNBAs): This class of photo-probe offers a unique mechanism. Upon UV irradiation, they generate an o-quinone methide that is highly selective for reacting with primary amines, such as the side chain of lysine.[13][14] This high degree of selectivity can be very useful for mapping specific interactions.

Conclusion and Future Perspectives

The trifunctional diazirine building block, exemplified by this compound, represents a powerful and versatile tool in the chemical biologist's arsenal for dissecting complex biological systems. Its compact size, efficient photo-crosslinking, and modular nature for downstream applications make it an excellent choice for many target identification campaigns, as demonstrated in the context of kinase inhibitor profiling.

However, the field of chemical proteomics is continually evolving. The emergence of new photoaffinity probes with alternative reactivity profiles, such as ACTs and oNBAs, provides researchers with a growing toolkit to address increasingly challenging biological questions. The choice of the optimal photoaffinity probe will always be context-dependent, requiring careful consideration of the specific ligand-protein system under investigation, the desired balance between labeling efficiency and specificity, and the potential for steric hindrance. By understanding the fundamental principles and comparative performance of these different technologies, researchers can design more robust and insightful experiments to unravel the molecular intricacies of life.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and handling protocols for 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (CAS No. 1450754-38-7). As a trifunctional chemical probe building block, this compound incorporates a photo-activatable diazirine, a clickable alkyne tag, and a synthetic handle in the form of an iodoethyl group.[1] Its unique reactivity profile demands a rigorous and informed approach to laboratory safety. This guide is intended for researchers, chemists, and drug development professionals to ensure procedural integrity and personal safety.

Core Hazard Assessment

Understanding the intrinsic hazards of this molecule is the foundation of safe handling. The diazirine ring is a high-energy moiety that can decompose upon exposure to energy inputs like heat or UV light, forming a highly reactive carbene intermediate.[2][3] This reactivity is essential for its function in photoaffinity labeling but also presents significant safety challenges.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from suppliers and structurally related compounds allows for a robust hazard assessment.

Chemical Identity & Properties
CAS Number 1450754-38-7
Molecular Formula C₇H₉IN₂
Molecular Weight 248.06 g/mol
Appearance Liquid
Storage Temperature −20°C, Protect from light, Store under inert gas[4][5]
Consolidated Hazard Profile Rationale & Source
Physical Hazard: Flammable / Self-Reactive GHS Pictogram GHS02 (Flame) is associated with this compound.[5] A structurally similar carboxyl diazirine alkyne is classified as H242 (Heating may cause a fire), indicating potential for self-reaction.[6]
Physical Hazard: Photo-sensitive Diazirines are designed to be photo-reactive, decomposing upon UV irradiation (typically ~350-365 nm) to form carbenes.[2][3][7] This is an intended reactivity but must be controlled.
Health Hazard: Corrosive / Irritant GHS Pictogram GHS05 (Corrosion) is associated with this compound.[5] Assumed to cause severe skin burns and eye damage until proven otherwise. Standard handling for novel chemicals dictates assuming irritant properties.
Health Hazard: Unknown Toxicity No specific toxicological data is available.[4] Therefore, inhalation, ingestion, and dermal absorption should be considered potentially harmful.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of PPE is based on a conservative interpretation of the available hazard data, prioritizing the highest level of protection.

Protection TypeRecommended PPESpecifications & Rationale
Eye & Face Protection Chemical safety goggles AND a full-face shield.The GHS05 (Corrosion) pictogram indicates a risk of serious eye damage.[5] Goggles provide a seal against splashes, while the face shield protects the entire face during bulk handling or transfers.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Double-gloving is recommended. Select gloves with documented resistance to organic compounds and solvents. Change gloves immediately if contact is suspected.[8]
Body Protection Flame-resistant (FR) lab coat worn over long pants and a long-sleeved shirt. A chemical-resistant apron is required when handling >25 mL.[9]The FR lab coat addresses the flammability and self-reactive risk.[5][6] The apron provides an additional barrier against splashes of the potentially corrosive liquid.[9]
Foot Protection Closed-toe, liquid-resistant leather or chemical-resistant shoes.Protects feet from spills. Shoes made of canvas or other absorbent materials are prohibited.[9]
Respiratory Protection Not required if all handling is performed within a certified chemical fume hood.If there is a risk of exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with organic vapor cartridges would be necessary.[10]

Engineering Controls & Safe Handling Workflow

Personal protective equipment is the last line of defense. The primary methods for exposure control are robust engineering controls and strict adherence to handling protocols.

Mandatory Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must occur in a certified chemical fume hood.[4]

  • Safety Shower & Eyewash Station: Must be located within a 10-second travel distance and be unobstructed.[4][10]

  • UV Shielding: During photo-activation experiments, use appropriate UV-blocking shields or operate within a dedicated photo-reactor box to prevent stray UV radiation exposure.

Step-by-Step Handling Protocol

The following workflow minimizes risk at each stage of the compound's lifecycle in the lab.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood Certification & Flow ppe 2. Don Full PPE (FR Coat, Goggles, Shield, Gloves) prep->ppe setup 3. Prepare Workspace (Absorbent liner, waste containers) ppe->setup receive 4. Retrieve from -20°C Storage Keep shielded from light equilibrate 5. Equilibrate to RT (Behind blast shield if possible) receive->equilibrate aliquot 6. Perform Aliquoting/ Reaction Setup equilibrate->aliquot waste 7. Dispose of Contaminated Tips/Wipes into Hazardous Waste storage 8. Return Main Stock to -20°C (Under inert gas, light-protected) waste->storage decon 9. Decontaminate Workspace & Doff PPE storage->decon

Caption: Safe Handling Workflow for Diazirine Compound.

Emergency & Disposal Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency Response Flowchart

G cluster_spill Chemical Spill cluster_exposure Personal Exposure start EMERGENCY EVENT (Spill or Exposure) spill_alert Alert others in the lab. Evacuate if large. start->spill_alert Spill exposure_remove Remove victim from area. Call for medical assistance. start->exposure_remove Exposure spill_contain Contain with inert absorbent (e.g., vermiculite, sand) spill_alert->spill_contain spill_clean Collect into sealed hazardous waste container. spill_contain->spill_clean spill_decon Decontaminate area. spill_clean->spill_decon exposure_skin Skin Contact: Remove clothing, flush with water for 15+ minutes. exposure_remove->exposure_skin exposure_eye Eye Contact: Flush with eyewash for 15+ minutes. Hold eyelids open. exposure_remove->exposure_eye exposure_seek Seek immediate professional medical attention. exposure_skin->exposure_seek exposure_eye->exposure_seek

Caption: Emergency Response Protocol for Diazirine Incidents.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[11] Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[4] If symptoms occur, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Chemical Waste: Collect all unused material and solutions containing the diazirine in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, wipes), absorbent materials from spills, and contaminated lab supplies must be collected in a designated hazardous waste container.[8]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[4][12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
Reactant of Route 2
Reactant of Route 2
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。